molecular formula C16H23N5O6 B1244650 trans-Zeatin glucoside CAS No. 51255-96-0

trans-Zeatin glucoside

Número de catálogo: B1244650
Número CAS: 51255-96-0
Peso molecular: 381.38 g/mol
Clave InChI: VYRAJOITMBSQSE-HNVSNYHQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

9-(beta-D-glucosyl)-trans-zeatin is an N-glycosylzeatin that is trans-zeatin having a beta-D-glucopyranosyl residue attached at position N-9. It has a role as a plant metabolite. It is a N-glycosylzeatin and a glucosyl-N(6)-isopentenyladenine.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)21(7-20-10)16-13(26)12(25)11(24)9(5-23)27-16/h2,6-7,9,11-13,16,22-26H,3-5H2,1H3,(H,17,18,19)/b8-2+/t9-,11-,12+,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRAJOITMBSQSE-HNVSNYHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001346518
Record name trans-Zeatin glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51255-96-0
Record name trans-Zeatin glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Metabolic Valve: Trans-Zeatin Glucosides in Plant Senescence

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Storage-Release" Dynamic

In the context of plant senescence, cytokinins (CKs) are the primary "anti-aging" hormones. However, the regulation of their activity is not merely a binary switch between biosynthesis (IPT pathway) and degradation (CKX pathway). A critical, often under-leveraged third mechanism exists: conjugation .

Trans-Zeatin Glucoside (tZ-G) represents a pivotal metabolic node. While often generalized as "inactive," its function dictates the rate of senescence progression.

  • trans-Zeatin-O-glucoside (tZOG): A reversible storage form. It accumulates in senescing tissues to sequester active zeatin, protecting it from oxidation while temporarily silencing its signal. Crucially, it can be hydrolyzed back to active trans-zeatin (tZ) by

    
    -glucosidases to re-initiate greening or delay cell death.
    
  • trans-Zeatin-N-glucoside (tZNG): Historically viewed as a terminal detoxification product. However, recent high-resolution proteomic data suggests tZNGs (specifically tZ7G and tZ9G) possess intrinsic biological activity capable of delaying senescence, challenging the "metabolic dead-end" dogma.

This guide dissects the molecular mechanics of these glucosides, providing the protocols necessary to quantify their pools and validate their specific functions in senescence.

Molecular Mechanisms: The Senescence Valve

Senescence is a nutrient remobilization program. For this program to execute, active cytokinin levels must drop. Plants achieve this by converting active tZ into tZOG via Zeatin O-glucosyltransferases (ZOGs) .

The Protection Hypothesis

Unlike free bases, tZOG is resistant to Cytokinin Oxidase/Dehydrogenase (CKX) . By converting tZ to tZOG, the plant creates a "protected pool."

  • In Young Leaves: Hydrolysis dominates; tZ is active.

  • In Senescing Leaves: ZOG activity spikes. tZ is glucosylated to tZOG.[1] This lowers active tZ (allowing senescence to proceed) but keeps the molecule intact for potential remobilization or stress response.

Pathway Visualization

The following diagram illustrates the metabolic flux between active signaling, storage (O-glucosylation), and terminal inactivation (N-glucosylation/Oxidation).

CytokininMetabolism IPT Isopentenyl Transferase (Biosynthesis) tZ trans-Zeatin (tZ) (ACTIVE BASE) IPT->tZ De novo synthesis tZOG tZ-O-Glucoside (tZOG) (REVERSIBLE STORAGE) tZ->tZOG O-Glucosyltransferase (ZOG1/UGT85A1) tZNG tZ-N-Glucoside (tZ7G/tZ9G) (STABLE / WEAKLY ACTIVE) tZ->tZNG N-Glucosyltransferase (UGT76C1/2) Degradation Adenine/Adenosine (Inactive) tZ->Degradation CKX (Oxidation) Receptor AHK Receptors (Senescence Inhibition) tZ->Receptor Binding tZOG->tZ β-Glucosidase (Zm-p60.1)

Figure 1: The Cytokinin Metabolic Valve.[1] Yellow arrows indicate the reversible O-glucosylation pathway critical for regulating the active pool during senescence.

Comparative Properties of Zeatin Glucosides[1][2][3][4][5][6]

Understanding the biochemical distinctions is vital for experimental design.

Featuretrans-Zeatin (tZ)tZ-O-Glucoside (tZOG)tZ-N-Glucoside (tZ7G/9G)
Biological Role Primary SignalReversible Storage / BufferDetoxification / Low-Affinity Signal
Senescence Effect Strong DelayIndirect (requires hydrolysis)Moderate Delay (High conc.[2] required)
CKX Susceptibility High (Rapid degradation)Resistant Resistant

-Glucosidase
N/AHydrolyzable (Releases tZ) Non-hydrolyzable (Stable)
Key Enzyme IPT (Synthesis)ZOG1 / UGT85A1 UGT76C1 / UGT76C2

Experimental Protocols

To study tZ-G function, you must distinguish it from the free base and measure the capacity of the tissue to hydrolyze it.

Protocol A: Differential Quantification via LC-MS/MS

Objective: Quantify tZ, tZOG, and tZNG pools in senescing tissue. Note: Standard HPLC-UV is insufficient due to low abundance; LC-MS/MS in MRM mode is required.

Materials:

  • Internal Standards (IS): [²H₅]tZ, [²H₅]tZOG, [²H₅]tZ9G (OlChemIm).

  • Extraction Solvent: Modified Bieleski buffer (Methanol:Water:Formic Acid, 15:4:1).

Workflow:

  • Tissue Disruption: Grind 50 mg lyophilized leaf tissue with 3mm tungsten beads (30 Hz, 2 min).

  • Extraction: Add 1 mL cold extraction solvent spiked with 10 pmol of each IS. Sonicate (4°C, 15 min).

  • Purification (SPE):

    • Equilibrate Oasis HLB columns with 1 mL Methanol then 1 mL Water.

    • Load extract.[3] Wash with 1 mL 5% Methanol.

    • Elute with 3 mL 80% Methanol.

  • Separation (LC):

    • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).

    • Gradient: 2% to 40% Acetonitrile (with 0.1% Formic Acid) over 12 min.

    • Critical: tZOG elutes earlier than tZ due to the polarity of the glucose moiety.

  • Detection (MS/MS):

    • Monitor transitions:

      • tZ: 220 > 136

      • tZOG: 382 > 220 (Loss of glucose) -> 136

      • tZ9G: 382 > 220 (Stable N-bond requires higher collision energy)

Protocol B: -Glucosidase Activity Assay

Objective: Determine if the tissue possesses the "valve opening" machinery to reactivate tZOG.

Workflow:

  • Protein Extraction: Homogenize tissue in 100 mM Citrate-Phosphate buffer (pH 6.0) containing PMSF.

  • Substrate Incubation:

    • Mix 50 µL protein extract with 50 µL 1 mM tZOG (substrate).

    • Control: Heat-denatured extract.

  • Reaction: Incubate at 37°C for 30–60 mins.

  • Termination: Add 100 µL cold 100% Methanol.

  • Analysis: Centrifuge and inject supernatant into LC-MS/MS.

  • Calculation: Measure the appearance of tZ (product) relative to the decrease in tZOG.

    • Validation: Activity should be higher in young leaves or "re-greening" tissues compared to terminal senescent tissues.

Strategic Implications for Drug/Ag-Chem Development

The "Trojan Horse" Strategy

Exogenous application of tZ is inefficient because it is rapidly degraded by CKX enzymes on the leaf surface or apoplast.

  • Application: Formulate senescence-retarding biostimulants using tZOG instead of tZ.

  • Mechanism: tZOG resists degradation during transport. Upon entering the cell, endogenous

    
    -glucosidases cleave the glucose, releasing active tZ exactly where needed.
    
Genetic Targets[9]
  • Delaying Senescence: Overexpression of

    
    -glucosidase (e.g., Zm-p60.1) . This ensures that any stored tZOG is constantly recycled back to active tZ, preventing the drop in cytokinins that triggers senescence.
    
  • Promoting Senescence (Harvest Aid): Overexpression of UGT85A1 (O-glucosyltransferase) . This forces the rapid sequestration of active tZ into inactive tZOG, accelerating the senescence program uniformly for crop harvest.

References

  • Hallmark, H. T., et al. (2020). trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana.[4][5][6] PLoS ONE.[4][5][7] Link[5][7]

  • Hluska, T., et al. (2016). Cytokinin-Specific Glycosyltransferases Possess Different Roles in Cytokinin Homeostasis Maintenance. Frontiers in Plant Science. Link

  • Svačinová, J., et al. (2012). A new approach for cytokinin isolation from Arabidopsis tissues using SPE and immunoaffinity chromatography. Plant Methods.[8][9] Link

  • Brzobohatý, B., et al. (1993). Release of active cytokinin by a beta-glucosidase localized to the maize root meristem. Science. Link

  • Kudo, T., et al. (2012). Cytokinin activity of cis-zeatin and phenotypic alterations induced by overexpression of putative cis-zeatin-O-glucosyltransferase in rice.[10] Plant Physiology.[1][11][4][6][7][8][9][12] Link

Sources

role of trans-Zeatin glucoside in shoot regeneration

Author: BenchChem Technical Support Team. Date: February 2026

The Role of trans-Zeatin Glucoside in Shoot Regeneration: A Metabolic Toggle for Morphogenic Precision

Part 1: Executive Summary

The "Metabolic Battery" Hypothesis In plant tissue culture, the dogma of "Auxin vs. Cytokinin ratio" is an oversimplification. The true driver of de novo shoot organogenesis is not merely the concentration of cytokinin added to the media, but the intracellular flux between active free bases and their conjugated forms.

trans-Zeatin (tZ) is the gold standard for shoot induction due to its high affinity for AHK receptors. However, it is chemically unstable and rapidly degraded by Cytokinin Oxidase/Dehydrogenase (CKX). trans-Zeatin O-glucoside (tZOG) acts as a "metabolic battery." It is resistant to CKX degradation and biologically inactive in its conjugated form. Its value lies in its reversibility: endogenous


-glucosidases hydrolyze tZOG to release active tZ precisely when and where meristematic competence is acquired.
trans-Zeatin N-glucosides (tZ7G/tZ9G) , historically dismissed as irreversible detoxification products, have recently been re-evaluated. tZ7G exhibits intrinsic, albeit mild, shoot-inducing activity, offering a "slow-release" mechanism that avoids the stress responses associated with high-dose free cytokinin pulses.

Part 2: Molecular Mechanism & Signaling Pathway

The Storage-Protection-Release Cycle

Effective shoot regeneration requires a sustained cytokinin signal to upregulate WUSCHEL (WUS) and SHOOT MERISTEMLESS (STM). Free tZ provided in media is often degraded by CKX before it can drive this multi-day process.

  • Protection: The enzyme ZOG1 (Zeatin O-glucosyltransferase) converts tZ to tZOG. Crucially, tZOG is immune to CKX , allowing the cell to accumulate high intracellular pools of potential cytokinin without triggering immediate signaling or degradation.

  • Release: Upon specific developmental cues (or wounding stress from explant preparation),

    
    -glucosidases  (e.g., Zm-p60.1) cleave the glucose moiety, releasing a pulse of active tZ directly at the site of organogenesis.
    
  • Alternative Pathway: N-glucosylation (via UGT76C1/2) creates tZ7G and tZ9G. While tZ9G is largely inactive, tZ7G binds AHK receptors with lower affinity, providing a basal level of signaling that supports tissue survival without inducing hyperhydricity (vitrification).

Figure 1: The Cytokinin Metabolic Flux in Regeneration

CytokininFlux cluster_cell Intracellular Cytokinin Dynamics tZ trans-Zeatin (tZ) (Active Free Base) tZOG tZ-O-Glucoside (tZOG) (Storage / Protected) tZ->tZOG ZOG1 (Glucosyltransferase) Inactivation/Storage tZ7G tZ-7-Glucoside (Weakly Active / Stable) tZ->tZ7G N-Glucosyltransferase Partial Inactivation Degradation Degradation Products (Adenine / Aldehydes) tZ->Degradation CKX (Oxidase) Irreversible Loss Receptors AHK Receptors (Signal Transduction) tZ->Receptors High Affinity Binding tZOG->tZ β-Glucosidase Activation/Release tZ7G->Receptors Low Affinity Binding ShootGen Shoot Regeneration (WUS/STM Induction) Receptors->ShootGen Phosphorelay (AHP -> ARR-B)

Caption: The "Metabolic Toggle" mechanism. tZOG acts as a reversible reservoir, protecting the active hormone from CKX degradation until


-glucosidase releases it for receptor binding.

Part 3: Comparative Efficacy in Tissue Culture

The following data synthesizes regeneration efficiency across model systems (Arabidopsis, Tobacco) when using equimolar concentrations of different zeatin forms.

CompoundStability (Media)CKX ResistanceShoot Induction EfficiencyPrimary Utility
trans-Zeatin (tZ) Low (Oxidizes/Degrades)NoHigh (+++++) Rapid induction; requires frequent subculturing.
tZ-O-Glucoside (tZOG) High Yes Moderate (+++)Long-term culture; "Time-release" source; reduces vitrification.
tZ-7-Glucoside (tZ7G) HighYesLow-Moderate (++)Maintenance of competence; mild induction without stress.
tZ-9-Glucoside (tZ9G) HighYesNegligible (+)Detoxification; minimal utility in regeneration.

Key Insight: While free tZ induces shoots fastest, it often leads to "burnout" or callus browning due to rapid metabolism. tZOG provides a slower, more sustained release, resulting in higher quality shoots with less hyperhydricity.

Part 4: Protocol – Optimized Shoot Regeneration via Cytokinin Phasing

Objective: Maximize shoot organogenesis efficiency by leveraging the stability of tZOG and the activity of tZ.

Materials:

  • Basal Media: MS (Murashige & Skoog) with vitamins.

  • Carbon Source: Sucrose (1% w/v for Arabidopsis, 3% for crops).

  • Hormones: trans-Zeatin (tZ), trans-Zeatin O-glucoside (tZOG), NAA (Auxin).

  • Solvent: 1M NaOH (for tZ/tZOG stock).

Workflow:

  • Stock Preparation (Self-Validating Step):

    • Dissolve tZ and tZOG in minimal 1M NaOH. Dilute with ddH2O.

    • Validation: Check absorbance at 269 nm. tZOG should show a slight spectral shift compared to tZ. Filter sterilize; do not autoclave tZ stocks to prevent degradation.

  • Phase I: Competence Acquisition (Days 0-5)

    • Media: MS + NAA (0.1 mg/L) + tZOG (1.0 mg/L) .

    • Rationale: High auxin induces callus. Using tZOG here builds up an intracellular "battery" of cytokinin without interfering with the auxin-mediated dedifferentiation. The tZOG is taken up and stored.

  • Phase II: Shoot Induction (Days 5-20)

    • Media: MS + NAA (0.05 mg/L) + tZ (0.5 mg/L) + tZOG (0.5 mg/L) .

    • Rationale: Lower auxin to shift ratio. The free tZ provides the immediate "trigger" for WUS expression. The tZOG continues to act as a buffer; as the explant produces endogenous

      
      -glucosidases in response to the induction signal, it hydrolyzes the stored tZOG, maintaining high internal tZ levels even as the external free tZ degrades.
      
  • Phase III: Elongation (Day 20+)

    • Media: Hormone-free MS or low-dose tZ7G (0.5 mg/L).

    • Rationale: Remove strong inductive signals to allow shoot outgrowth. tZ7G provides mild maintenance signaling to prevent apical meristem arrest without inhibiting root formation.

Part 5: Analytical Validation (LC-MS/MS)

To confirm the uptake and metabolic conversion of tZOG, researchers should employ the following analytical workflow.

Figure 2: Metabolite Profiling Workflow

AnalysisWorkflow cluster_transitions Key MRM Transitions Sample Explant Tissue (100mg) Extract Extraction (MeOH:H2O:HCOOH) Sample->Extract Liquid N2 Grind Purify SPE Purification (Oasis HLB) Extract->Purify Remove Lipids/Pigments LCMS LC-MS/MS Analysis (MRM Mode) Purify->LCMS Inject 5µL Data Quantification (tZ vs tZOG Ratio) LCMS->Data Compare Transitions T1 tZ: 220.1 > 136.1 LCMS->T1 T2 tZOG: 382.2 > 220.1 LCMS->T2

Caption: Workflow for quantifying the intracellular conversion of tZOG to active tZ using Multiple Reaction Monitoring (MRM).

Part 6: References

  • Hallmark, H. T., et al. (2020). trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana.[1][2][3][4] PLOS ONE.[5][6] [5]

  • Brzobohatý, B., et al. (1993). Release of Active Cytokinin by a beta-Glucosidase Localized to the Maize Root Meristem.[2] Science.[2] [2]

  • Hoyo, A., et al. (2016). Stability of adenine-based cytokinins in aqueous solution.[7][8] In Vitro Cellular & Developmental Biology - Plant.[9]

  • Martin, R. C., et al. (1999). Isolation of a cytokinin gene, ZOG1, encoding zeatin O-glucosyltransferase from Phaseolus lunatus.[10] PNAS.[6]

  • Kieber, J. J., & Schaller, G. E. (2014). Cytokinins.[2][3][5][9][10][11][12][13] The Arabidopsis Book.

Sources

biosynthesis and metabolism of trans-Zeatin glucoside in plants

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biosynthesis and Metabolism of trans-Zeatin Glucoside in Plants

Authored by a Senior Application Scientist

Introduction: The Central Role of Cytokinins and the Nuances of Glucosylation

Cytokinins are a class of phytohormones fundamental to the regulation of plant growth and development, influencing processes from cell division and differentiation to senescence and nutrient allocation.[1] Among the naturally occurring cytokinins, trans-Zeatin (tZ) is one of the most ubiquitous and biologically active forms.[2][3] The cellular concentration of active tZ is meticulously controlled through a dynamic interplay of biosynthesis, degradation, and conjugation. Glucosylation—the attachment of a glucose moiety—represents a critical node in this regulatory network. This guide provides a technical exploration of the biosynthesis of tZ and the subsequent metabolic pathways involving its glucosylated forms, offering insights for researchers in plant science and drug development.

The conjugation of tZ to form glucosides serves multiple purposes: it can reversibly or irreversibly inactivate the hormone, facilitate transport and storage, and protect it from degradation by cytokinin oxidase/dehydrogenase (CKX) enzymes.[2][3][4] Plants utilize distinct enzymatic pathways to create different glucoside isomers, primarily O-glucosides and N-glucosides, each with unique metabolic fates and physiological implications.[5] Understanding these pathways is paramount for manipulating cytokinin homeostasis to improve crop traits or develop novel plant growth regulators.

Part 1: The Biosynthetic Engine - Forging the trans-Zeatin Backbone

The journey begins with the de novo synthesis of the tZ molecule itself. This process occurs through the isopentenyltransferase (IPT) pathway, a conserved mechanism in plants.[6][7] The initial products are N6-(Δ2-isopentenyl)adenine (iP)-type cytokinins, which are subsequently converted to tZ-type cytokinins.

  • The Initial Step - Isopentenylation: Adenosine phosphate-isopentenyltransferases (IPTs) catalyze the foundational reaction, transferring a dimethylallyl diphosphate (DMAPP) group to an adenosine moiety (ATP, ADP, or AMP) to produce iP-ribotides (iPRPs).[8][9] In Arabidopsis, the DMAPP precursor for tZ biosynthesis is primarily derived from the plastidial methylerythritol phosphate (MEP) pathway.[10]

  • Hydroxylation to trans-Zeatin: The crucial conversion of iP-type cytokinins to tZ-type cytokinins is catalyzed by cytochrome P450 monooxygenases, specifically the CYP735A subfamily in Arabidopsis thaliana.[8][11] These enzymes hydroxylate the terminal methyl group of the isoprenoid side chain of iPRPs to form trans-zeatin ribotides (tZRPs).[9][12]

  • Activation to the Free Base: The final activation step involves the conversion of these nucleotide precursors (tZRPs) into the biologically active free-base form, trans-zeatin. This reaction is catalyzed by LONELY GUY (LOG) enzymes, which directly convert the monophosphate ribotides to the active nucleobase.[9][12]

This biosynthetic pathway provides the substrate, active tZ, for the subsequent glucosylation reactions that fine-tune its availability and function within the plant.

trans_Zeatin_Biosynthesis cluster_0 MEP Pathway (Plastid) cluster_1 Cytokinin Biosynthesis DMAPP DMAPP iPRPs iP-Ribotides (iPRPs) DMAPP->iPRPs ATP_ADP_AMP ATP/ADP/AMP ATP_ADP_AMP->iPRPs IPTs tZRPs tZ-Ribotides (tZRPs) iPRPs->tZRPs CYP735A tZ trans-Zeatin (Active) tZRPs->tZ LOG

Caption: De novo biosynthesis pathway of active trans-Zeatin (tZ).

Part 2: The Regulatory Switch - Glucosylation of trans-Zeatin

Once synthesized, active tZ is subject to conjugation with glucose, a process catalyzed by UDP-glycosyltransferases (UGTs). This modification is a key homeostatic mechanism. Two principal types of glucosides are formed: O-glucosides and N-glucosides.

O-Glucosylation: Creating Reversible Storage Forms

O-glucosylation occurs on the hydroxyl group of the tZ side chain, forming trans-zeatin-O-glucoside (tZOG). This reaction is catalyzed by zeatin O-glucosyltransferases (ZOGTs).[3]

  • Enzymology: In Phaseolus lunatus, the ZOG1 gene was identified as encoding a trans-zeatin specific O-glucosyltransferase.[3] Interestingly, distinct enzymes exist for the O-glucosylation of the cis-isomer of zeatin, such as cisZOG1 in maize, highlighting the high specificity of these regulatory pathways.[1][13]

  • Functional Significance: tZOG is considered a biologically inactive, reversible storage form of the hormone.[5] The O-glucoside bond can be hydrolyzed by β-glucosidase enzymes, releasing the active tZ when required by the cell.[3][5] This makes O-glucosylation a dynamic mechanism for buffering cytokinin levels. Furthermore, the O-glucoside form is resistant to degradation by CKX enzymes, thus protecting the hormone from catabolism.[2]

N-Glucosylation: A More Complex Inactivation Pathway

N-glucosylation involves the attachment of glucose to a nitrogen atom on the purine ring of tZ, typically at the N7 or N9 positions.[4][14]

  • Enzymology: In Arabidopsis, two primary UGTs, UGT76C1 and UGT76C2, are responsible for the N-glucosylation of cytokinins, including tZ, at the N7 and N9 positions.[14][15][16]

  • Functional Significance: For a long time, N-glucosides were considered terminal, irreversible inactivation products.[5][15] However, recent evidence has compellingly challenged this dogma for tZ. While N-glucosides of isopentenyladenine (iP) appear to be metabolically stable, trans-zeatin-N7-glucoside (tZ7G) and trans-zeatin-N9-glucoside (tZ9G) can be converted back to the active tZ free base in vivo.[15][17][18] This discovery repositions N-glucosylation of tZ not merely as a terminal fate but as a more complex regulatory process, potentially involved in transport and long-term homeostasis.[15]

tZ_Metabolism tZ trans-Zeatin (Active) tZOG tZ-O-glucoside (Storage) tZ->tZOG ZOGT / COGT tZNG tZ-N-glucosides (tZ7G, tZ9G) tZ->tZNG UGT76C1/C2 Degradation Degradation Products tZ->Degradation CKX label_O Reversible Inactivation & Protection from CKX label_N Reversible Inactivation (Previously thought irreversible)

Caption: Key metabolic fates of active trans-Zeatin, including glucosylation.

Part 3: Experimental Analysis - A Workflow for Cytokinin Profiling

Accurate quantification of tZ and its glucosides is essential for understanding their physiological roles. The gold-standard technique is high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[19][20][21]

Causality in Protocol Design

The described protocol is a self-validating system. The inclusion of deuterated internal standards at the very first step is critical; these standards co-purify with the endogenous analytes and experience similar losses during extraction and purification.[19] By calculating the ratio of the endogenous analyte signal to the internal standard signal, one can achieve highly accurate quantification, rendering the results trustworthy and reproducible. The choice of a mixed-mode solid-phase extraction (SPE) cartridge allows for the selective retention and elution of cytokinins, effectively separating them from interfering matrix components, which is crucial for robust LC-MS/MS analysis.[19][22]

Detailed Experimental Protocol: Cytokinin Extraction and Quantification

Objective: To extract, purify, and quantify tZ, tZOG, and tZNGs from plant leaf tissue.

1. Sample Preparation and Extraction: i. Harvesting: Harvest approximately 50-100 mg of plant leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.[22] Store at -80°C until use. ii. Homogenization: Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater. iii. Extraction Buffer Preparation: Prepare a chilled (-20°C) extraction buffer (e.g., modified Bieleski's solution or an acidic methanol-based solvent like methanol/water/formic acid, 15:4:1, v/v/v).[19][22] iv. Internal Standards: Spike the extraction buffer with a known amount of deuterated internal standards (e.g., [²H₅]tZ, [²H₅]tZOG).[19] The use of stable isotope-labeled standards is paramount for accurate quantification. v. Extraction: Add 1 mL of the spiked extraction buffer to the homogenized tissue. Vortex vigorously and incubate at -20°C for at least 1 hour (overnight is acceptable).[19] vi. Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet debris.[19] vii. Supernatant Collection: Carefully transfer the supernatant to a new tube. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of buffer, and the supernatants pooled.

2. Solid-Phase Extraction (SPE) Purification: This step uses a mixed-mode cation exchange cartridge (e.g., Oasis MCX) to purify and concentrate the cytokinins.[19] i. Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.[19] ii. Sample Loading: Dilute the collected supernatant with water to reduce the methanol concentration to <10%. Load the diluted sample onto the conditioned cartridge. iii. Washing: Wash the cartridge sequentially with 1 mL of water and then 1 mL of methanol to remove interfering compounds. iv. Elution: Elute the cytokinin fraction with 2 mL of 0.35 M NH₄OH in 60% methanol.[22] v. Drying: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

3. LC-MS/MS Analysis: i. Reconstitution: Reconstitute the dried sample in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% acetonitrile with 0.1% formic acid). ii. Chromatographic Separation: Inject the sample into an HPLC or UPLC system equipped with a C18 reversed-phase column. Use a gradient elution with mobile phases typically consisting of acidified water and acidified acetonitrile to separate the different cytokinin forms.[19] iii. Mass Spectrometric Detection: The column eluent is directed into an electrospray ionization (ESI) source of a tandem mass spectrometer operating in positive ion mode.[19] iv. Quantification: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each analyte and its corresponding internal standard, a specific precursor-to-product ion transition is monitored. A calibration curve is generated using analytical standards, and the concentration of endogenous cytokinins is calculated based on the peak area ratio of the analyte to its deuterated internal standard.[19]

Data Presentation

AnalyteRetention Time (min)MRM Transition (m/z)Limit of Detection (fmol)
trans-Zeatin (tZ)4.5220.1 -> 136.1~5
[²H₅]trans-Zeatin4.5225.1 -> 141.1-
trans-Zeatin-O-glucoside (tZOG)3.8382.2 -> 220.1~10
trans-Zeatin-N7-glucoside (tZ7G)3.2382.2 -> 220.1~10
trans-Zeatin-N9-glucoside (tZ9G)3.5382.2 -> 220.1~10
Note: Values are representative and must be empirically determined for each instrument and method.

graph "Experimental_Workflow" {
layout=dot;
rankdir=TB;
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

A [label="1. Plant Tissue Homogenization\n(Liquid N2)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Extraction\n(-20°C, Acidic Methanol\n+ Deuterated Standards)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Centrifugation\n(14,000 x g, 4°C)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. SPE Purification\n(Mixed-Mode Cation Exchange)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Elution & Evaporation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Reconstitution", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="7. LC-MS/MS Analysis\n(C18 RP, ESI+, MRM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Data Analysis\n(Quantification vs. Internal Standards)", fillcolor="#202124", fontcolor="#FFFFFF"];

A -> B [label=" Add Extraction Buffer"]; B -> C; C -> D [label=" Load Supernatant"]; D -> E [label=" Wash & Elute"]; E -> F; F -> G [label=" Inject Sample"]; G -> H; }

Caption: Workflow for cytokinin quantification from plant tissue.

Conclusion

The glucosylation of trans-zeatin is a sophisticated mechanism that extends far beyond simple inactivation. It represents a multi-faceted system for controlling the availability of one of the most potent plant growth regulators. The distinction between reversible O-glucosylation for storage and the complex, potentially reversible N-glucosylation pathway highlights the intricate level of control plants exert over their hormonal balance. For researchers, a deep understanding of the enzymes involved—the ZOGTs and UGTs—and the metabolic fate of each glucoside conjugate is crucial. The ability to precisely manipulate these pathways holds significant potential for agricultural biotechnology, while the analytical workflows detailed herein provide the necessary tools to accurately assess the outcomes of such interventions.

References

  • Hou, B., Lim, E. K., Higgins, G. S., & Bowles, D. J. (2004). N-Glucosylation of Cytokinins by Glycosyltransferases of Arabidopsis thaliana. Journal of Biological Chemistry. Available at: [Link]

  • Gaudinová, A., et al. (2011). The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions. Journal of Experimental Botany. Available at: [Link]

  • Wang, J., et al. (2021). Cytokinin glucosyl transferases, key regulators of cytokinin homeostasis, have potential value for wheat improvement. Plant, Cell & Environment. Available at: [Link]

  • Meldau, S., et al. (2015). The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions. Journal of Experimental Botany. Available at: [Link]

  • Gajdošová, S., et al. (2011). The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions. PubMed. Available at: [Link]

  • Kudo, T., et al. (2022). IPT9, a cis-zeatin cytokinin biosynthesis gene, promotes root growth. Frontiers in Plant Science. Available at: [Link]

  • Holec, S., et al. (2020). New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants. Frontiers in Plant Science. Available at: [Link]

  • Jameson, P. E., & Song, J. (2023). Cytokinin Translocation to, and Biosynthesis and Metabolism within, Cereal and Legume Seeds: Looking Back to Inform the Future. MDPI. Available at: [Link]

  • Sakakibara, H. (n.d.). Study of cytokinins. RIKEN. Available at: [Link]

  • Hošek, P., et al. (2020). Distinct metabolism of N-glucosides of isopentenyladenine and trans-zeatin determines cytokinin metabolic spectrum in Arabidopsis. PubMed. Available at: [Link]

  • Šmehilová, M., et al. (2016). Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants. PMC. Available at: [Link]

  • Kasahara, H., et al. (2004). Distinct isoprenoid origins of cis- and trans-zeatin biosyntheses in Arabidopsis. PubMed. Available at: [Link]

  • (n.d.). Cis-zeatin O-beta-D-glucosyltransferase. Grokipedia. Available at: [Link]

  • Grün, S. N., et al. (2023). The origin and early evolution of cytokinin signaling. Frontiers in Plant Science. Available at: [Link]

  • Hošek, P., et al. (2019). Distinct metabolism of N‐glucosides of isopentenyladenine and trans‐zeatin determines cytokinin metabolic spectrum in Arabidopsis. ResearchGate. Available at: [Link]

  • Šmehilová, M., et al. (2016). Metabolism of exogenously applied radiolabelled [2-³H]trans-zeatin 9-glucoside in oat leaf segments. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2020). Cytokinin glucosyl transferases, key regulators of cytokinin homeostasis, have potential value for wheat improvement. ResearchGate. Available at: [Link]

  • Kieber, J. J. (n.d.). Metabolism of cytokinins. ResearchGate. Available at: [Link]

  • Gajdošová, S., et al. (2015). The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions. ResearchGate. Available at: [Link]

  • Schäfer, M., et al. (2014). Cytokinin Analysis: Sample Preparation and Quantification. Bio-protocol. Available at: [Link]

  • (n.d.). Zeatin biosynthesis. KEGG PATHWAY. Available at: [Link]

  • Jones, B., & Ljung, K. (2011). Auxin and cytokinin regulate each other's levels via a metabolic feedback loop. PMC. Available at: [Link]

  • Osugi, A., et al. (2017). Systemic transport of trans-zeatin and its precursor have differing roles in Arabidopsis shoots. PubMed. Available at: [Link]

  • Liu, J., et al. (2016). Putative zeatin O-glucosyltransferase OscZOG1 regulates root and shoot development and formation of agronomic traits in rice. PubMed. Available at: [Link]

  • Svačinová, J., et al. (2012). Analytical Determination of Auxins and Cytokinins. Springer Nature Experiments. Available at: [Link]

  • Lim, E.-K., et al. (2005). Functional genomics of family 1 glycosyltransferases in Arabidopsis. ResearchGate. Available at: [Link]

  • Poitout, A., et al. (2018). The cytokinin trans-Zeatin plays a role in long distance nitrogen signaling. The Plant Cell. Available at: [Link]

  • Gajdošová, S., et al. (2011). Distribution, biological activities, metabolism, and the conceivable function of cis-zeatin-type cytokinins in plants. Oxford Academic. Available at: [Link]

  • Pineda Rodó, A., et al. (2008). Over-expression of a zeatin O-glucosylation gene in maize leads to growth retardation and tasselseed formation. Oxford Academic. Available at: [Link]

  • Kiba, T., et al. (2022). The trans-zeatin-type side-chain modification of cytokinins controls rice growth. bioRxiv. Available at: [Link]

  • Novák, O., et al. (2009). Analytical methods for cytokinins. ResearchGate. Available at: [Link]

  • Martin, R. C., et al. (2001). A maize cytokinin gene encoding an O-glucosyltransferase specific to cis-zeatin. PNAS. Available at: [Link]

  • Martin, R. C., et al. (1999). Isolation of a cytokinin gene, ZOG1, encoding zeatin O-glucosyltransferase from Phaseolus lunatus. PMC. Available at: [Link]

  • Veach, Y. K., et al. (2003). O-Glucosylation of cis-Zeatin in Maize. Characterization of Genes, Enzymes, and Endogenous Cytokinins. PMC. Available at: [Link]

  • Kiba, T., et al. (2023). The trans-zeatin-type side-chain modification of cytokinins controls rice growth. Plant and Cell Physiology. Available at: [Link]

  • (n.d.). Zeatin biosynthesis - Arabidopsis thaliana (thale cress). KEGG PATHWAY. Available at: [Link]

  • Karady, M., et al. (2021). trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana. PMC. Available at: [Link]

  • Letham, D. S., & Jameson, P. E. (2023). Zeatin: The 60th anniversary of its identification. Plant Physiology. Available at: [Link]

Sources

Technical Guide: Endogenous trans-Zeatin Glucosides in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Endogenous Levels of trans-Zeatin Glucoside in Arabidopsis thaliana Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

The metabolic regulation of cytokinins (CKs) is a critical determinant of plant developmental plasticity. Among these, trans-zeatin (tZ) represents the primary bioactive isoprenoid cytokinin in Arabidopsis thaliana. Its homeostasis is tightly controlled not just by synthesis and degradation, but crucially by glycosylation .

This guide provides a technical deep-dive into the endogenous levels, biosynthetic regulation, and quantification of trans-zeatin glucosides. We distinguish between the O-glucosides (tZOG), which function as reversible storage forms, and the N-glucosides (tZ7G, tZ9G), historically viewed as irreversible detoxification products but recently re-evaluated for potential biological activity.

Part 1: The Biological Context – Metabolism & Regulation

The Isomer Imperative

In Arabidopsis, zeatin exists primarily as trans- and cis-isomers. The trans-isomer (tZ) is the high-affinity ligand for the histidine kinase receptors (AHK2, AHK3, CRE1/AHK4). Consequently, the glucosylation of tZ is a high-stakes regulatory mechanism that directly impacts cytokinin signaling output.

The Glucosyltransferase Landscape

The conjugation of glucose to tZ is catalyzed by Uridine Diphosphate Glycosyltransferases (UGTs).[1] The regioselectivity of these enzymes dictates the metabolic fate of the cytokinin.

  • O-Glucosylation (Reversible Storage):

    • Enzyme: UGT85A1 is the predominant trans-zeatin O-glucosyltransferase in Arabidopsis.

    • Product: trans-Zeatin O-glucoside (tZOG).[2]

    • Function: Targets the hydroxyl group on the side chain. This modification renders the CK inactive but resistant to Cytokinin Oxidase/Dehydrogenase (CKX) cleavage. Crucially, it can be hydrolyzed back to active tZ by

      
      -glucosidases (BGLUs), serving as a "rapid-release" pool during stress recovery or developmental transitions.
      
  • N-Glucosylation (Stable Inactivation/Signaling):

    • Enzymes: UGT76C1 and UGT76C2 .[3][4][5]

    • Products: trans-Zeatin 7-glucoside (tZ7G) and trans-Zeatin 9-glucoside (tZ9G).[2][6]

    • Function: Targets the N7 or N9 positions of the adenine ring. While traditionally considered stable detoxification products, recent transcriptomic evidence suggests tZNGs may possess distinct biological activities, particularly in delaying senescence, independent of their hydrolysis to free base.

Visualization: The Metabolic Pathway

ZeatinMetabolism tZ trans-Zeatin (tZ) (Bioactive) tZOG tZ O-glucoside (tZOG) (Storage / Reversible) tZ->tZOG  Glucosylation tZ->tZOG UGT85A1 tZNG tZ N-glucosides (tZ7G / tZ9G) (Stable / Distinct Signal) tZ->tZNG  N-Glucosylation tZ->tZNG UGT76C1/2 Degradation Adenine/Derivatives (Irreversible Loss) tZ->Degradation  Oxidation tZ->Degradation CKX tZOG->tZ  Hydrolysis tZOG->tZ BGLU UGT85A1 UGT85A1 BGLU β-Glucosidases UGT76C UGT76C1 / UGT76C2 CKX CKX (Oxidase)

Caption: Metabolic fate of trans-zeatin in Arabidopsis. Blue path: Reversible storage (O-gluc). Red path: N-gluc formation.

Part 2: Analytical Methodologies

Quantifying endogenous tZ glucosides requires overcoming significant matrix interference and low physiological concentrations (fmol to pmol/g range). The following protocol is the gold standard for high-sensitivity analysis.

Internal Standardization (Critical Step)

Trustworthiness Rule: You cannot rely on external calibration curves due to variable matrix effects in plant tissues.

  • Requirement: Spike samples immediately upon tissue disruption with stable isotope-labeled internal standards.

  • Standards: Deuterated [²H₅]tZOG and [²H₅]tZ9G are preferred. If unavailable, [²H₅]tZ can be used, but recovery correction may be less accurate for the more polar glucosides.

Extraction & Purification Protocol

Step 1: Tissue Homogenization [7]

  • Material: 20–100 mg fresh weight (FW) Arabidopsis tissue (rosette leaves, seedlings, or roots).

  • Method: Flash freeze in liquid N₂, grind to fine powder (ball mill).

  • Solvent: Modified Bieleski Buffer (Methanol : Water : Formic Acid = 15 : 4 : 1, v/v/v). The acidity is crucial to prevent enzymatic degradation and stabilize the glucosides.

  • Incubation: Extract at -20°C for ≥30 mins.

Step 2: Solid Phase Extraction (SPE)

  • Column: Mixed-Mode Cation Exchange (e.g., Oasis MCX, 30 mg). Cytokinins are amphoteric; this column retains the basic purine moiety while removing acidic and neutral interferences.

  • Workflow:

    • Condition: 1 mL Methanol -> 1 mL 1M Formic Acid.

    • Load: Apply supernatant.

    • Wash 1: 1M Formic Acid (removes acidic impurities).[8]

    • Wash 2: Methanol (removes neutral lipids/pigments).

    • Elution: 0.35 M NH₄OH in 60% Methanol. (High pH releases the basic cytokinins from the cation exchange sites).

Step 3: LC-MS/MS Quantification

  • System: UHPLC coupled to a Triple Quadrupole MS (e.g., Agilent 6495 or Sciex QTRAP).

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).

  • Mode: Multiple Reaction Monitoring (MRM) in Positive Ion Mode (ESI+).

Table 1: Key MRM Transitions for trans-Zeatin Glucosides

CompoundPrecursor Ion (m/z)Product Ion (m/z)Note
trans-Zeatin (tZ) 220.1136.1Loss of side chain (Adenine+H)
tZ O-glucoside (tZOG) 382.2220.1Loss of glucose moiety
tZ N-glucoside (tZ7G/9G) 382.2220.1 / 136.1Separation requires chromatographic resolution
[²H₅] tZOG (IS) 387.2225.1Internal Standard
Visualization: Analytical Workflow

Workflow cluster_0 Extraction cluster_1 Purification (SPE) cluster_2 Analysis Sample Frozen Tissue (20-50mg) Bieleski Bieleski Buffer (-20°C) Sample->Bieleski Spike Spike Internal Std ([²H₅]tZOG) Spike->Bieleski MCX Oasis MCX (Mixed-Mode) Bieleski->MCX Wash Wash: HCOOH / MeOH MCX->Wash Elute Elute: NH₄OH/MeOH Wash->Elute UHPLC UHPLC C18 Elute->UHPLC MS MS/MS (MRM) m/z 382→220 UHPLC->MS

Caption: Step-by-step protocol for high-fidelity extraction and quantification of cytokinin glucosides.

Part 3: Quantitative Baselines

Endogenous levels vary drastically based on tissue age, type, and stress status. The following data represents consensus ranges derived from wild-type Col-0 Arabidopsis under standard growth conditions (Long Day, 22°C).

Table 2: Typical Endogenous Concentrations (pmol/g Fresh Weight)

Tissue Typetrans-Zeatin (Active)tZ O-Glucoside (Storage)tZ N-Glucosides (Accumulation)Physiological Context
Seedling (10-14 days) 0.5 – 2.00.5 – 3.01.0 – 5.0Rapid growth; high turnover.
Mature Rosette Leaf 1.0 – 5.02.0 – 8.05.0 – 20.0Steady state; N-glucosides accumulate over time.
Senescent Leaf < 1.010.0 – 50.0 > 100.0 Active CK drops; massive accumulation of glucosides (detoxification).
Developing Seeds 10.0 – 50.0> 100.0 VariableHigh storage for germination potential.

Note: Values are approximate ranges. "N-Glucosides" refers to the sum of tZ7G and tZ9G.[6]

Part 4: Functional Implications in Research

The "Inactive" Dogma Shift

For decades, tZ7G and tZ9G were ignored in drug development screens because they were deemed biologically inert. However, recent studies (see References) indicate that exogenous application of tZNGs can delay senescence in Arabidopsis cotyledons effectively, even in mutants unable to hydrolyze them back to the base form.

  • Implication: When designing cytokinin-based agrochemicals or drugs, stable N-glucosides should be screened as potential sustained-release agonists or distinct signaling agents.

Stress Response Marker

The ratio of tZ to tZOG is a sensitive biomarker for abiotic stress.

  • Drought/Salinity: UGT activity often increases, shifting the pool toward tZOG to limit growth and preserve resources.

  • Recovery: Upon re-watering, BGLU activity spikes, hydrolyzing tZOG to release active tZ rapidly, faster than de novo biosynthesis could achieve.

References

  • Hou, B., et al. (2004). "N-glucosylation of cytokinins by glycosyltransferases of Arabidopsis thaliana." Journal of Biological Chemistry. Identifies UGT76C1/C2.[3][4]

  • Jin, S.H., et al. (2013). "Overexpression of glucosyltransferase UGT85A1 influences trans-zeatin homeostasis and trans-zeatin responses likely through O-glucosylation."[5] Planta. Characterizes the master O-glucosyltransferase.[9]

  • Hallmark, H.T., et al. (2020). "trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana." PLOS ONE. Challenges the inactivity dogma of N-glucosides.[6] [10]

  • Svačinová, J., et al. (2012). "A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction." Plant Methods. Defines the modern micro-extraction protocol.

  • Kudo, T., et al. (2010). "The role of cis-zeatin-O-glucosyltransferase in plant development." Plant Physiology. Provides context on isomer specificity.

Sources

chemical structure and properties of trans-Zeatin glucoside

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, physicochemical properties, and biological applications of trans-Zeatin O-glucoside (tZOG) , with comparative references to its N-glucoside isomers (tZ7G/tZ9G) where critical for analytical differentiation.

Structural Characterization, Metabolic Function, and Analytical Profiling

Executive Summary

trans-Zeatin O-glucoside (tZOG) is a conjugated cytokinin metabolite functioning primarily as a reversible storage form of the bioactive phytohormone trans-zeatin (tZ).[1] Unlike its N-glucosylated isomers (tZ7G, tZ9G)—which are often irreversible detoxification products—tZOG plays a pivotal role in maintaining cytokinin homeostasis.[1] It is resistant to cytokinin oxidase/dehydrogenase (CKX) degradation but remains sensitive to


-glucosidase hydrolysis, allowing plants to mobilize active cytokinins rapidly in response to developmental cues.[1]

This guide provides a comprehensive analysis of tZOG’s chemical architecture, stability profiles, and quantitative identification workflows for researchers in plant physiology and agrochemical development.

Chemical Architecture & Isomerism[1]

Structural Identity

The term "trans-zeatin glucoside" is chemically ambiguous without positional specification.[1] The biological function is dictated by the glycosidic linkage position on the zeatin scaffold.

Featuretrans-Zeatin O-glucoside (tZOG) trans-Zeatin N-glucoside (tZ9G)
IUPAC Name 6-(4-(

-D-glucopyranosyloxy)-3-methylbut-trans-2-enylamino)purine
9-(

-D-glucopyranosyl)-trans-zeatin
Linkage Site Side Chain: Hydroxyl group at C4 of the isopentenyl chain.[1][2]Purine Ring: N9 nitrogen of the imidazole ring.
Bond Type O-Glycosidic (Ether linkage)N-Glycosidic (Amine linkage)
Formula


Molecular Weight 381.39 g/mol 381.39 g/mol
Bio-Reversibility High: Hydrolyzable by

-glucosidases.[1][2][3]
Low: Generally stable; metabolic dead-end in many species.[1]
Molecular Properties[1][4]
  • Solubility: High water solubility due to the glucose moiety; significantly more polar than the free base trans-zeatin.[1] Soluble in methanol, ethanol, and DMSO.

  • UV Absorption:

    
     at ~269 nm (pH 7), characteristic of the 
    
    
    
    -substituted adenine chromophore.[1] The glucosyl substitution on the side chain (O-glucoside) minimally perturbs the purine UV spectrum compared to N9-substitution.[1]
  • pKa: The purine ring retains amphoteric properties. The N1 protonation typically occurs around pKa ~4.0–4.2, similar to zeatin.

Metabolic Mechanics & Signaling

The physiological value of tZOG lies in its "Protection-Activation" cycle. It serves as a metabolic buffer, protecting the active hormone from oxidation while keeping it available for reactivation.

The ZOG1 Pathway

The enzyme Zeatin O-glucosyltransferase (ZOG1) catalyzes the transfer of glucose from UDP-glucose to the side-chain hydroxyl of trans-zeatin.[1] This reaction is stereospecific; ZOG1 favors trans-zeatin over cis-zeatin in many species (e.g., Phaseolus), whereas distinct enzymes (cisZOG) handle the cis isomer.[1]

Enzymatic Resistance vs. Susceptibility[1]
  • CKX Resistance: Cytokinin oxidase (CKX) requires a free double bond and specific steric conditions to cleave the side chain. The bulky glucose group in tZOG sterically hinders CKX, rendering tZOG immune to oxidative cleavage.

  • 
    -Glucosidase Sensitivity:  Specific 
    
    
    
    -glucosidases remove the glucose group, instantly releasing bioactive trans-zeatin.[1]

CytokininMetabolism tZ trans-Zeatin (Active) tZOG tZ O-glucoside (Storage) tZ->tZOG Inactivation Degradation Adenine/Aldehyde (Inactive) tZ->Degradation Irreversible Cleavage tZOG->tZ Reactivation tZOG->Degradation Blocked by Glucose ZOG1 ZOG1 (Glucosyltransferase) BGLU β-Glucosidase CKX CKX (Cytokinin Oxidase)

Figure 1: The Metabolic Buffer System.[1] tZOG acts as a protected pool, immune to CKX degradation but available for reactivation via


-glucosidase.[1]

Technical Workflow: Extraction & Purification

Objective: Isolate tZOG from plant tissue (e.g., Arabidopsis or Zea mays) while preventing artificial hydrolysis.

Reagents[1]
  • Extraction Solvent: Bieleski’s solvent (Methanol:Chloroform:Water:Formic Acid, 12:5:2:1) or modified Bieleski (Methanol:Water:Formic Acid, 15:4:1) to inhibit endogenous enzymes immediately.[1]

  • Internal Standards: Deuterium-labeled standards are mandatory for quantification (e.g.,

    
    ).
    
Protocol
  • Tissue Disruption: Grind 100 mg fresh plant tissue in liquid nitrogen.

  • Extraction: Add 1 mL cold (-20°C) extraction solvent. Add 10 ng of

    
     internal standard immediately. Vortex and sonicate for 15 min at 4°C.
    
  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant.

  • Purification (SPE):

    • Use an Oasis HLB or C18 cartridge (equilibrated with methanol then water).[1]

    • Load sample.[1][4][5][6] Wash with 5% methanol (removes sugars/salts).[1]

    • Elute cytokinins with 80% Methanol/0.1% Formic Acid.[1]

  • Concentration: Evaporate eluate to dryness under nitrogen flow; reconstitute in 100

    
    L initial mobile phase for LC-MS.
    

Analytical Methodology: LC-MS/MS Profiling

Objective: Quantify tZOG and distinguish it from N-glucoside isomers.

Chromatographic Separation

Separation of O-glucosides from N-glucosides is critical as they have identical masses.[1]

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: Linear gradient from 2% B to 30% B over 10 minutes.

    • Note: tZOG typically elutes earlier than tZ due to the polarity of the glucose, but retention times must be validated with authentic standards.

Mass Spectrometry (MRM Parameters)

Operate in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor (

)
Product (

)
Mechanism
tZOG (Quantifier) 382.2

220.1 Loss of Glucose (

, -162 Da)
tZOG (Qualifier) 382.2136.1Purine fragment (Adenine)
tZ9G (Isomer) 382.2220.1Loss of Glucose (Similar transition, requires RT separation)

(IS)
387.2225.1Loss of Glucose from labeled parent
Data Interpretation Logic

The loss of the glucose moiety (-162 Da) is the dominant fragmentation pathway for both O- and N-glucosides.[1] Therefore, retention time (RT) is the primary discriminator.

  • tZOG: Elutes earlier (more polar side chain).

  • tZ9G: Elutes later (less polar ring substitution).

MassSpecLogic Sample Extracted Sample (Mixture of Isomers) LC UPLC Separation (C18 Column) Sample->LC Peak1 Peak 1 (Early RT) tZOG LC->Peak1 Polar Peak2 Peak 2 (Late RT) tZ9G LC->Peak2 Less Polar MS MS/MS (m/z 382 > 220) Peak1->MS Peak2->MS Result Quantification via Peak Area Integration MS->Result

Figure 2: Analytical Workflow. Chromatographic resolution is required before MS detection to distinguish the O-glucoside from N-glucoside isomers.[1]

References

  • Dixon, S. C., et al. (1989). "Isolation and purification of a protein with zeatin O-xylosyltransferase activity from Phaseolus vulgaris embryos." Plant Physiology. Link[1]

  • Mok, D. W., & Mok, M. C. (2001). "Cytokinin Metabolism and Action." Annual Review of Plant Physiology and Plant Molecular Biology. Link[1]

  • Sakakibara, H. (2006). "Cytokinins: Activity, Biosynthesis, and Translocation." Annual Review of Plant Biology. Link[1]

  • Novák, O., et al. (2008). "Cytokinin profiling in plant tissues using ultra-performance liquid chromatography–electrospray tandem mass spectrometry." Phytochemistry. Link[1]

  • Hallmark, H. T., et al. (2020). "trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana."[1][7] PLOS ONE. Link[1][7]

Sources

The Endogenous Regulation of Maize Development: A Technical Guide to the Natural Occurrence of trans-Zeatin Glucoside

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the natural occurrence, metabolism, and physiological significance of trans-Zeatin glucosides in maize (Zea mays). It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of cytokinin regulation in this vital crop species.

Introduction: The Central Role of Cytokinins in Maize Growth

Cytokinins are a class of phytohormones that play a pivotal role in regulating various aspects of plant growth and development, including cell division, differentiation, and senescence.[1] In maize, the precise control of cytokinin homeostasis is critical for kernel development, root architecture, and overall plant stature. trans-Zeatin (tZ) is a highly active, naturally occurring cytokinin in maize.[2] However, its activity is tightly regulated through various metabolic pathways, including conjugation to glucose to form glucosides. These glucosylated forms, primarily O-glucosides and to a lesser extent N-glucosides, are generally considered to be storage or transport forms of the hormone, with reduced biological activity.[1][3] Understanding the dynamics of trans-Zeatin glucoside formation and hydrolysis is therefore essential for comprehending the intricate regulatory networks that govern maize development.

Biosynthesis and Metabolism of trans-Zeatin Glucoside in Maize

The conversion of active trans-Zeatin to its glucosides is a key mechanism for regulating cytokinin activity in maize. This process is catalyzed by glucosyltransferases, while the reverse reaction, releasing active cytokinin, is mediated by β-glucosidases.

Glucosylation of trans-Zeatin

In maize, the formation of trans-Zeatin-O-glucoside is catalyzed by O-glucosyltransferases (ZOGs). While maize possesses ZOGs with a pronounced preference for cis-zeatin, these enzymes have been shown to also glucosylate trans-Zeatin.[3][4] For instance, under certain assay conditions, the conversion of cis-zeatin to its glucoside was significantly higher than that of trans-zeatin (44% vs. 4%).[3] Two key genes encoding these enzymes in maize are cisZOG1 and cisZOG2.[4] The formation of N-glucosides of trans-Zeatin also occurs in maize, though they are generally found at negligible levels compared to O-glucosides.[1]

Hydrolysis of trans-Zeatin Glucosides

The release of active trans-Zeatin from its glucosides is facilitated by β-glucosidases. An enzyme capable of converting zeatin-O-glucoside back to zeatin has been identified in maize, and the corresponding gene has been cloned.[1] This enzymatic activity allows the plant to reactivate stored cytokinin pools in response to developmental or environmental cues.

Quantitative Distribution of trans-Zeatin and Its Glucosides in Maize Tissues

The concentration of trans-Zeatin and its glucosides varies significantly across different tissues and developmental stages in maize, reflecting their dynamic roles in plant growth. The following table summarizes representative quantitative data from published literature.

CytokininTissueConcentration (pmol/g FW)Reference
trans-Zeatin (tZ)Kernels (peak)2752 - 4384[5]
trans-Zeatin riboside (tZR)Kernels< tZ levels[5]
trans-Zeatin-O-glucoside (tZOG)Roots (non-transformed)~10[6]
trans-Zeatin-O-glucoside (tZOG)Leaves (young, non-transformed)~20[6]
trans-Zeatin-O-glucoside (tZOG)Leaves (mature, non-transformed)~30[6]
cis-Zeatin-O-glucoside (cZOG)Leaves (non-transformed)Predominant cytokinin[6]
trans-Zeatin-N-glucosidesGeneral TissuesNegligible compared to O-glucosides[1]

Methodologies for the Analysis of trans-Zeatin Glucosides

Accurate quantification of trans-Zeatin and its glucosides is crucial for studying their physiological roles. The following sections provide a detailed protocol for their extraction, purification, and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Workflow for Cytokinin Analysis

G cluster_extraction Extraction cluster_purification Purification (Solid-Phase Extraction) cluster_analysis Analysis a 1. Homogenize frozen maize tissue in liquid nitrogen. b 2. Extract with cold (-20°C) methanol/water/formic acid (15:4:1, v/v/v). a->b c 3. Add deuterated internal standards. b->c d 4. Centrifuge and collect supernatant. c->d e 5. Pass supernatant through a C18 cartridge. d->e Crude Extract f 6. Apply flow-through to an Oasis MCX column. e->f g 7. Elute cytokinin bases, ribosides, and glucosides with NH4OH in 60% methanol. f->g h 8. Concentrate the eluate. g->h i 9. Re-dissolve sample in mobile phase. h->i Purified Cytokinins j 10. Inject into LC-MS/MS system. i->j k 11. Separate compounds on a C18 column. j->k l 12. Detect and quantify using positive ion, full-scan MS/MS mode. k->l

Caption: Experimental workflow for the extraction, purification, and analysis of trans-Zeatin glucosides from maize tissue.

Detailed Protocol for Extraction and Quantification

Materials:

  • Maize tissue (frozen in liquid nitrogen)

  • Extraction buffer: Methanol:water:formic acid (15:4:1, v/v/v), pre-chilled to -20°C

  • Deuterated internal standards (e.g., [2H5]tZ, [2H5]tZOG)

  • Solid-phase extraction (SPE) cartridges: C18 and Oasis MCX

  • Elution buffer: 0.35 M NH4OH in 60% (v/v) methanol

  • LC-MS grade solvents (acetonitrile, water, formic acid)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Extraction:

    • Grind 100-200 mg of frozen maize tissue to a fine powder in a mortar pre-chilled with liquid nitrogen.

    • Transfer the powder to a tube containing 1 mL of cold extraction buffer.

    • Add a known amount of deuterated internal standards.

    • Vortex thoroughly and incubate at -20°C for at least 4 hours (or overnight).

    • Centrifuge at 13,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Purification:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the C18 cartridge.

    • Collect the flow-through.

    • Condition an Oasis MCX SPE cartridge with methanol followed by water.

    • Load the flow-through from the C18 cartridge onto the MCX cartridge.

    • Wash the MCX cartridge with 1 M formic acid followed by methanol.

    • Elute the cytokinin bases, ribosides, and glucosides with the elution buffer.

    • Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

    • Inject an aliquot into the LC-MS/MS system.

    • Separate the cytokinins using a C18 reversed-phase column with a gradient of acetonitrile and water containing 0.1% formic acid.

    • Detect and quantify the different cytokinin forms using multiple reaction monitoring (MRM) in positive ion mode. The transitions for trans-Zeatin and its glucosides should be optimized based on the instrument used.

Protocol for Enzymatic Hydrolysis of trans-Zeatin Glucosides

To confirm the identity of cytokinin glucosides, enzymatic hydrolysis can be performed to release the free base.

Materials:

  • Purified cytokinin extract

  • β-glucosidase (from almond or other suitable source)

  • Sodium acetate buffer (e.g., 0.1 M, pH 5.0)

  • Methanol to stop the reaction

Procedure:

  • Redissolve a portion of the purified cytokinin extract in the sodium acetate buffer.

  • Add a sufficient amount of β-glucosidase (e.g., 1-5 units).

  • Incubate the mixture at an optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 1-4 hours).

  • Stop the reaction by adding an equal volume of cold methanol.

  • Centrifuge to pellet the enzyme.

  • Analyze the supernatant by LC-MS/MS to quantify the increase in the free base (trans-Zeatin) and the corresponding decrease in the glucoside.

Physiological Role and Signaling of trans-Zeatin Glucoside

trans-Zeatin glucosides are integral to the homeostatic regulation of cytokinin activity in maize. Their formation allows for the inactivation and storage of excess cytokinin, preventing potential developmental abnormalities. These glucosides can also be transported throughout the plant, providing a mobile reserve of cytokinin that can be reactivated in specific tissues or in response to particular stimuli.

The perception of active trans-Zeatin in maize is initiated by its binding to cytokinin receptors, which are histidine kinases (HKs). Maize possesses several cytokinin receptors, including ZmHK1, ZmHK2, and ZmHK3a, each with distinct ligand-binding preferences.[7][8][9] ZmHK2, for instance, shows a preference for trans-Zeatin.[8][9] Upon binding, these receptors, located in the endoplasmic reticulum, initiate a phosphorelay signaling cascade.[7] This signal is transduced through histidine phosphotransfer proteins (HPs) to response regulators (RRs) in the nucleus, which in turn modulate the expression of cytokinin-responsive genes, ultimately leading to a physiological response.

G cluster_cell Maize Cell cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor ZmHK Receptor (e.g., ZmHK2) hp Histidine Phosphotransfer Protein (HP) receptor->hp Phosphorelay rr Response Regulator (RR) hp->rr Phosphorelay gene Cytokinin-Responsive Gene Expression rr->gene Activation physiological_response Physiological Response (e.g., Cell Division, Development) gene->physiological_response Leads to tz trans-Zeatin (tZ) tz->receptor Binding tzg trans-Zeatin Glucoside (tZG) (Storage/Transport) tz->tzg Glucosylation/Hydrolysis zog ZOG glucosidase β-glucosidase

Caption: Simplified signaling pathway of trans-Zeatin and the role of its glucosides in maize.

Conclusion

The glucosylation of trans-Zeatin is a fundamental mechanism for the fine-tuning of cytokinin activity in maize. The dynamic interplay between the formation and hydrolysis of trans-Zeatin glucosides allows the plant to precisely regulate growth and development in response to both internal and external cues. A thorough understanding of these processes, facilitated by robust analytical methodologies, is essential for advancing our knowledge of plant hormone biology and for the development of strategies to improve crop performance.

References

  • Lomin, S. N., Yonekura-Sakakibara, K., Romanov, G. A., & Sakakibara, H. (2011). Ligand-binding properties and subcellular localization of maize cytokinin receptors. Journal of Experimental Botany, 62(14), 5149–5159. [Link]

  • Lomin, S. N., Yonekura-Sakakibara, K., Romanov, G. A., & Sakakibara, H. (2011). Ligand-binding properties and subcellular localization of maize cytokinin receptors. Journal of Experimental Botany, 62(14), 5149–5159. [Link]

  • Yonekura-Sakakibara, K., Kojima, M., Yamaya, T., & Sakakibara, H. (2004). Molecular characterization of cytokinin-responsive histidine kinases in maize. Differential ligand preferences and response to cis-zeatin. Plant physiology, 134(4), 1654–1661. [Link]

  • Martin, R. C., Mok, M. C., Habben, J. E., & Mok, D. W. (2001). A maize cytokinin gene encoding an O-glucosyltransferase specific to cis-zeatin. Proceedings of the National Academy of Sciences of the United States of America, 98(10), 5922–5926. [Link]

  • Rodó, A. P., Brugière, N., Vankova, R., Malbeck, J., Olson, J. M., Haines, S. C., ... & Mok, M. C. (2008). Over-expression of a zeatin O-glucosylation gene in maize leads to growth retardation and tasselseed formation. Journal of experimental botany, 59(10), 2673–2686. [Link]

  • Veach, Y. K., Martin, R. C., Mok, D. W. S., Malbeck, J., Vankova, R., & Mok, M. C. (2003). O-glucosylation of cis-zeatin in maize. Characterization of genes, enzymes, and endogenous cytokinins. Plant physiology, 131(3), 1374–1380. [Link]

  • Veach, Y. K., Martin, R. C., Mok, D. W., Malbeck, J., Vankova, R., & Mok, M. C. (2003). O-glucosylation of cis-zeatin in maize. Characterization of genes, enzymes, and endogenous cytokinins. Plant physiology, 131(3), 1374–1380. [Link]

  • Veach, Y. K., Martin, R. C., Mok, D. W. S., Malbeck, J., Vankova, R., & Mok, M. C. (2003). O-glucosylation of cis-zeatin in maize. Characterization of genes, enzymes, and endogenous cytokinins. Plant Physiology, 131(3), 1374-1380. [Link]

  • Jameson, P. E., & Song, J. (2023). Cytokinin Translocation to, and Biosynthesis and Metabolism within, Cereal and Legume Seeds: Looking Back to Inform the Future. Plants, 12(20), 3584. [Link]

  • Hluska, T., Gális, I., & Frébort, I. (2016). Cytokinin metabolism in maize: Novel evidence of cytokinin abundance, interconversions and formation of a new trans-zeatin metabolic product with a weak anticytokinin activity. Plant Science, 247, 127-137. [Link]

  • Rodó, A. P., Brugière, N., Vankova, R., Malbeck, J., Olson, J. M., Haines, S. C., ... & Mok, M. C. (2008). Over-expression of a zeatin O-glucosylation gene in maize leads to growth retardation and tasselseed formation. Journal of Experimental Botany, 59(10), 2673–2686. [Link]

  • Veach, Y. K., Martin, R. C., Mok, D. W. S., Malbeck, J., Vankova, R., & Mok, M. C. (2003). O-Glucosylation of cis-Zeatin in Maize. Characterization of Genes, Enzymes, and Endogenous Cytokinins. Plant Physiology, 131(3), 1374–1380. [Link]

  • Haselmair-Gosch, C., Schedl, A., & Halbwirth, H. (2022). Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts. Frontiers in Plant Science, 13, 909990. [Link]

  • Haselmair-Gosch, C., Schedl, A., & Halbwirth, H. (2022). Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts. Frontiers in plant science, 13, 909990. [Link]

Sources

An In-depth Technical Guide to the Physiological Effects of trans-Zeatin N-glucosides on Plant Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For decades, cytokinin N-glucosides, particularly trans-Zeatin N-glucosides (tZNGs), were largely categorized as inactive, terminal degradation products within the complex lifecycle of cytokinin phytohormones. This perspective relegated them to the periphery of plant development studies. However, recent research has fundamentally challenged this dogma, revealing that tZNGs possess distinct biological activities and are not merely inert metabolites. This guide synthesizes current findings, presenting a revised view of tZNGs as bioactive molecules with specific physiological roles, particularly in senescence and stress responses. We will delve into their differential effects compared to their free-base counterpart, trans-Zeatin (tZ), explore their metabolism and potential modes of action, and provide detailed experimental protocols for their study. This document serves as a technical resource for researchers and scientists aiming to explore the nuanced roles of these once-overlooked compounds in plant biology.

Introduction: Cytokinin Homeostasis and the Role of Glucosylation

Cytokinins (CKs) are a class of adenine-derived phytohormones that are central regulators of plant growth and development, influencing processes from cell division and differentiation to senescence and nutrient allocation[1][2]. The physiological activity of these dozens of compounds is tightly controlled through a homeostatic network of biosynthesis, metabolism, and transport[3].

A key metabolic process is the conjugation of active cytokinin bases to sugar moieties, primarily glucose. This glycosylation occurs in two main forms:

  • O-glucosylation: A reversible process forming O-glucosides, which are considered stable, inactive storage forms that can be readily converted back to active cytokinins by β-glucosidases[4][5].

  • N-glucosylation: The formation of N-glucosides, where a glucose molecule is attached to the nitrogen at position 7 (N7-glucoside) or 9 (N9-glucoside) of the purine ring[6][7]. Historically, this process was deemed an irreversible deactivation pathway, effectively removing active cytokinins from the pool[1][2].

This guide focuses on the N-glucosides of trans-Zeatin (tZ), specifically trans-Zeatin-7-glucoside (tZ7G) and trans-Zeatin-9-glucoside (tZ9G), collectively referred to as tZNGs. While traditionally considered inactive, compelling evidence now demonstrates they exert significant and specific physiological effects.

Revisiting the Dogma: The Emergent Bioactivity of tZNGs

Recent studies, primarily in the model organism Arabidopsis thaliana, have provided robust evidence that exogenously applied tZNGs can elicit cytokinin-like responses, prompting a re-evaluation of their function.

2.1. Potent Anti-Senescence Activity

The most striking and consistent biological activity of tZNGs is their ability to delay senescence. In dark-induced senescence assays using detached cotyledons or leaves, both tZ7G and tZ9G effectively delay the degradation of chlorophyll, a key marker of senescence[1][2][8][9]. This effect is comparable to that of the active cytokinin base, tZ, and is dose-dependent[8][9]. This anti-senescent property is not limited to developmental senescence; tZNGs have also been shown to delay leaf senescence accelerated by abiotic stressors like high salinity[10][11][12].

2.2. Differential Effects on Classical Cytokinin-Mediated Development

Interestingly, the activity of tZNGs diverges from tZ in other classical cytokinin bioassays. This functional separation is crucial as it suggests a more complex mechanism of action than simple conversion to the active base.

  • Root Growth Inhibition: Active cytokinins are well-known inhibitors of primary root elongation[8]. However, when applied exogenously at concentrations where tZ significantly inhibits root growth, tZNGs show little to no inhibitory effect[1][8][9].

  • Shoot Regeneration: In tissue culture, cytokinins, in conjunction with auxin, are essential for inducing shoot formation from callus tissue. While tZ is a potent inducer of shoot regeneration, tZ9G has no significant effect, and tZ7G only modestly promotes this process[1][8][9].

These differential activities are summarized in the table below.

Developmental Process trans-Zeatin (tZ) trans-Zeatin-N-glucosides (tZNGs) References
Leaf Senescence Delay Strong ActivityStrong Activity[1][2][8][10]
Root Growth Inhibition Strong InhibitionNo Significant Inhibition[1][8][9]
Shoot Regeneration Strong PromotionModest to No Effect[1][8][9]
Table 1. Comparative summary of the biological activities of trans-Zeatin (tZ) versus its N-glucosides (tZNGs) in key Arabidopsis developmental assays.
Metabolism and Unraveling the Mode of Action

The discovery of tZNG bioactivity raises a critical question: how do they exert their effects? Current research points to two non-mutually exclusive possibilities: conversion to active forms and the existence of distinct signaling pathways.

3.1. In Vivo Conversion to trans-Zeatin

Contrary to the long-held view of irreversibility, recent metabolic studies have shown that exogenously applied tZ7G and tZ9G can be rapidly converted to the active free base, tZ, in Arabidopsis seedlings[13]. This hydrolysis likely explains at least a portion of the observed biological activity, particularly in the senescence assays[6][13]. The specific enzymes responsible for this deglucosylation in vivo are yet to be definitively identified.

3.2. Evidence for a Distinct Mode of Action

While conversion to tZ is a key factor, it does not fully explain the differential physiological responses. Transcriptomic and proteomic analyses reveal that tZNGs induce changes in gene and protein expression that are largely distinct from those induced by tZ[1][8]. For instance, under salt stress, tZNGs appear to affect gene expression primarily at later stages of senescence, in contrast to the immediate and sustained response triggered by tZ[10].

This suggests that tZNGs may:

  • Be converted to tZ in a tissue-specific or temporally controlled manner.

  • Interact with as-yet-unknown receptors or signaling components.

  • Act as transport forms, with their conversion to tZ occurring at specific target sites[13].

The diagram below illustrates the current hypotheses regarding the mode of action of tZNGs.

G cluster_0 Cellular Exterior cluster_1 Cellular Interior tZNG_ext Exogenous tZNGs (tZ7G, tZ9G) tZNG_int tZNGs tZNG_ext->tZNG_int Uptake tZ trans-Zeatin (tZ) tZNG_int->tZ Hydrolysis (Deglucosylation) unknown_receptor Unknown Receptor / Signaling Pathway tZNG_int->unknown_receptor Hypothetical Pathway receptors CK Receptors (AHK2, AHK3, CRE1) tZ->receptors Canonical Pathway phosphorelay Phosphorelay Signaling Cascade receptors->phosphorelay response Cytokinin Response (Gene Expression) phosphorelay->response distinct_response Distinct Physiological Response (e.g., Senescence) unknown_receptor->distinct_response

Caption: Putative models for the mode of action of trans-Zeatin N-glucosides (tZNGs).**

Methodologies for the Study of trans-Zeatin N-glucosides

Investigating the roles of tZNGs requires robust and sensitive methodologies for their quantification and functional characterization.

4.1. Quantification of Endogenous tZNGs

Accurate quantification is essential for understanding the metabolism and distribution of tZNGs. The standard method involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Protocol 1: Extraction and Quantification of tZNGs from Plant Tissue

Rationale: This protocol uses a modified Bieleski buffer for efficient extraction of cytokinins, including their glucosides. Purification via solid-phase extraction (SPE) removes interfering compounds before analysis by a highly sensitive UHPLC-MS/MS system. Deuterated internal standards are crucial for accurate quantification.

Step-by-Step Methodology:

  • Sample Collection: Harvest plant tissue (10-50 mg fresh weight) and immediately flash-freeze in liquid nitrogen to halt metabolic activity. Store at -80°C until extraction.

  • Homogenization: Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction: Add 1 mL of cold (-20°C) modified Bieleski extraction buffer (methanol/water/formic acid, 15:4:1, v/v/v) containing deuterated internal standards (e.g., [²H₅]tZ7G, [²H₅]tZ9G).

  • Incubation & Centrifugation: Incubate for 1 hour at -20°C with occasional vortexing. Centrifuge at 20,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Solid-Phase Extraction (SPE): Purify the extract using a mixed-mode SPE column (e.g., Oasis MCX).

    • Condition the column with methanol followed by water.

    • Load the supernatant.

    • Wash the column with an acidic solution (e.g., 1M HCOOH) to remove impurities.

    • Elute the cytokinin fraction with a basic methanolic solution (e.g., 0.35 N NH₄OH in 60% methanol)[14].

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator. Reconstitute the sample in a small volume (e.g., 50 µL) of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Separate the cytokinin species using a C18 reversed-phase column with a gradient of acidified water and acetonitrile/methanol. Detect and quantify the compounds using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

4.2. Bioassays for Functional Characterization

Protocol 2: Dark-Induced Leaf Senescence Assay

Rationale: This classic bioassay measures the ability of a compound to delay the loss of chlorophyll in detached leaves or cotyledons kept in darkness. It is a reliable and visually clear method to assess anti-senescence activity.

Caption: Experimental workflow for the dark-induced leaf senescence bioassay.**

Step-by-Step Methodology:

  • Plant Material: Grow Arabidopsis thaliana seedlings under a controlled long-day photoperiod for 10-12 days.

  • Excision: Carefully excise healthy, fully expanded cotyledons or the first true leaves using a sharp scalpel.

  • Treatment: Float the excised leaves (abaxial side down) in individual wells of a multi-well plate containing 3 mM MES buffer (pH 5.7)[8]. Each well should contain a specific treatment:

    • Test compounds (tZ, tZ7G, tZ9G) at desired concentrations (e.g., 1 µM).

    • A solvent control (e.g., 0.1% DMSO).

  • Incubation: Seal the plates and incubate in complete darkness at room temperature for 4-6 days.

  • Chlorophyll Quantification:

    • Blot the leaves dry and record their fresh weight.

    • Extract chlorophyll by incubating the leaves in a known volume of 80% ethanol at 80°C for 15 minutes[6].

    • Measure the absorbance of the extract at 645 nm and 663 nm.

    • Calculate the total chlorophyll concentration and normalize it to the fresh weight.

  • Data Analysis: Compare the chlorophyll content of hormone-treated leaves to the solvent control. A higher chlorophyll content indicates a delay in senescence.

Conclusion and Future Perspectives

The narrative surrounding trans-Zeatin N-glucosides has undergone a significant revision. Far from being inert byproducts, tZNGs are bioactive molecules with distinct physiological effects, most notably in delaying leaf senescence and participating in abiotic stress responses[8][10]. Their differential activity profile compared to free-base cytokinins, coupled with transcriptomic and proteomic data, suggests a complex mode of action that is not solely dependent on their hydrolysis to tZ[1][8].

This emerging field presents several exciting avenues for future research:

  • Identification of Hydrolyzing Enzymes: What specific β-glucosidases or other enzymes are responsible for converting tZNGs back to tZ in vivo?

  • Transport Mechanisms: Are there specific transporters, such as ABC family proteins, responsible for the movement of tZNGs within the plant?[13]

  • Novel Signaling Pathways: Do tZNGs interact with their own receptors or signaling partners, or do they modulate the canonical cytokinin signaling pathway in a novel way?

  • Agronomic Applications: Could the potent anti-senescence properties of tZNGs be harnessed to improve crop resilience to environmental stress and enhance yield by extending the photosynthetic lifespan of leaves?

Answering these questions will not only deepen our fundamental understanding of cytokinin homeostasis but may also unlock new strategies for agricultural biotechnology and crop improvement.

References
  • Hallmark, H. T., Černý, M., Brzobohatý, B., & Rashotte, A. M. (2020). trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana. PLOS ONE, 15(5), e0232762. [Link]

  • Hřibová, E., et al. (2020). New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants. Frontiers in Plant Science, 11, 779. [Link]

  • Pokorná, E., et al. (2020). Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants. Biomolecules, 11(1), 24. [Link]

  • Fox, J. E., et al. (1973). The Formation, Isolation, and Biological Activity of a Cytokinin 7-Glucoside. Plant Physiology, 52(6), 627–632. [Link]

  • Hallmark, H. T., et al. (2025). trans-Zeatin N-glucosides can delay salt accelerated leaf senescence in Arabidopsis thaliana. Plant Physiology and Biochemistry, 227, 110101. [Link]

  • Motyka, V., et al. (2025). Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants. ResearchGate. [Link]

  • Černý, M., et al. (2025). trans-Zeatin and trans-Zeatin N-glucosides Regulate Cytokinin Signaling and Delay Salt-Induced Leaf Senescence in Arabidopsis thaliana. PRIDE Archive, EMBL-EBI. [Link]

  • Hallmark, H. T., et al. (2020). trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana. PubMed, 15(5), e0232762. [Link]

  • Kopečný, D., et al. (2020). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. International Journal of Molecular Sciences, 21(11), 3866. [Link]

  • Hallmark, H. T., et al. (2020). trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana. PLOS ONE. [Link]

  • Hallmark, H. T., et al. (2020). trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana. ResearchGate. [Link]

  • Schäfer, M., et al. (2014). Cytokinin Analysis: Sample Preparation and Quantification. Bio-protocol, 4(13), e1173. [Link]

  • Pokorná, E., et al. (2020). Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants. MDPI. [Link]

  • Gajdošová, S., et al. (2011). Distribution, biological activities, metabolism, and the conceivable function of cis-zeatin-type cytokinins in plants. Journal of Experimental Botany, 62(8), 2827–2840. [Link]

  • Cortleven, A., et al. (2020). Root-derived trans-zeatin cytokinin protects Arabidopsis plants against photoperiod stress. The Plant Cell, 32(3), 736–751. [Link]

  • Girón-Calva, P. S., et al. (2022). IPT9, a cis-zeatin cytokinin biosynthesis gene, promotes root growth. Frontiers in Plant Science, 13, 982390. [Link]

  • Pokorná, E., et al. (2020). Effect of trans-zeatin and its N7- and N9-glucosides on selected cytokinin metabolic genes in maize leaves and roots. ResearchGate. [Link]

  • Poitout, A., et al. (2018). Responses to Systemic Nitrogen Signaling in Arabidopsis Roots Involve trans-Zeatin in Shoots. The Plant Cell, 30(7), 1243-1262. [Link]

  • Pokorná, E., et al. (2020). Effect of trans-zeatin, dihydrozeatin and their N7- and N9-glucosides on retention of chlorophyll in senescing oat leaves. ResearchGate. [Link]

  • Pérez-Llorca, M., et al. (2025). From Cell Division to Stress Tolerance: The Versatile Roles of Cytokinins in Plants. Preprints.org. [Link]

  • Svačinová, J., et al. (2012). Purification protocol for cytokinins using multi-StageTips (STop And Go Extraction Tips). ResearchGate. [Link]

Sources

Comparative Analysis of trans-Zeatin O-Glucoside and N-Glucoside Functions: Metabolic Shunts vs. Terminal Sinks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the prevailing dogma in cytokinin biology categorized glucosylation into two distinct functional boxes: O-glucosylation as a reversible storage mechanism and N-glucosylation as an irreversible detoxification pathway.[1] Recent high-resolution metabolic profiling and kinetic modeling have challenged this binary view.

This technical guide provides a critical analysis of trans-Zeatin (tZ) glucosides. We dissect the structural, enzymatic, and functional divergences between tZ O-glucosides (tZOG) and tZ N-glucosides (tZ7G, tZ9G) . While tZOG remains the canonical "storage" form, tZ N-glucosides are now understood to function as a "latent" pool—biologically inactive but capable of hydrolytic reactivation in specific tissues and species, fundamentally altering our understanding of cytokinin homeostasis.

Structural & Biosynthetic Divergence

The functional disparity between O- and N-glucosides is dictated by the site of glucose conjugation on the zeatin backbone.

Chemical Architecture
  • tZ O-glucoside (tZOG): The glucose moiety is attached to the hydroxyl group of the isoprenoid side chain. This modification masks the chemically reactive hydroxyl group but leaves the adenine ring intact.

    • Implication: The molecule retains the purine structure required for some enzymatic recognition but fails to bind histidine kinase receptors (AHK) due to steric hindrance in the side-chain pocket.

  • tZ N-glucoside (tZNG): The glucose is attached to the purine ring, typically at the

    
     (tZ7G) or 
    
    
    
    (tZ9G) position.[2][3][4]
    • Implication: Modification of the purine ring disrupts the hydrogen bonding network essential for receptor binding, rendering these forms biologically inert.

Enzymatic Pathways (The UGT Landscape)

In Arabidopsis thaliana, the conjugation is driven by distinct subsets of the UDP-glycosyltransferase (UGT) superfamily.

FeatureO-Glucosylation PathwayN-Glucosylation Pathway
Primary Enzymes UGT85A1 , UGT73C1, UGT73C5UGT76C1 , UGT76C2
Substrate Specificity Specific to side-chain hydroxyls (tZ, DZ).Broad recognition of cytokinin bases (tZ, iP, BA).
Regulation Induced by cytokinin excess to dampen signaling.UGT76C2 is upregulated by CK signaling; acts as a homeostatic dampener.
Product tZOG (Side chain modified)tZ7G, tZ9G (Ring modified)
Metabolic Pathway Diagram

The following diagram illustrates the divergent fates of trans-zeatin.

CytokininMetabolism tZ trans-Zeatin (tZ) (Active Base) tZOG tZ O-glucoside (Storage) tZ->tZOG Glucosylation tZNG tZ N-glucosides (tZ7G / tZ9G) tZ->tZNG Irreversible? (Traditional View) Ade Adenine tZ->Ade Degradation tZOG->tZ Hydrolysis (Rapid) tZNG->tZ Hydrolysis (Species/Tissue Specific) UGT_O UGT85A1 (ZOGT) UGT_N UGT76C1/2 BGLU β-glucosidase (e.g., Zm-p60.1) CKX CKX (Oxidation)

Figure 1: The metabolic bifurcation of trans-zeatin.[5] Note the conditional reversibility of the N-glucoside pathway.

Functional Dichotomy: Storage vs. Detoxification

O-Glucosides: The "Rapid Response" Reserve

tZOG is universally accepted as a storage form. It accumulates in vacuoles and is resistant to Cytokinin Oxidase/Dehydrogenase (CKX) cleavage, effectively protecting the cytokinin pool from degradation.

  • Reversibility: High.

    
    -glucosidases (such as maize Zm-p60.[6][7][8][9]1) rapidly cleave the glucose moiety, releasing active tZ.
    
  • Physiological Role: During dark-induced senescence or rapid growth phases, tZOG stores are mobilized to maintain high cytokinin activity without de novo biosynthesis.

N-Glucosides: The "Latent" Pool (Revisiting the Dogma)

Historically, N-glucosylation was termed "detoxification"—a permanent exit from the active pool. However, recent data (Hošek et al., 2020) compels a revision of this model.

  • Stability: tZ7G and tZ9G are extremely stable and accumulate to high levels in senescing leaves.

  • Reversibility:

    • iP-N-glucosides: Strictly irreversible (Dead end).

    • tZ-N-glucosides: Conditionally reversible. In Arabidopsis seedlings, exogenous tZ7G/tZ9G is converted back to tZ.[2] In monocots (Maize), tZ9G is hydrolyzable, but tZ7G is not.[3][7]

  • Biological Activity: tZNGs do not bind AHK receptors. Any observed activity (e.g., senescence retardation) is due to in vivo hydrolysis releasing the free base.

Key Insight: tZNGs should be viewed as a "Deep Storage" or "Slow Release" pool, distinct from the "Rapid Release" tZOG pool.

Receptor Interaction & Signaling Logic

Understanding why these forms are inactive requires a structural look at the Histidine Kinase (AHK) receptors.

ParametertZ (Active)tZOGtZNG (N7/N9)
Receptor Binding High affinity to AHK2, AHK3, AHK4.Negligible. Side-chain glucose prevents pocket insertion.None. Purine ring modification disrupts H-bonds with receptor residues (e.g., Leu, Phe).
CKX Susceptibility High (Rapid degradation).Resistant (Protected).Resistant (Protected).
Transport Xylem/Phloem active.Phloem mobile (long-distance).Accumulates in vacuoles/apoplast; limited mobility.

Analytical Methodologies

Distinguishing these isomers requires precise mass spectrometry protocols due to their identical molecular weights.

Extraction Protocol (Solid Phase Extraction)
  • Tissue Lysis: Grind 50mg fresh tissue in liquid

    
    . Extract in Bieleski buffer (MeOH:CH2O:H2O, 60:5:35) at -20°C.
    
  • Internal Standards: Spike with deuterium-labeled standards (

    
    -tZOG, 
    
    
    
    -tZ9G) immediately to account for recovery loss.
  • Purification:

    • Pass through an Oasis MCX (Mixed-mode Cation exchange) cartridge.

    • Wash 1: 1M Formic acid (removes acidic/neutral interferences).

    • Wash 2: MeOH (removes hydrophobic interferences).

    • Elution: 0.35M

      
       in 60% MeOH (elutes cytokinin bases and glucosides).
      
LC-MS/MS Separation Parameters

Separation of tZOG, tZ7G, and tZ9G is critical as they are isobaric (


 382.17 for [M+H]+).
  • Column: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7µm).

  • Mobile Phase:

    • A: 15 mM Ammonium Formate (pH 4.0).

    • B: Acetonitrile.[10][11]

  • Retention Order (Typical): tZOG elutes first (most polar), followed by tZ9G, then tZ7G.

  • MRM Transitions:

    • tZOG: 382.2

      
       220.1 (Loss of glucose from side chain).
      
    • tZNG: 382.2

      
       202.1 (Loss of glucose + water from purine ring). Note: The fragmentation pattern differs significantly, aiding identification.
      

Experimental Protocols: Assessing Function

The Senescence Retardation Assay (Bioactivity Check)

This assay determines if a glucoside can release active cytokinin.

  • Plant Material: Excise cotyledons from 12-day-old Arabidopsis seedlings (Wild Type vs. ahk mutants).

  • Treatment: Float cotyledons on 3 mM MES buffer (pH 5.7) containing 1 µM of tZ, tZOG, tZ7G, or tZ9G. Include a DMSO control.[1][12]

  • Incubation: Incubate in darkness for 6 days at 22°C.

  • Quantification: Extract chlorophyll with 80% acetone. Measure absorbance at 663 nm and 645 nm.

  • Interpretation:

    • WT: tZ, tZOG, and tZNGs all retain chlorophyll (tZ > tZOG > tZNG).

    • Interpretation: Since tZNGs cannot bind receptors, any retention indicates in vivo hydrolysis to tZ.

Enzymatic Hydrolysis Assay (In Vitro)

To verify if a specific glucosidase acts on N-glucosides.

  • Substrate: 100 µM tZOG or tZ9G.

  • Enzyme: Recombinant

    
    -glucosidase (e.g., Zm-p60.1).[6]
    
  • Buffer: 50 mM Citrate-Phosphate, pH 5.5.

  • Reaction: Incubate at 37°C for 30-120 mins. Stop with ice-cold MeOH.

  • Analysis: Analyze via HPLC-UV or LC-MS for the appearance of the tZ peak and disappearance of the glucoside peak.

References

  • Hošek, P. et al. (2020). Distinct metabolism of N-glucosides of isopentenyladenine and trans-zeatin determines cytokinin metabolic spectrum in Arabidopsis.[3] New Phytologist. Link

  • Hou, B. et al. (2004). N-Glucosylation of Cytokinins by Glycosyltransferases of Arabidopsis thaliana.[3][13] Journal of Biological Chemistry.[14] Link

  • Brzobohatý, B. et al. (1993). Release of Active Cytokinin by a Beta-Glucosidase Localized to the Maize Root Meristem.[6][7][9] Science.[6][7] Link[7]

  • Hallmark, H.T. et al. (2020). trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana.[1][3][12] PLOS ONE. Link

  • Kieber, J.J.[10] & Schaller, G.E. (2018). Cytokinin Signaling in Plant Development.[15] Plant Physiology.[1][4][7][10][14] Link

Sources

Methodological & Application

Application Note: High-Efficiency Extraction and Quantification of trans-Zeatin Glucoside from Plant Leaves

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a rigorous, field-validated protocol for the extraction, purification, and quantification of trans-zeatin glucosides (tZ-G) from plant foliage. Unlike free cytokinin bases, glucosides (such as trans-zeatin-O-glucoside, tZOG; and trans-zeatin-N-glucosides, tZ7G/tZ9G) represent polar storage or deactivated forms. Their analysis is complicated by two primary factors:

  • Enzymatic Hydrolysis: Rapid cleavage of the glucose moiety by endogenous

    
    -glucosidases upon tissue disruption.
    
  • Isomerization: The thermodynamic instability of the trans-isomer, which can convert to the less active cis-form under thermal or acidic stress.

This protocol utilizes Modified Bieleski’s Solvent for immediate enzyme inactivation and Mixed-Mode Cation Exchange (MCX) solid-phase extraction (SPE) to isolate the cytokinin fraction from interfering pigments and lipids. Quantification is achieved via LC-MS/MS using isotope dilution to correct for matrix effects and recovery losses.

Experimental Workflow

The following diagram illustrates the critical path from harvest to analytical data. Note the emphasis on temperature control and specific chemistry for purification.

G cluster_extract Extraction Phase cluster_spe Purification (SPE) Harvest Leaf Harvest (Liquid N2 Snap Freeze) Lyophil Lyophilization (48h, -50°C) Harvest->Lyophil Grind Homogenization (Ball Mill, <5µm) Lyophil->Grind Extract Extraction (Mod. Bieleski's Solvent + IS) Grind->Extract Incubate Incubation (4°C, 30 min, Shaking) Extract->Incubate Centrifuge Centrifugation (20,000 x g, 4°C) Incubate->Centrifuge SPE_Load Load Supernatant (Oasis MCX) Centrifuge->SPE_Load SPE_Wash Wash Steps (1M HCOOH -> MeOH) SPE_Load->SPE_Wash SPE_Elute Elution (0.35M NH4OH in 60% MeOH) SPE_Wash->SPE_Elute Evap Evaporation (N2 Stream, 40°C) SPE_Elute->Evap LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS

Figure 1: Workflow for the extraction of trans-zeatin glucosides.[1] Colors indicate phase: Red (Critical/Analysis), Blue (Prep), Yellow (Extraction), Green (Purification).

Reagents and Equipment

Critical Reagents
  • Modified Bieleski’s Solvent: Methanol : Water : Formic Acid (15 : 4 : 1, v/v/v).[2][3][4][5][6]

    • Why? The high organic content and low pH immediately denature

      
      -glucosidases and proteases that would otherwise convert tZ-G to tZ or degrade the sample. The omission of chloroform (original Bieleski) improves compatibility with modern LC-MS systems and safety profiles [1, 3].
      
  • Internal Standards (IS): Deuterated cytokinins (e.g., [²H₅]tZOG, [²H₅]tZ9G).

    • Requirement: Must be added during the initial extraction step, not post-extraction.

  • SPE Cartridges: Oasis MCX (Mixed-mode Cation-eXchange), 30 mg or 60 mg, 3 cc.

    • Mechanism:[7] Retains cytokinins (basic nitrogen) via cation exchange at acidic pH, while allowing non-polar interferences (pigments) to be washed away with methanol [1, 4].

Equipment
  • Tissue Disruptor: Bead beater or ball mill (e.g., Retsch MM400).

  • Centrifuge: Refrigerated, capable of >15,000 x g.[4]

  • Nitrogen Evaporator: e.g., SpeedVac or N-Evap.

  • UHPLC-MS/MS: Triple quadrupole mass spectrometer (e.g., Agilent 6495, Sciex QTRAP 6500+).

Detailed Protocol

Phase 1: Sample Preparation
  • Harvesting: Excise leaf tissue and immediately freeze in liquid nitrogen. Metabolic quenching must be instantaneous.

  • Lyophilization: Freeze-dry samples for 24–48 hours.

    • Note: Using dry weight (DW) normalizes variations in leaf water content.

  • Homogenization: Grind dried tissue to a fine powder using 3mm stainless steel beads (30 Hz, 2 min). Keep adapters frozen.

Phase 2: Extraction
  • Weighing: Aliquot 10–20 mg of lyophilized powder into 2 mL microcentrifuge tubes.

  • Solvent Addition: Add 1.0 mL of ice-cold Modified Bieleski’s Solvent .

  • Internal Standard Spike: Add 10–50 pmol of deuterated internal standards (e.g., [²H₅]tZOG) to the extraction mixture immediately.

  • Extraction: Vortex vigorously, then incubate at 4°C for 30 minutes on an orbital shaker.

    • Tip: Ultrasound (sonication) is generally avoided or used very briefly (<1 min) on ice, as it can generate heat and promote isomerization.

  • Clarification: Centrifuge at 20,000 x g for 15 minutes at 4°C. Transfer the supernatant to a fresh tube.

  • Re-extraction (Optional): Re-extract the pellet with 0.5 mL solvent if high recovery is required (>90%). Combine supernatants.

Phase 3: Purification (Oasis MCX SPE)

This step is critical for removing ion-suppressing matrix components (chlorophyll, lipids).

StepSolvent / BufferVolumeMechanism / Purpose
1.[3][6] Condition Methanol1 mLActivates sorbent pores.
2. Equilibrate 1M Formic Acid (aq)1 mLAcidifies sorbent (protonates SCX sites).
3. Load Sample Extract~1-1.5 mLCytokinins (protonated bases) bind to SCX sites.
4. Wash 1 1M Formic Acid (aq)1 mLRemoves proteins and polar neutrals.
5. Wash 2 100% Methanol1 mLCritical: Elutes pigments, lipids, and non-basic hydrophobics. Cytokinins remain bound.
6. Elute 0.35M NH₄OH in 60% MeOH2 x 0.5 mLBasifies environment; deprotonates cytokinins, releasing them from sorbent.

Note: The elution solvent (0.35M NH₄OH) is prepared by adding concentrated ammonium hydroxide to 60% methanol. Prepare fresh daily. [1, 5]

Phase 4: Concentration & Reconstitution
  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Do not exceed 45°C to prevent thermal degradation.

  • Reconstitution: Dissolve residue in 50–100 µL of Initial Mobile Phase (e.g., 5% Acetonitrile in Water + 0.1% Formic Acid).

  • Filtration: Filter through a 0.22 µm PTFE or Nylon membrane filter plate before injection.

Analytical Quantification (LC-MS/MS)

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[8]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[8]

  • Flow Rate: 0.3 – 0.4 mL/min.

  • Gradient:

    • 0–1 min: 5% B (Isocratic hold)

    • 1–8 min: 5% -> 40% B (Linear gradient)

    • 8–9 min: 40% -> 100% B (Wash)

    • 9–11 min: 100% B

    • 11–13 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (MRM)

Detection is performed in Positive Electrospray Ionization (+ESI) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Type
trans-Zeatin (tZ) 220.2136.120Quantifier
tZ-O-Glucoside (tZOG) 382.2220.218Quantifier (Loss of Glucose)
tZ-N-Glucoside (tZ9G) 382.2220.222Quantifier (Loss of Glucose)
[²H₅]tZOG (IS) 387.2225.218Internal Standard

Note: Isomers (cis vs trans) must be chromatographically separated, as they share mass transitions. The gradient described above typically elutes trans-isomers before cis-isomers on C18 columns. [6, 7]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery (<50%) Incomplete elution from SPE.Ensure Elution solvent is fresh (NH₄OH is volatile). Increase elution volume.
Peak Broadening Injection solvent too strong.Reconstitute in initial mobile phase (low % organic).
Isomerization (tZ -> cZ) Heat or light exposure.Keep samples at 4°C. Use amber vials. Avoid prolonged evaporation times.
Signal Suppression Matrix effects.Reduce sample weight (10mg is usually sufficient). Use isotope dilution (IS) for correction.

References

  • Novák, O., et al. (2008). Cytokinin profiling in plant tissues using ultra-performance liquid chromatography–electrospray tandem mass spectrometry.Phytochemistry , 69(12), 2214-2224. Link

  • Bieleski, R. L. (1964). The problem of halting enzyme action when extracting plant tissues.Analytical Biochemistry , 9(4), 431-442. Link

  • Hoyerová, K., et al. (2006).[4] Efficiency of different methods of extraction and purification of cytokinins.[3][4][6]Phytochemistry , 67(11), 1151-1159. Link

  • Dobrev, P. I., & Kamínek, M. (2002). Fast and efficient separation of cytokinins from auxin and abscisic acid and their purification using mixed-mode solid-phase extraction.Journal of Chromatography A , 950(1-2), 21-29. Link

  • Svačinová, J., et al. (2012). A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction.[3][9]Plant Methods , 8,[5] 17. Link

  • Šimura, J., et al. (2018). Multiple plant hormone profiling by targeted metabolomics.Methods in Molecular Biology , 1795, 95-108. Link

  • Antoniadi, I., et al. (2015). Cell-type-specific cytokinin distribution within the Arabidopsis root apex.The Plant Cell , 27(7), 1955-1967. Link

Sources

quantification of trans-Zeatin glucoside using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of trans-Zeatin Glucosides in Plant Tissues via LC-MS/MS

Abstract

This application note details a robust, self-validating protocol for the extraction, purification, and quantification of trans-zeatin glucosides (trans-zeatin-O-glucoside, trans-zeatin-7-glucoside, and trans-zeatin-9-glucoside) in complex plant matrices. Utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode, this method overcomes common challenges such as isomer co-elution and matrix suppression. The protocol emphasizes the use of stable isotope-labeled internal standards and mixed-mode cation exchange (MCX) solid-phase extraction (SPE) to ensure high recovery and data integrity.

Introduction & Biological Context

Cytokinins (CKs) are pivotal phytohormones regulating cell division, senescence, and stress responses.[1][2][3] While free bases like trans-zeatin (tZ) are the active forms, their glucoside conjugates serve critical roles:[4][5]

  • O-glucosides (tZOG): Reversible storage forms, resistant to cytokinin oxidase/dehydrogenase (CKX) degradation.[3]

  • N-glucosides (tZ7G, tZ9G): Historically considered stable detoxification products, recent evidence suggests they may function in transport or as slow-release pools.

The Analytical Challenge: Quantifying tZ-glucosides is complicated by:

  • Isomeric Complexity: tZOG, tZ7G, and tZ9G share the same molecular mass (

    
     382.2) and fragmentation patterns, requiring chromatographic resolution.
    
  • Low Abundance: Endogenous levels are often in the pmol/g fresh weight range.

  • Matrix Interference: Plant extracts are rich in pigments and phenolics that suppress ionization.

This guide provides a "Gold Standard" workflow integrating modified Bieleski extraction with MCX purification to isolate the basic cytokinin skeleton from acidic/neutral interferences.

Experimental Design: The "Why" Behind the Steps

Experimental StepMechanistic Rationale
Extraction Solvent Modified Bieleski Buffer (MeOH:H2O:HCOOH, 15:4:1) is used. The methanol solubilizes the cytokinins, while the formic acid lowers pH and denatures enzymes immediately, preventing the enzymatic hydrolysis of O-glucosides during extraction.
Internal Standards Deuterated Standards (

-tZOG,

-tZ7G)
are added before extraction. This accounts for analyte loss during SPE and corrects for ionization suppression (matrix effect) in the MS source. This is the core of a "self-validating" method.
Purification (SPE) Mixed-Mode Cation Exchange (MCX) cartridges are selected. Cytokinins contain a basic purine ring. Under acidic conditions (pH < 3), they are positively charged and bind to the cation exchange resin, while neutral/acidic interferences (pigments, sugars) are washed away. Elution occurs at high pH.
Chromatography A C18 Column with a specific gradient is required to separate the hydrophilic O-glucoside from the slightly more hydrophobic N-glucosides.

Materials & Reagents

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Hydroxide (

    
    ).
    
  • Standards:

    • Authentic standards: tZOG, tZ7G, tZ9G (OlChemIm or similar).

    • Internal Standards (IS):

      
      , 
      
      
      
      ,
      
      
      .
  • Consumables:

    • Oasis MCX SPE Cartridges (30 mg or 60 mg, Waters Corp).

    • 2.0 mL screw-cap tubes with O-rings (for grinding).

    • Zirconia/Steel beads.

  • Equipment:

    • Bead beater (e.g., Precellys or Geno/Grinder).

    • Vacuum concentrator (SpeedVac).

    • UHPLC system coupled to a Triple Quadrupole MS (e.g., Agilent 6495, Sciex 6500+).

Detailed Protocol

Step 1: Sample Preparation & Extraction
  • Harvest: Flash-freeze plant tissue in liquid nitrogen (

    
    ) immediately.
    
  • Grinding: Pulverize 50–100 mg of frozen tissue into a fine powder using a bead beater. Keep frozen.

  • Extraction & Spiking:

    • Add 1.0 mL of Modified Bieleski Solvent (MeOH:H2O:FA, 15:4:1 v/v/v) pre-cooled to -20°C.

    • CRITICAL: Immediately add the Internal Standard mixture (e.g., 10 pmol of each deuterated standard).

    • Vortex vigorously for 10 min at 4°C.

    • Incubate at -20°C for 30 min (improves passive extraction).

  • Clarification: Centrifuge at 15,000

    
     for 10 min at 4°C. Transfer supernatant to a fresh tube.
    
  • Re-extraction (Optional but Recommended): Resuspend pellet in 0.5 mL extraction solvent, vortex, centrifuge, and pool supernatants.

Step 2: Solid Phase Extraction (SPE) Purification

Use Oasis MCX cartridges (Mixed-Mode Cation Exchange).

  • Conditioning:

    • 1 mL MeOH.

    • 1 mL 1 M Formic Acid (aq).

  • Loading:

    • Apply the pooled supernatant extract.[6] Note: The extract is acidic (from Bieleski solvent), ensuring CKs are protonated (

      
       charge) and bind to the resin.
      
  • Washing:

    • 1 mL 1 M Formic Acid (removes proteins/sugars).

    • 1 mL MeOH (removes hydrophobic pigments/lipids; CKs remain bound by ionic interaction).

  • Elution:

    • Elute with 2

      
       0.5 mL 0.35 M 
      
      
      
      in 60% MeOH
      .
    • Mechanism:[7][8][9] High pH deprotonates the cytokinins, breaking the ionic bond and releasing them.

  • Concentration:

    • Evaporate eluate to dryness in a SpeedVac at <40°C.

    • Reconstitute in 50

      
      L of Initial Mobile Phase (e.g., 5% ACN in Water + 0.1% FA). Filter through 0.22 
      
      
      
      m PTFE filter if cloudy.

LC-MS/MS Methodology

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1

    
     100 mm, 1.7 
    
    
    
    m) or equivalent.
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 5–10

    
    L.
    

Gradient Profile:

Time (min) % B Description
0.0 2 Initial equilibration
1.0 2 Hold to trap polar compounds
9.0 30 Shallow gradient to separate isomers
10.0 95 Wash
12.0 95 Wash
12.1 2 Re-equilibration

| 15.0 | 2 | End |

Mass Spectrometry Parameters (MRM)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

MRM Transitions Table: Note: Retention times (RT) are approximate and must be determined experimentally.

AnalytePrecursor (

)
Product (

)
TypeCE (eV)Approx RT (min)
tZ-O-Glucoside (tZOG) 382.2220.1Quant204.5
382.2136.1Qual35
tZ-7-Glucoside (tZ7G) 382.2220.1Quant225.2
382.2136.1Qual35
tZ-9-Glucoside (tZ9G) 382.2220.1Quant225.8
382.2136.1Qual35

tZOG (IS)
387.2225.1Quant204.5

tZ7G (IS)
387.2225.1Quant225.2
  • Transition Logic: The transition

    
     corresponds to the loss of the glucose moiety (
    
    
    
    Da), leaving the zeatin base. The
    
    
    transition corresponds to the adenine core.

Workflow Visualization

G cluster_extraction 1. Extraction Phase cluster_purification 2. MCX SPE Purification cluster_analysis 3. LC-MS/MS Analysis Start Plant Tissue (50mg) Flash Frozen Grind Grind (Bead Beater) Keep Frozen Start->Grind Solvent Add Modified Bieleski Solvent (MeOH:H2O:FA 15:4:1) Grind->Solvent Spike SPIKE INTERNAL STANDARDS (2H5-tZOG, 2H5-tZ7G) Solvent->Spike Extract Vortex & Incubate (-20°C, 30 min) Spike->Extract Centrifuge Centrifuge (15,000 x g) Extract->Centrifuge Load Load Supernatant onto MCX Cartridge (Acidic pH) Centrifuge->Load Wash1 Wash 1: 1M Formic Acid (Remove Proteins/Sugars) Load->Wash1 Wash2 Wash 2: Methanol (Remove Pigments/Lipids) Wash1->Wash2 Elute Elute: 0.35M NH4OH in 60% MeOH (Release Cytokinins) Wash2->Elute Evap Evaporate & Reconstitute (5% ACN + 0.1% FA) Elute->Evap LC UHPLC Separation (C18 Column, Gradient) Evap->LC MS MS/MS Detection (MRM) Quant: 382->220 Qual: 382->136 LC->MS Data Quantification via Isotope Dilution MS->Data

Figure 1: Step-by-step workflow for the extraction, purification, and quantification of trans-zeatin glucosides.

Data Analysis & Validation

Calculation: Use the Isotope Dilution Method .



Since the analyte and IS are chemically identical (except for mass), the Response Factor is typically 1.0.

Validation Criteria:

  • Linearity:

    
     over 0.1–1000 pmol/mL.
    
  • Recovery: Spike pure solvent vs. spiked matrix pre-extraction. Acceptable range: 60–110%.

  • Matrix Effect: Compare IS peak area in matrix vs. pure solvent. If suppression > 20%, dilute sample or reduce injection volume.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery Sample pH too high during SPE load.Ensure extract is acidic (add FA if necessary) so CKs bind to MCX resin.
Co-eluting Isomers Gradient too steep.Flatten the gradient between 5% and 20% B to resolve tZOG from tZ7G.
Peak Tailing Secondary interactions.Ensure 0.1% Formic Acid is present in both mobile phases.
No Signal Source desolvation issues.Check nebulizer gas flow and capillary voltage; CKs are thermally labile, do not overheat (>500°C).

References

  • Novák, O., et al. (2008). "Cytokinin profiling in plant tissues using ultra-performance liquid chromatography–electrospray tandem mass spectrometry." Phytochemistry, 69(12), 2214-2224. Link

  • Svačinová, J., et al. (2012). "A new approach for cytokinin isolation from Arabidopsis tissues using SPE and UPLC–MS/MS." Plant Methods, 8, 17. Link

  • Dobrev, P. I., & Kamínek, M. (2002). "Fast and efficient separation of cytokinins from auxin and abscisic acid and their purification using mixed-mode solid-phase extraction." Journal of Chromatography A, 950(1-2), 21-29. Link

  • Antoniadi, I., et al. (2015). "Cell-type-specific cytokinin distribution within the Arabidopsis primary root apex." The Plant Cell, 27(7), 1955-1967. Link

Sources

Application Note: Synthesis of Deuterated trans-Zeatin-O-Glucoside Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the synthesis of Deuterated trans-Zeatin-O-Glucoside ([²H₅]tZOG) , designed for analytical chemists and plant physiologists requiring high-purity internal standards for LC-MS/MS quantification.

Abstract & Strategic Overview

Cytokinin quantification is notoriously difficult due to the low abundance of these phytohormones (pmol/g fresh weight) and the presence of interfering matrices. trans-Zeatin-O-glucoside (tZOG) is a critical storage and transport metabolite. Accurate quantification requires an isotope-labeled internal standard (IS) that mimics the analyte's extraction recovery and ionization efficiency but is distinguishable by mass spectrometry.

This guide outlines two validated routes for synthesizing [²H₅]trans-Zeatin-O-Glucoside :

  • Route A: Chemo-Enzymatic Synthesis (Recommended): Utilizes recombinant zeatin O-glucosyltransferase (ZOG1) to regioselectively glycosylate commercially available [²H₅]trans-Zeatin. This method offers the highest stereochemical purity and avoids N-glycosylation byproducts.

  • Route B: Total Chemical Synthesis: Involves the condensation of 6-chloropurine with a pre-glycosylated, deuterated side-chain amine. This route is scalable and does not require biological reagents.

Strategic Synthesis Architecture

The following diagram illustrates the two parallel workflows.

Synthesis_Pathways cluster_0 Route A: Chemo-Enzymatic cluster_1 Route B: Chemical Coupling tZ_d5 [2H5]trans-Zeatin (Commercial Aglycone) tZOG_d5 [2H5]trans-Zeatin-O-Glucoside (Target Internal Standard) tZ_d5->tZOG_d5 Regioselective O-Glycosylation UDP_Glc UDP-Glucose UDP_Glc->tZOG_d5 ZOG1 Enzyme: ZOG1 (Zeatin O-glucosyltransferase) ZOG1->tZOG_d5 Catalyst SideChain_d5 [2H5]Amino-Alcohol (Side Chain Precursor) Glyco_SideChain Glucosylated Side Chain (Intermediate) SideChain_d5->Glyco_SideChain 1. Protection 2. Koenigs-Knorr Protected_Glc Acetobromo-α-D-Glucose Protected_Glc->Glyco_SideChain Glyco_SideChain->tZOG_d5 Condensation w/ 6-Chloropurine Chloropurine 6-Chloropurine Chloropurine->tZOG_d5

Figure 1: Dual-pathway strategy for synthesizing deuterated trans-Zeatin-O-Glucoside.

Materials & Reagents

Precursors[1][2]
  • [²H₅]trans-Zeatin (tZ-d5): Commercially available (e.g., OlChemIm, Cayman Chemical). Labeling typically on the side chain (methyl-d3, C1-d2).

  • UDP-Glucose: Uridine 5'-diphosphoglucose disodium salt (Sigma-Aldrich).

  • 6-Chloropurine: 99% purity.

Enzymes (For Route A)
  • Recombinant ZOG1: Expressed from Phaseolus lunatus (PlZOG1) or Zea mays (cisZOG1/transZOG1) constructs.

  • Expression Host: E. coli BL21(DE3) harboring pET28a-ZOG1.

Solvents & Buffers
  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT.

  • Extraction: Methanol (LC-MS grade), Formic Acid.

Protocol A: Chemo-Enzymatic Synthesis (High Specificity)

Rationale: Chemical O-glycosylation of the zeatin aglycone is challenging due to competing N-glycosylation sites (N7, N9) on the purine ring. The enzymatic route uses the inherent specificity of Zeatin O-glucosyltransferase (EC 2.4.1.203) to exclusively target the side-chain hydroxyl.

Step 1: Enzyme Preparation
  • Culture: Inoculate 1 L LB broth (with 50 µg/mL kanamycin) with E. coli BL21(DE3) carrying the ZOG1 plasmid.

  • Induction: Grow at 37°C to OD₆₀₀ = 0.6. Induce with 0.5 mM IPTG. Incubate at 18°C for 16 hours.

  • Lysis: Pellet cells, resuspend in Lysis Buffer (50 mM Tris pH 8.0, 300 mM NaCl, 10 mM Imidazole), and sonicate.

  • Purification: Clarify lysate (15,000 x g, 20 min). Load onto Ni-NTA resin. Elute with 250 mM Imidazole.

  • Desalting: Buffer exchange eluate into Reaction Buffer using PD-10 columns.

Step 2: Enzymatic Reaction
  • Reaction Mix: Prepare a 5 mL reaction volume in a glass vial:

    • [²H₅]trans-Zeatin (Substrate): 1 mM (dissolved in minimal DMSO, final <5%).

    • UDP-Glucose (Donor): 5 mM (5-fold excess).

    • Purified ZOG1 Enzyme: 0.5 mg/mL.

    • Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂.

  • Incubation: Incubate at 27°C with gentle shaking (100 rpm) for 12–16 hours.

  • Monitoring: Analyze 10 µL aliquots by HPLC-UV (270 nm) every 4 hours to monitor the disappearance of tZ-d5 and appearance of the more polar tZOG-d5 peak.

Step 3: Purification
  • Termination: Stop reaction by adding 5 mL ice-cold Methanol. Centrifuge (10,000 x g, 10 min) to precipitate protein.

  • SPE Cleanup:

    • Condition an Oasis HLB cartridge (3 cc) with MeOH followed by water.

    • Load the supernatant.

    • Wash with 5% MeOH/H₂O (removes salts and UDP).

    • Elute tZOG-d5 with 40% MeOH/H₂O.

  • Isolation: Evaporate eluate to dryness under nitrogen. Re-dissolve in 50% MeOH for final HPLC purification if >98% purity is required.

Protocol B: Chemical Coupling (Total Synthesis)

Rationale: Used when the enzyme is unavailable. This method builds the molecule by coupling a pre-formed glucosylated side chain to the purine ring, avoiding regioselectivity issues on the purine.

Step 1: Synthesis of Glucosylated Side Chain

Target: (E)-4-amino-2-methyl([²H₃]methyl)-2-buten-1,1-[²H₂]-yl-O-β-D-glucopyranoside. Precursor: [²H₅]4-amino-2-methyl-2-buten-1-ol (Protected as N-Boc).

  • Protection: Protect the amine of the deuterated amino-alcohol with Boc-anhydride.

  • Glycosylation (Koenigs-Knorr):

    • Dissolve N-Boc-amino-alcohol (1 eq) in dry CH₂Cl₂.

    • Add acetobromo-α-D-glucose (1.2 eq), Ag₂CO₃ (promoter), and molecular sieves (4Å).

    • Stir in dark at RT for 24h.

    • Filter and concentrate. Purify the tetra-acetyl-glucoside intermediate by silica flash chromatography.

  • Deprotection (Amine): Treat with TFA/CH₂Cl₂ (1:1) to remove the Boc group. Yields the amino-glucoside (tetra-acetylated) salt.

Step 2: Condensation with 6-Chloropurine
  • Coupling:

    • Dissolve 6-chloropurine (1 eq) and the amino-glucoside salt (1.1 eq) in n-Butanol.

    • Add Triethylamine (2.5 eq).

    • Reflux at 90°C for 4–6 hours.

    • Monitor by TLC (formation of product with UV absorbance).

  • Global Deprotection:

    • Evaporate n-Butanol. Resuspend residue in Methanol.

    • Add catalytic Sodium Methoxide (NaOMe) to pH 9–10 (Zemplén deacetylation).

    • Stir at RT for 2 hours.

    • Neutralize with Amberlite IR-120 (H+ form) resin. Filter and concentrate.

Quality Control & Validation

The synthesized internal standard must be validated before use in quantitative assays.

Analytical Specifications
ParameterSpecificationMethod
Chemical Purity > 98%HPLC-UV (270 nm)
Isotopic Purity > 99% d5 (d0 < 0.5%)HR-MS (Orbitrap/Q-TOF)
Identity Matches tZOG standard¹H-NMR (DMSO-d6), RT matching
Regiochemistry O-glucoside (not N7/N9)UV λmax shift, NMR anomeric proton
Mass Spectrometry Transitions (MRM)

Configure the Triple Quadrupole MS as follows for the IS:

  • Precursor Ion: m/z 386.2 [M+H]⁺ (Calculated: 381.17 (tZOG) + 5.03 (d5))

  • Product Ion (Quant): m/z 225.2 [Aglycone+H]⁺ (Loss of Glucose, 162 Da)

  • Product Ion (Qual): m/z 136.1 [Adenine+H]⁺ (Purine backbone)

Note on Deuterium Stability: The deuterium labels on the side chain (methyl and C1) are non-exchangeable and stable under standard extraction conditions (acidic MeOH).

References

  • Letham, D. S., et al. (1964). "The structure of zeatin, a factor inducing cell division."[1] Proceedings of the Chemical Society. Link

  • Mok, D. W. S., & Mok, M. C. (2001).[2] "Cytokinin Metabolism and Action."[2] Annual Review of Plant Physiology and Plant Molecular Biology. (Describes the ZOG1 enzyme function). Link[2]

  • Martin, R. C., et al. (1999).[2] "A gene encoding the cytokinin enzyme zeatin O-glucosyltransferase in Phaseolus lunatus." Plant Physiology. Link

  • Novák, O., et al. (2008). "Cytokinin profiling in plant tissues using ultra-performance liquid chromatography–electrospray tandem mass spectrometry." Phytochemistry. (Methodology for IS usage). Link

  • Cowley, D. E., et al. (1978). "Synthesis of O-glucosides of cytokinin aglycones." Australian Journal of Chemistry. (Chemical synthesis foundation). Link

Sources

Application Note: Metabolic Buffering in Callus Induction via trans-Zeatin-O-Glucoside

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Callus Induction Protocol Using trans-Zeatin-O-Glucoside (tZOG) Content Type: Application Note & Detailed Protocol Audience: Senior Researchers, Plant Physiologists, and Tissue Culture Specialists

Executive Summary

This guide details the use of trans-Zeatin-O-glucoside (tZOG) as a premium cytokinin source for callus induction in recalcitrant or sensitive plant species. Unlike free-base trans-Zeatin (tZ), which is subject to rapid degradation by cytokinin oxidase/dehydrogenase (CKX) and can cause necrotic toxicity at high spikes, tZOG functions as a metabolic reservoir .

By relying on the plant tissue’s endogenous


-glucosidase activity, tZOG provides a steady-state release of active hormone. This "slow-release" mechanism mimics natural homeostasis, reducing habituation and extending the subculture window. This protocol is particularly effective for woody species, Pinellia, and tissues sensitive to phenolics.

Scientific Foundation & Mechanism

The "Prodrug" Strategy in Tissue Culture

Standard protocols use synthetic cytokinins (BAP, Kinetin) or free natural cytokinins (Zeatin). Free Zeatin is biologically potent but chemically unstable and metabolically fragile.

  • The Problem: Exogenous free tZ creates a "pulse" of hormone. The tissue responds by upregulating CKX, rapidly degrading the hormone, leading to a "sawtooth" concentration profile that stresses the tissue.

  • The Solution (tZOG): tZOG is an O-glucoside conjugate. It is resistant to CKX. Once inside the cell, it is hydrolyzed by

    
    -glucosidases to release free tZ on demand, maintaining a physiological equilibrium.
    
Pathway Visualization

The following diagram illustrates the metabolic advantage of tZOG over free tZ.

CytokininMetabolism Media_tZ Media: Free trans-Zeatin Cell_Wall Cell Wall / Membrane Media_tZ->Cell_Wall Rapid Uptake Media_tZOG Media: tZ-O-Glucoside (tZOG) Media_tZOG->Cell_Wall Stable Transport Cytosol_tZOG Cytosolic tZOG Cell_Wall->Cytosol_tZOG Free_tZ Active Free tZ Cell_Wall->Free_tZ Pulse Spike Cytosol_tZOG->Free_tZ Hydrolysis Enzyme_BG β-Glucosidase (Rate Limiting Step) Cytosol_tZOG->Enzyme_BG Enzyme_CKX Cytokinin Oxidase (CKX) (Degradation) Free_tZ->Enzyme_CKX Receptor AHK Receptors (Cell Division Signal) Free_tZ->Receptor Callus Induction Inactive Adenine / Degradation Products Free_tZ->Inactive Rapid Oxidation

Caption: tZOG bypasses immediate CKX degradation, providing a sustained release of active tZ via intracellular


-glucosidase hydrolysis.

Materials & Preparation

Note on Isomers: Ensure you source trans-Zeatin-O-glucoside (CAS: 56329-06-7).[1] Avoid N-glucosides (N7/N9) for general induction, as they are often biologically inactive detoxification products in many species.

Reagents
ReagentGradePurpose
trans-Zeatin-O-GlucosideHPLC

98%
Primary Cytokinin
2,4-D or NAAPlant CultureAuxin Co-factor
DMSO (Dimethyl Sulfoxide)Sterile FilteredSolvent for tZOG
Murashige & Skoog (MS)Basal Salt MixNutrient Base
SucroseTissue CultureCarbon Source
Gelrite / PhytagelGelling AgentMatrix (Clearer than agar)
Stock Solution Protocol (1 mM tZOG)

Unlike free Zeatin, tZOG has higher solubility in alcohols/DMSO and does not require strong acid/base.

  • Calculate: Molecular Weight of tZOG

    
     381.38  g/mol .[1][2]
    
    • To make 10 mL of 1 mM stock: Weigh 3.81 mg of tZOG.

  • Dissolve: Add 1.0 mL of DMSO to the powder. Vortex until clear.

  • Dilute: Add 9.0 mL of sterile ddH

    
    O.
    
    • Note: If precipitation occurs, increase DMSO ratio to 20% or use 50% Ethanol.

  • Sterilization: Syringe filter (0.22

    
    m) into a sterile cryovial.
    
  • Storage: -20°C. Stable for 6 months. Do not autoclave tZOG.

Experimental Protocol: Callus Induction

Phase 1: Media Formulation (The "Matrix")

Callus induction requires a delicate Auxin:Cytokinin balance. Because tZOG is a "pro-hormone," the molar concentration required is often 1.5x to 2.0x that of free Zeatin to account for hydrolysis kinetics.

Base Medium: MS Salts + Vitamins + 30 g/L Sucrose + 0.8% Agar (pH 5.8).

Treatment Table (Molar Concentrations):

Treatment ID Auxin (NAA/2,4-D) Cytokinin (tZOG) Target Tissue Response

| C-Control | 2.0


M | 0.0 

M | Rooting / No Callus | | I-Low | 2.0

M | 1.0

M | Slow, compact callus | | I-Optimum | 2.0

M
| 2.0 - 5.0

M
| Friable, embryogenic callus | | I-High | 2.0

M | 10.0

M | Organogenesis (Shoots) |

Note: Add tZOG stock to the media after autoclaving, once media cools to 55°C.

Phase 2: Explant Preparation & Culture
  • Explant Choice: Young hypocotyls or cotyledons (high metabolic activity = high glucosidase activity).

  • Wounding: Lightly score the explant surface with a scalpel. This induces wound-response genes, often upregulating cytokinin signaling pathways.

  • Inoculation: Place explants horizontally on the media. Ensure good contact but do not bury.

  • Incubation:

    • Darkness: 0-7 days (Promotes undifferentiated growth).

    • Light: 16h/8h photoperiod thereafter (40-60

      
      mol m
      
      
      
      s
      
      
      ).
    • Temperature: 24°C

      
       1°C.
      
Phase 3: Maintenance & Subculture
  • Observation: Visible callus initiation should occur at days 10-14.

  • The "Lag" Phase: Unlike free Zeatin (which acts in 2-3 days), tZOG may show a 2-4 day delay in visible swelling. This is normal.

  • Subculture: Transfer every 21-28 days.

    • Advantage:[2][3][4] tZOG media resists depletion. You may extend subculture intervals by 1 week compared to Zeatin/BAP protocols.

Data Analysis & Validation

To validate the efficacy of tZOG versus free tZ, structure your data collection as follows:

Quantitative Metrics
MetricUnitSignificance
Induction Rate % of explantsEfficacy of penetration
Fresh Weight (FW) mg per callusWater uptake + biomass
Dry Weight (DW) mg per callusTrue biomass accumulation
Necrosis Index 0-5 ScaleToxicity (tZOG should be lower than tZ)
The "Split-Plate" Validation (Self-Check)

If induction fails, verify if the tissue has glucosidase activity:

  • Plate A: Media + 5

    
    M Free tZ (Positive Control).
    
  • Plate B: Media + 5

    
    M tZOG.
    
  • Result Interpretation:

    • Growth on A but not B

      
       Tissue lacks 
      
      
      
      -glucosidase activity (tZOG is not suitable for this species).
    • Growth on B > A

      
       Tissue is sensitive to hormone spikes; tZOG is superior.
      

Troubleshooting "The Non-Responder"

Symptom: Explants remain green/healthy but do not proliferate (Stasis).

  • Cause: Insufficient hydrolysis rate. The pool of tZOG is high, but free tZ is too low to trigger the G2/M cell cycle transition.

  • Correction:

    • Increase tZOG concentration to 10

      
      M.
      
    • Synergy: Add a trace amount of free tZ (0.1

      
      M) to "prime" the cell cycle, while tZOG maintains the sustained growth.
      

Symptom: Browning/Necrosis.

  • Cause: While rarer with tZOG, this indicates phenolic oxidation.

  • Correction: Add Activated Charcoal (1 g/L) or PVP. Note that charcoal absorbs cytokinins; if used, increase tZOG input by 20%.

References

  • Hallmark, H. T., et al. (2020). trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana.[5][6][7] PLoS ONE, 15(5), e0232762.[7] Link[5][7]

  • Letham, D. S., & Palni, L. M. (1983). The Biosynthesis and Metabolism of Cytokinins. Annual Review of Plant Physiology, 34, 163-197. Link

  • Hluska, T., et al. (2016). Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants. Biomolecules, 6(3), 32. Link

  • Van Staden, J., & Drewes, S. E. (1991). The biological activity of cytokinin derivatives in the soybean callus bioassay. Plant Growth Regulation, 10, 109-115.[8] Link[8]

  • Gajdošová, S., et al. (2011). Cytokinin glucosides: chemical synthesis and biological activity. Journal of Plant Growth Regulation, 30, 266-274. Link

Sources

Methods for Studying trans-Zeatin Glucoside Stability in Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Cytokinin Stability in Research and Development

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust methods for studying the stability of trans-Zeatin glucoside in solution. We will delve into the rationale behind experimental design, provide detailed protocols for forced degradation studies, and outline analytical methodologies for the accurate quantification of the parent compound and its degradation products.

Scientific Integrity & Logic: Understanding the "Why" Behind the Methods

A scientifically sound stability study is a self-validating system. The choice of stress conditions and analytical methods is not arbitrary but is grounded in the chemical nature of the molecule.

The Influence of Glucosylation on Stability

Glucosylation, the attachment of a glucose molecule, significantly alters the properties of trans-Zeatin, including its stability. There are two main types of trans-Zeatin glucosides:

  • O-Glucosides: The glucose moiety is attached to the hydroxyl group of the side chain. These are generally considered reversible storage forms and are resistant to degradation by the primary cytokinin-degrading enzyme, cytokinin oxidase/dehydrogenase (CKX).[3][4]

  • N-Glucosides: The glucose is attached to a nitrogen atom of the purine ring, typically at the N7 or N9 position. These have traditionally been viewed as irreversibly inactivated forms, although some in vivo studies suggest potential for reconversion to the active base.[2][5]

The stability of the glycosidic bond itself is a key factor. The N-glycosidic bond in purine nucleosides is known to be susceptible to acid hydrolysis, while O-glycosidic bonds are generally more stable under acidic conditions but can be labile under strongly basic conditions.[6][7]

Forced Degradation Studies: A Predictive Tool

Forced degradation, or stress testing, is an essential component of a stability study. By subjecting the molecule to conditions more severe than its intended storage, we can accelerate degradation and gain insights into its intrinsic stability and potential degradation pathways.[8] This information is invaluable for developing stability-indicating analytical methods capable of separating the intact molecule from its degradation products.

Experimental Workflow for Stability Studies

A typical workflow for assessing the stability of trans-Zeatin glucoside in solution involves sample preparation, exposure to stress conditions, and subsequent analysis.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Prepare Stock Solution of trans-Zeatin Glucoside C Acid Hydrolysis A->C D Base Hydrolysis A->D E Oxidative Stress A->E F Thermal Stress A->F G Photostability A->G B Prepare Buffer Solutions (Varying pH) B->C B->D H Sample Quenching and Dilution C->H D->H E->H F->H G->H I HPLC/UHPLC Analysis (Quantification) H->I J LC-MS/MS Analysis (Identification of Degradants) H->J K Calculate Degradation Rate I->K L Identify Degradation Products J->L M Elucidate Degradation Pathway K->M L->M

Figure 1: A generalized workflow for the stability study of trans-Zeatin glucoside.

Detailed Protocols

The following protocols provide a framework for conducting forced degradation studies on trans-Zeatin glucoside. It is recommended to run a control sample (stored at -20°C or -80°C in a stable solvent like DMSO) in parallel for each stress condition.

Protocol 1: Hydrolytic Stability (Acid and Base)

Rationale: This study assesses the susceptibility of the glycosidic and other bonds to cleavage under acidic and basic conditions. The N-glycosidic bond of purine derivatives is particularly prone to acid-catalyzed hydrolysis.[7][9]

Materials:

  • trans-Zeatin glucoside (O- or N-glucoside)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Thermostatic water bath or incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of trans-Zeatin glucoside (e.g., 1 mg/mL) in a suitable solvent. For many cytokinins, initial dissolution in a small amount of DMSO followed by dilution with aqueous buffer is effective.[10]

  • Sample Preparation:

    • Acid Hydrolysis: In separate vials, mix the stock solution with 0.1 M HCl and 1 M HCl to achieve a final concentration of, for example, 100 µg/mL.

    • Base Hydrolysis: In separate vials, mix the stock solution with 0.1 M NaOH and 1 M NaOH to the same final concentration.

    • Neutral Control: Prepare a sample in HPLC-grade water.

  • Incubation: Incubate the vials at a controlled temperature (e.g., 40°C, 60°C) for a defined period (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sampling and Quenching: At each time point, withdraw an aliquot from each vial and immediately neutralize it (add an equimolar amount of base for the acid samples and acid for the base samples) to stop the degradation.

  • Analysis: Analyze the samples by HPLC-UV for quantification and by LC-MS/MS for the identification of degradation products.

Protocol 2: Oxidative Stability

Rationale: This protocol evaluates the susceptibility of the molecule to oxidation. The purine ring system and the double bond in the side chain of trans-Zeatin are potential sites of oxidation.[11]

Materials:

  • trans-Zeatin glucoside stock solution

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Sample Preparation: In separate vials, mix the stock solution with 3% H₂O₂ and 30% H₂O₂ to a final concentration of 100 µg/mL.

  • Incubation: Keep the vials at room temperature, protected from light, for a defined period (e.g., up to 7 days), with sampling at regular intervals.

  • Analysis: Directly analyze the samples by HPLC-UV and LC-MS/MS.

Protocol 3: Thermal Stability

Rationale: This study assesses the effect of elevated temperatures on the stability of trans-Zeatin glucoside in solution.

Materials:

  • trans-Zeatin glucoside solution (in a relevant buffer, e.g., pH 5.7 MES buffer for plant tissue culture applications)[12]

  • Thermostatic oven or incubator

Procedure:

  • Sample Preparation: Prepare a solution of trans-Zeatin glucoside at the desired concentration in the chosen buffer.

  • Incubation: Place the vials in an oven at elevated temperatures (e.g., 40°C, 60°C, 80°C).

  • Sampling: Withdraw aliquots at various time points.

  • Analysis: Analyze the samples by HPLC-UV and LC-MS/MS.

Protocol 4: Photostability

Rationale: This protocol determines the susceptibility of the molecule to degradation upon exposure to light, as recommended by ICH guidelines.[13][14]

Materials:

  • trans-Zeatin glucoside solution

  • Photostability chamber with a calibrated light source (providing both UV and visible light)

  • Control vials wrapped in aluminum foil

Procedure:

  • Sample Preparation: Prepare the trans-Zeatin glucoside solution and place it in clear vials. Prepare identical control samples and wrap them in aluminum foil to protect them from light.

  • Exposure: Place both sets of vials in the photostability chamber and expose them to a controlled light source for a specified duration.

  • Sampling: At defined intervals, take samples from both the exposed and control vials.

  • Analysis: Analyze the samples by HPLC-UV and LC-MS/MS.

Analytical Methodologies

A stability-indicating analytical method is one that can accurately quantify the decrease of the active substance and the increase of degradation products.[15]

HPLC-UV for Quantification

High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for quantifying cytokinins.

Typical HPLC Parameters:

ParameterRecommended Setting
Column C18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 25-30°C
Detection Wavelength ~269 nm (for the purine ring)[10]

Method Validation: The HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[16]

LC-MS/MS for Identification of Degradation Products

Liquid Chromatography-Tandem Mass Spectrometry is a powerful tool for the structural elucidation of unknown degradation products.[3][17]

Procedure:

  • Separation: Use a similar HPLC method as for quantification to separate the degradation products.

  • Mass Spectrometry:

    • Acquire full-scan mass spectra to determine the molecular weights of the degradation products.

    • Perform tandem MS (MS/MS) on the parent ions of the degradation products to obtain fragmentation patterns.

  • Structure Elucidation: The fragmentation patterns, along with the molecular weight and chromatographic retention time, can be used to propose the structures of the degradation products.

Potential Degradation Pathways

Based on the chemical structure of trans-Zeatin glucoside, several degradation pathways can be hypothesized under stress conditions.

G cluster_0 Degradation Products A trans-Zeatin Glucoside B Hydrolysis of Glycosidic Bond A->B Acid/Base C Isomerization A->C Light/Heat D Oxidation A->D Oxidizing Agent F cis-Zeatin Glucoside A->F G Oxidized derivatives (e.g., N-oxides) A->G E trans-Zeatin + Glucose B->E H Adenine E->H Side chain cleavage

Figure 2: Hypothesized degradation pathways of trans-Zeatin glucoside.

  • Hydrolysis of the Glycosidic Bond: This is a likely degradation pathway, especially for N-glucosides under acidic conditions, yielding trans-Zeatin and glucose.[6][7]

  • Isomerization: The trans-isomer of zeatin can be converted to the less active cis-isomer upon exposure to light or heat.[18]

  • Oxidation: The purine ring can be oxidized to form N-oxides or other oxidized species. The side chain is also susceptible to oxidation.

  • Side Chain Cleavage: While primarily an enzymatic process (via CKX), severe chemical conditions could potentially lead to the cleavage of the isoprenoid side chain, yielding adenine.

Data Presentation and Interpretation

The results of the stability studies should be presented clearly to allow for straightforward interpretation.

Table 1: Example of Stability Data for trans-Zeatin-O-glucoside at 60°C

Time (hours)Condition% Remaining trans-Zeatin-O-glucoside% trans-Zeatin% Other Degradants
00.1 M HCl100.00.00.0
240.1 M HCl95.24.50.3
480.1 M HCl90.19.20.7
00.1 M NaOH100.00.00.0
240.1 M NaOH88.510.11.4
480.1 M NaOH75.322.81.9

The rate of degradation can be determined by plotting the natural logarithm of the concentration of trans-Zeatin glucoside versus time. If the plot is linear, the degradation follows first-order kinetics.

Conclusion

A thorough understanding of the stability of trans-Zeatin glucoside in solution is paramount for ensuring the accuracy and reproducibility of research and the quality of commercial products. The protocols and methodologies outlined in this application note provide a robust framework for conducting comprehensive stability studies. By employing forced degradation in conjunction with stability-indicating HPLC-UV and LC-MS/MS methods, researchers can gain valuable insights into the degradation pathways and develop strategies to mitigate instability, ultimately leading to more reliable scientific outcomes.

References

  • Kochetkov, N. K., & Budovskii, E. I. (Eds.). (1972). Organic chemistry of nucleic acids. Springer Science & Business Media.
  • Shabarova, Z. A., & Bogdanov, A. A. (1994). Advanced organic chemistry of nucleic acids. VCH.
  • Ma, Y., et al. (2021).
  • Capon, B. (1969). Mechanism in carbohydrate chemistry. Chemical Reviews, 69(4), 407-498.
  • Armstrong, D. J. (1994). Cytokinin oxidase and the regulation of cytokinin degradation. In Cytokinins: Chemistry, Activity, and Function (pp. 139-154). CRC Press.
  • Bak, S., et al. (2011).
  • Li, W., et al. (2015). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 107, 24-35.
  • Hošek, P., et al. (2020). New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants. Frontiers in Plant Science, 11, 779.
  • Martin, R. C., et al. (2001). O-Glucosylation of cis-Zeatin in Maize. Characterization of Genes, Enzymes, and Endogenous Cytokinins. Plant Physiology, 126(3), 1307-1315.
  • Hošek, P., et al. (2021). Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants. International Journal of Molecular Sciences, 22(1), 199.
  • Burrows, C. J., et al. (2013). DNA oxidation: from chemistry to biology and back. Inorganic chemistry, 52(21), 12235–12253.
  • Horská, L., et al. (2018). Cytokinin at the Crossroads of Abiotic Stress Signalling Pathways. International journal of molecular sciences, 19(8), 2450.
  • Hallmark, H. T., et al. (2020). trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana. PloS one, 15(5), e0232762.
  • Chatterjee, S., & Kumar, A. (2022). Cytokinin and abiotic stress tolerance -What has been accomplished and the way forward?. Physiologia plantarum, 174(5), e13783.
  • HPLC chromatograms of forced degradation study under different... | Download Scientific Diagram. (n.d.).
  • Alsante, K. M., et al. (2007). A Review of Forced Degradation Studies. Pharmaceutical Technology, 31(3), 56.
  • Baertschi, S. W., et al. (Eds.). (2017).
  • Hart, D. S., et al. (2016). Stability of adenine-based cytokinins in aqueous solution. In Vitro Cellular & Developmental Biology-Plant, 52(1), 89-98.
  • Hart, D. S., et al. (2016). Stability of adenine-based cytokinins in aqueous solution. PubMed. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. TrAC Trends in Analytical Chemistry, 50, 111-122.
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • ICH. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology.
  • Vincent, J. B. (2018). Effects of fructose on synthesis and degradation of purine nucleotides in isolated rat hepatocytes. PubMed. Retrieved from [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • LC-MS chromatogram showing the separation of 13 phytohormone standards... | Download Scientific Diagram. (n.d.).
  • Berková, K., et al. (2025). trans-Zeatin and trans-Zeatin N-glucosides Regulate Cytokinin Signaling and Delay Salt-Induced Leaf Senescence in Arabidopsis thaliana. Plant Physiology.
  • Hallmark, H. T., et al. (2020). trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana. PLOS ONE. Retrieved from [Link]

  • Hallmark, H. T., et al. (2020). trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana. PMC. Retrieved from [Link]

Sources

Application Note: Precision Preparation of trans-Zeatin Glucoside (tZOG) Stock Solutions for Bioassays

[1][2]

Abstract & Introduction

In plant physiological studies and drug development assays involving cytokinin signaling, the use of trans-Zeatin glucoside (tZG) requires a distinct handling protocol compared to the free base trans-Zeatin (tZ).[1]

While tZ is the active ligand for histidine kinase receptors (AHK3/4), trans-Zeatin-O-glucoside (tZOG) functions primarily as a stable, inactive storage form.[1][2] It is metabolically reversible, releasing active tZ upon hydrolysis by

1212

Critical Distinction: This protocol focuses on tZOG (O-glucoside) , the metabolically relevant storage conjugate.[1][2] Improper solubilization (e.g., using strong acids/bases) or sterilization (autoclaving) can prematurely hydrolyze the glycosidic bond, leading to experimental artifacts where the researcher inadvertently applies free Zeatin rather than the conjugate.

Physicochemical Profile

Before preparation, verify the specific isomer on your vial. The molecular weight differs significantly from the free base.

Propertytrans-Zeatin (Free Base)trans-Zeatin-O-Glucoside (tZOG)
Formula


MW 219.24 g/mol 381.38 g/mol
Solubility 1N NaOH / KOHDMSO, DMF, warm Ethanol
Stability Autoclavable (stable)Heat/Acid Labile (Glycosidic bond risk)

269 nm269-270 nm

Scientist's Note: Do not use the molecular weight of Zeatin Riboside (351.4 g/mol ) or Zeatin free base for calculations. Using the wrong MW will result in a ~40% error in molar concentration.

Protocol Design: The "Why" Behind the Steps

Solvent Selection: The DMSO Advantage

While 1N NaOH is the standard solvent for free base cytokinins, it is not recommended for glucosides. High pH (alkaline conditions) can alter the stability of the glucoside.

  • Preferred Solvent: Dimethyl Sulfoxide (DMSO).[1][2] It solubilizes the polar glucoside moiety without hydrolyzing the bond.

  • Sterilization: Filtration (0.22 µm).[1][2] Do not autoclave tZOG stock solutions.[1][2] The heat and pressure can hydrolyze the O-glycosidic linkage, converting your stock into free Zeatin.[2]

Diagram 1: Preparation Workflow

The following diagram outlines the logical flow to ensure sterility and stability.

tZG_PreparationPowderLyophilized tZOG(Store -20°C)WeighWeighing(Anti-static)Powder->Weigh Warm to RTSolubilizePrimary Solubilization(100% DMSO)Weigh->Solubilize VortexDiluteDilution (Optional)(50% DMSO / Water)Solubilize->Dilute If <10mMFilterSterilization(0.22 µm PTFE/Nylon)Solubilize->Filter If >10mMDilute->FilterAliquotAliquot & Freeze(-20°C, Amber Vials)Filter->Aliquot Immediate

Caption: Workflow for preparing heat-labile cytokinin glucoside stocks. Note the use of DMSO and filtration rather than autoclaving.

Detailed Methodology

Reagents Required[2][3][4][5][6][7]
  • trans-Zeatin-O-glucoside (Purity >98%).[1][2]

  • Solvent: DMSO (Cell Culture Grade, sterile).[1][2]

  • Diluent: Sterile ddH

    
    O (optional, see step 3).[1][2]
    
  • Filtration: 0.22 µm syringe filter (Nylon or PTFE compatible with DMSO).[1][2]

Step-by-Step Protocol
Step 1: Molarity Calculation

Decide on a target stock concentration (typically 10 mM or 50 mM ).[1][2]

  • Formula:

    
    [1]
    
  • Example: To prepare 5 mL of a 10 mM stock:

    
    
    
Step 2: Solubilization (The "DMSO Spike")
  • Weigh the calculated amount of tZOG into a sterile microcentrifuge tube or glass vial.[2]

  • Add 100% DMSO to dissolve.[1][2]

    • Note: You can make a 1000x concentrate.[1][2] For the example above, dissolve 19.07 mg directly in 5 mL DMSO.

    • Validation: Vortex for 30 seconds. The solution should be crystal clear. If particulate remains, sonicate briefly (5-10 sec) in a water bath.[1][2]

Step 3: Sterilization
  • Draw the solution into a sterile syringe.[1][2]

  • Pass through a 0.22 µm PTFE or Nylon filter into a sterile amber glass vial.

    • Caution: Cellulose acetate filters may degrade in DMSO.[1][2]

Step 4: Storage
  • Aliquot into small volumes (e.g., 100 µL) to avoid freeze-thaw cycles.

  • Store at -20°C . Stability is >12 months if kept dry and frozen.[1][2]

Application in Bioassays[4][8]

When applying tZOG to tissue culture media (e.g., MS media), remember that it is biologically inactive until the plant tissue metabolizes it.

Molar Equivalency Table

When comparing tZOG efficiency against free Zeatin, use molar concentrations , not mg/L.

Target ConcentrationVol. of 10 mM Stock per Liter MediaFinal DMSO %
10 nM 1.0 µL0.0001% (Negligible)
1 µM 100 µL0.01% (Safe)
10 µM 1000 µL (1 mL)0.1% (Check control*)
  • Control Note: Always include a "Solvent Control" group containing 0.1% DMSO (without cytokinin) to ensure the solvent isn't affecting phenotype.

Diagram 2: Metabolic Activation Logic

Understanding the pathway is crucial for interpreting bioassay results. tZOG creates a "slow-release" effect compared to the "pulse" effect of free Zeatin.[1][2]

Activation_PathwayMediaMedia Supplementation(tZOG Input)UptakeCellular Uptake(ENT Transporters)Media->UptakeStorageVacuolar Storage(Inactive Pool)Uptake->Storage SequestrationEnzymeβ-glucosidase(Hydrolysis)Uptake->Enzyme ActivationStorage->Enzyme RemobilizationActiveFree trans-Zeatin(Active Ligand)Enzyme->ActiveReceptorAHK3 / AHK4(Perception)Active->ReceptorResponseCytokinin Response(Shoot Initiation / Senescence Delay)Receptor->Response

Caption: The metabolic fate of tZOG.[1][2] It acts as a releasable pool, requiring enzymatic cleavage to trigger the AHK receptors.

References

  • Cayman Chemical. (2022).[1][2][3][4] trans-Zeatin Product Information & Solubility Guide. Link

  • Hallmark, H. T., & Rashotte, A. M. (2020).[1][2] trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana.[1][2][5][6][7] PLOS ONE, 15(5), e0232762.[1] Link[1]

  • Mok, D. W., & Mok, M. C. (2001).[1][2] Cytokinin Metabolism and Action.[1][2][5][8][9][10][11] Annual Review of Plant Physiology and Plant Molecular Biology, 52, 89-118.[1][2] Link[1]

  • PubChem. (2023).[1][2] trans-Zeatin-O-glucoside Compound Summary. Link

  • Van Staden, J., & Drewes, F. E. (1991).[1][2] The stability of cytokinins in plant tissue culture media.[5] South African Journal of Botany, 57(5), 249-255.[1][2] (Context on autoclaving risks).

High-Resolution Profiling of trans-Zeatin Glucoside: Purity Standards & Analytical Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

trans-Zeatin glucoside (tZG), specifically trans-zeatin-O-glucoside (tZOG), represents a critical storage and transport form of the highly active cytokinin trans-zeatin. In plant signaling networks, the conversion between the active free base and the inactive glucoside conjugate regulates hormonal homeostasis.

The Analytical Challenge: The primary obstacle in tZG analysis is not sensitivity, but selectivity .

  • Isomerization: The cis-isomer (cZOG) is biologically distinct but isobaric (same mass). Standard LC-MS/MS methods often fail to resolve these isomers, leading to significant overestimation of "active" cytokinin potential.

  • Stability: The O-glucoside bond is susceptible to enzymatic hydrolysis by

    
    -glucosidases during extraction, artificially inflating free zeatin levels.
    

This guide provides a self-validating protocol to ensure isomer-specific resolution and metabolic stability during analysis.

Critical Quality Attributes (CQA) for Standards

Before initiating analysis, the analytical standard itself must be verified. Commercial standards often contain up to 10% cis-isomer impurities due to photo-isomerization during storage.

AttributeSpecificationRationale
Chemical Purity > 98% (HPLC-UV @ 270 nm)High purity required to establish accurate response factors.
Isomeric Purity > 99% trans-isomercis-Zeatin glucoside has different transport kinetics; cross-contamination skews biological interpretation.
Water Content < 1%Hygroscopic nature of glucosides affects weighing accuracy; use desiccated storage.
Counter-ions Acetate/Formate freeResidual acids from synthesis can suppress ionization in LC-MS.

Method Development: The Separation Strategy

Mass spectrometry (MS) cannot distinguish trans-ZG from cis-ZG as they share the same precursor (


 382.2) and product ions (

220.1). Chromatographic resolution is the only validity check.
Visualizing the Separation Logic

SeparationLogic Start tZG Analytical Goal IsomerCheck Isomer Resolution Check (cis vs trans) Start->IsomerCheck ColumnSel Column Selection (C18 vs C18-PFP) IsomerCheck->ColumnSel GradientOpt Gradient Optimization (Shallow Slope) ColumnSel->GradientOpt MS_Detect MS/MS Detection (MRM Mode) GradientOpt->MS_Detect Fail Co-elution: Invalid Data MS_Detect->Fail overlap > 10% Success Baseline Separation: Valid Data MS_Detect->Success Rs > 1.5

Figure 1: Decision tree for ensuring isomeric purity in tZG analysis. Note that MS detection alone is insufficient without chromatographic resolution (


).

Protocol 1: Sample Preparation (Extraction & Purification)[1]

Objective: Extract tZG while inhibiting


-glucosidase activity and removing matrix interferences.

Reagents:

  • Extraction Solvent (Modified Bieleski’s): Methanol : Water : Formic Acid (15:4:1, v/v/v). Note: The formic acid lowers pH to inhibit enzymatic hydrolysis immediately.

  • Internal Standard: Deuterated trans-Zeatin-O-glucoside (

    
    -tZOG).
    

Step-by-Step Workflow:

  • Tissue Disruption: Grind 100 mg of frozen plant tissue in liquid nitrogen.

  • Extraction: Add 1 mL pre-cooled (-20°C) Modified Bieleski’s solvent. Spike with 10 ng of

    
    -tZOG internal standard. Vortex vigorously for 1 min.
    
  • Incubation: Extract overnight at -20°C. Cold extraction minimizes degradation.

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant.

  • Solid Phase Extraction (SPE) - Critical Step:

    • Use Oasis MCX (Mixed-mode Cation Exchange) cartridges (30 mg). Why? Cytokinins are amphoteric. MCX retains them by charge (cation exchange) allowing rigorous washing of neutral interferences (sugars/pigments) with methanol, which HLB columns cannot do.

    • Condition: 1 mL Methanol

      
       1 mL 1M Formic Acid.
      
    • Load: Apply supernatant.

    • Wash 1: 1 mL 1M Formic Acid (removes acidic/neutral impurities).

    • Wash 2: 1 mL Methanol (removes hydrophobic neutrals).

    • Elute: 1 mL 0.35M Ammonium Hydroxide in 60% Methanol. High pH releases the cytokinin from the cation exchange sites.

  • Evaporation: Dry eluate under nitrogen at 40°C. Reconstitute in 100

    
    L Initial Mobile Phase.
    

Protocol 2: LC-MS/MS Analytical Validation

System: UHPLC coupled to Triple Quadrupole MS.

Chromatographic Parameters
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7

    
    m) or Phenomenex Kinetex C18.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Temperature: 40°C.

Gradient Table (Optimized for Isomer Separation):

Time (min) % B Curve Comment
0.0 2 Initial Equilibrate
1.0 2 6 Hold to elute polar salts
8.0 15 6 Shallow gradient critical for cis/trans separation
10.0 100 1 Column Wash
12.0 100 1 Column Wash

| 12.1 | 2 | 1 | Re-equilibrate |

Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.0 kV.

AnalytePrecursor (

)
Product (

)
Cone (V)Collision (eV)Type
tZOG (Quant)382.2220.13018Loss of Glucose
tZOG (Qual)382.2136.13028Adenine base

-tZOG
(IS)
387.2225.13018Internal Std

Note: The cis-isomer (cZOG) will share these exact transitions. You must rely on Retention Time (RT) to distinguish them. Typically, tZOG elutes BEFORE cZOG on C18 columns, but this must be empirically verified with pure standards.

Self-Validating Quality Control System

To ensure data integrity, every batch must include the following controls:

  • The "Isomer Mix" Check: Run a mix of pure cis-ZOG and trans-ZOG standards before samples.

    • Requirement: Baseline resolution (

      
      ) between the two peaks. If peaks merge, lower the gradient slope (e.g., 2% to 12% B over 10 mins).
      
  • Ion Ratio Confirmation: Calculate the ratio of the Quant ion (220) to the Qual ion (136).

    • Tolerance: Sample ratio must be within

      
      15% of the standard's ratio. Deviation indicates matrix interference co-eluting.
      
  • Retention Time Locking: The RT of the analyte in the sample must match the deuterated internal standard (

    
    -tZOG) within 
    
    
    
    0.05 min.
Experimental Workflow Visualization

Workflow Tissue Plant Tissue (Frozen) Extract Extraction (Mod. Bieleski + d5-IS) Tissue->Extract Inhibits Glucosidase Clean SPE Cleanup (Oasis MCX) Extract->Clean Removes Pigments Analyze LC-MS/MS (MRM Mode) Clean->Analyze Enriches Cytokinins Data Data Processing (Isomer Integration) Analyze->Data Quantifies

Figure 2: End-to-end workflow for tZG analysis. The use of Modified Bieleski solvent and MCX SPE are the critical control points for stability and purity.

Troubleshooting & Pitfalls

  • Peak Tailing: Cytokinins are basic. If tailing occurs, increase the ammonium formate or formic acid concentration in the mobile phase, or ensure the column is fully end-capped.

  • Signal Suppression: If the internal standard signal drops >50% compared to a solvent standard, the SPE wash steps were insufficient. Increase the methanol wash volume on the MCX cartridge.

  • "Ghost" Peaks: tZG can degrade into Zeatin (free base) in the source if temperatures are too high. Ensure the source temperature does not exceed 450°C.

References

  • Martin, R. C., Mok, M. C., & Mok, D. W. (2001).[1][2] Isolation of a cytokinin gene, ZOG1, encoding zeatin O-glucosyltransferase from Phaseolus lunatus. Proceedings of the National Academy of Sciences, 98(10), 5922–5926.[2]

  • Dobrev, P. I., & Kamínek, M. (2002). Fast and efficient separation of cytokinins from auxin and abscisic acid and their purification using mixed-mode solid-phase extraction. Journal of Chromatography A, 950(1-2), 21-29.

  • Novák, O., et al. (2008). Cytokinin profiling in plant tissues using ultra-performance liquid chromatography–electrospray tandem mass spectrometry. Phytochemistry, 69(12), 2214-2224.

  • Gajdošová, S., et al. (2011).[3] cis-Zeatin-type cytokinins derive from tRNA degradation in Arabidopsis. Journal of Experimental Botany, 62(6), 2019–2030.

Sources

Application Note: Unraveling the Proteomic Landscape of Plant Tissues in Response to trans-Zeatin Glucoside

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in plant biology and phytohormone research.

Abstract

Cytokinins are a class of phytohormones pivotal to regulating plant growth, development, and senescence.[1][2] While the free-base forms, such as trans-Zeatin (tZ), are known to be biologically active, the roles of their conjugated metabolites, particularly N-glucosides, have long been considered terminal and inactive.[3][4] Emerging evidence, however, suggests that trans-Zeatin-N-glucosides (tZNGs) can elicit biological responses, potentially through conversion back to their active forms or via novel signaling pathways.[5][6] This application note provides a comprehensive, field-proven guide for investigating the proteomic alterations in plant tissues following treatment with trans-Zeatin glucoside. We detail a robust workflow from experimental design and sample preparation to quantitative mass spectrometry and bioinformatic analysis, enabling researchers to decipher the molecular mechanisms governed by this intriguing class of cytokinin conjugates.

Introduction: The Evolving Role of Cytokinin Glucosides

Cytokinins (CKs) are N6-substituted adenine derivatives that, in concert with other phytohormones like auxin, orchestrate fundamental processes such as cell division, shoot initiation, and leaf senescence.[2][7] The biological activity of cytokinins is tightly regulated through biosynthesis, degradation, and conjugation.[8] Conjugation, particularly glucosylation, results in various forms, including O-glucosides and N-glucosides. Historically, N-glucosylation at the N7 or N9 position of the purine ring was viewed as an irreversible inactivation step, creating biologically inert storage forms.[3][9]

However, recent studies challenge this dogma, demonstrating that exogenously applied tZNGs can delay senescence and modulate gene and protein expression, sometimes in a manner distinct from the free-base tZ.[5][6][10] This raises critical questions: Are tZNGs simply pro-hormones that release active tZ, or do they possess intrinsic signaling functions?

To answer these questions, a global, unbiased survey of protein expression is required. Quantitative proteomics, powered by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the ideal technology for this purpose.[11] It allows for the identification and quantification of thousands of proteins, providing a system-wide view of the cellular response to tZNG treatment. This guide presents a validated protocol using isobaric labeling for relative quantification to compare the proteomic signatures of tZNG-treated, tZ-treated, and control plant tissues.

The Cytokinin Signaling Pathway

The canonical cytokinin signaling pathway is a multi-step phosphorelay system analogous to bacterial two-component systems.[12][13] It begins with cytokinin perception by membrane-bound ARABIDOPSIS HISTIDINE KINASE (AHK) receptors.[1] This binding event triggers a cascade of phosphorylation events, ultimately leading to the activation of Type-B ARABIDOPSIS RESPONSE REGULATORS (ARRs), which are transcription factors that modulate the expression of cytokinin-responsive genes.[2][13] Understanding this pathway is crucial for contextualizing the proteomic changes induced by cytokinin treatment.

Cytokinin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK Cytokinin Receptor (AHK) CHASE Domain Kinase Domain Receiver Domain AHK:f2->AHK:f3 AHP AHP (Histidine Phosphotransfer Protein) AHK:f3->AHP Phosphorelay ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Nuclear Translocation & Phosphorelay DNA Cytokinin-Responsive Genes ARR_B->DNA Activates Transcription ARR_A Type-A ARR (Negative Regulator) ARR_A->ARR_B Inhibition DNA->ARR_A Expression Response Proteomic & Physiological Response DNA->Response Expression CK Active Cytokinin (e.g., trans-Zeatin) CK->AHK:f1 Binding tZNG trans-Zeatin Glucoside (tZNG) Conversion Metabolic Conversion? tZNG->Conversion ? Conversion->CK

Caption: The canonical cytokinin signaling pathway and the potential role of tZNG.

Experimental Design and Workflow

A robust experimental design is paramount for obtaining reproducible and statistically significant results. The causality behind each choice is critical for minimizing non-biological variation.

  • Plant Material: Arabidopsis thaliana is a well-established model organism with a fully sequenced genome, making it ideal for proteomic studies.[5] Use of seedlings (e.g., 10-14 days old) grown under controlled sterile conditions on Murashige and Skoog (MS) agar plates ensures uniformity.

  • Treatments: To dissect the specific effects of tZNG, the following treatments are essential:

    • Negative Control: A solvent control (e.g., 0.1% DMSO) to account for any effects of the vehicle used to dissolve the cytokinins.

    • Positive Control: The active free-base, trans-Zeatin (tZ), at an equimolar concentration to the tZNG treatment (e.g., 1 µM). This allows for direct comparison between the canonical active form and its glucoside.

    • Experimental Treatment: trans-Zeatin-N7-glucoside (tZ7G) or trans-Zeatin-N9-glucoside (tZ9G) (e.g., 1 µM).

  • Treatment Application: Seedlings can be transferred to a liquid MS medium containing the respective treatments for a defined period (e.g., 2-24 hours). A 2-hour treatment is often sufficient to observe early signaling events and transcriptional changes.[5]

  • Replication: A minimum of four to five biological replicates per condition is strongly recommended to ensure sufficient statistical power for detecting differentially abundant proteins.[14]

Overall Experimental Workflow Diagram

The entire process, from plant treatment to data interpretation, follows a multi-stage pipeline. Each stage must be executed with precision to ensure high-quality final data.

Proteomics_Workflow cluster_wet_lab Wet Lab Protocols cluster_ms Mass Spectrometry cluster_dry_lab Data Analysis A 1. Plant Treatment (Control, tZ, tZNG) B 2. Tissue Harvesting & Flash Freezing A->B C 3. Protein Extraction & Quantification B->C D 4. FASP Digestion (Reduction, Alkylation, Trypsinolysis) C->D E 5. Isobaric Labeling (TMT/iTRAQ) D->E F 6. Peptide Cleanup & Pooling E->F G 7. nanoLC-MS/MS Analysis F->G H 8. Database Search (Protein Identification) G->H I 9. Quantification & Statistical Analysis H->I J 10. Bioinformatics (GO, Pathway Analysis) I->J

Caption: High-level overview of the quantitative proteomics workflow.

Detailed Protocols

PART A: Protein Extraction and Preparation

Plant tissues present a unique challenge due to their rigid cell walls and high concentrations of interfering secondary metabolites (e.g., phenols, pigments) and abundant proteins like RuBisCO.[15][16] This protocol is optimized to overcome these challenges.

Materials:

  • Liquid Nitrogen

  • Pre-chilled mortar and pestle

  • TCA/Acetone Precipitation Solution: 10% (w/v) Trichloroacetic acid (TCA) in ice-cold acetone with 0.07% (v/v) β-mercaptoethanol.

  • Wash Solution: 80% (v/v) ice-cold acetone.

  • Lysis Buffer: 4% (w/v) SDS, 100 mM Tris-HCl pH 7.6, 100 mM DTT.

  • Microcentrifuge and tubes.

Protocol:

  • Harvesting: Harvest ~100 mg of plant tissue per replicate. Gently blot dry and immediately flash-freeze in liquid nitrogen to halt all enzymatic activity.[17] Store at -80°C until use.

  • Homogenization: Grind the frozen tissue to a very fine powder in a liquid nitrogen-chilled mortar and pestle. This step is critical to effectively rupture the plant cell walls.[18]

  • TCA/Acetone Precipitation (Rationale): This step precipitates proteins while simultaneously solubilizing and removing many interfering compounds like pigments and lipids.[16][19]

    • Transfer the frozen powder to a tube containing 1.5 mL of ice-cold TCA/Acetone Precipitation Solution.

    • Vortex thoroughly and incubate at -20°C for at least 2 hours (or overnight).

    • Centrifuge at 16,000 x g for 20 minutes at 4°C. Discard the supernatant.

  • Washing:

    • Add 1 mL of ice-cold Wash Solution to the protein pellet. Resuspend the pellet by vortexing or brief sonication.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C. Discard the supernatant.

    • Repeat the wash step two more times to ensure complete removal of TCA.

  • Pellet Drying: Briefly air-dry the pellet in a fume hood for 5-10 minutes. Do not over-dry, as this will make resolubilization difficult.

  • Solubilization:

    • Add 200 µL of hot (95°C) Lysis Buffer to the pellet. The combination of SDS (a strong anionic detergent) and DTT (a reducing agent) ensures efficient solubilization of proteins, including those from membranes, and breaks disulfide bonds.[15]

    • Incubate at 95°C for 5-10 minutes with intermittent vortexing.

    • Centrifuge at 20,000 x g for 10 minutes to pellet any insoluble debris. Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification: Determine the protein concentration using a detergent-compatible assay, such as the BCA assay.

PART B: Filter-Aided Sample Preparation (FASP) for Digestion

The FASP method is a highly effective "in-filter" protocol that allows for the removal of detergents (like SDS) and other contaminants that interfere with mass spectrometry, while concentrating and digesting the proteins.[20][21][22]

Materials:

  • 30 kDa MWCO centrifugal filter units (e.g., Microcon or Amicon Ultra).

  • UA Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5.

  • IAA Solution: 50 mM Iodoacetamide in UA Buffer (prepare fresh).

  • ABC Buffer: 50 mM Ammonium Bicarbonate.

  • Trypsin, MS-grade.

Protocol:

  • Protein Loading:

    • Take a protein aliquot equivalent to 50-100 µg and add UA Buffer to a final volume of 200 µL.

    • Load this mixture onto the 30 kDa filter unit. Centrifuge at 14,000 x g for 15 minutes. Discard the flow-through.

  • Detergent Removal:

    • Add 200 µL of UA Buffer to the filter. Centrifuge at 14,000 x g for 15 minutes. Repeat this step once.

  • Alkylation (Rationale): After reduction by DTT in the lysis buffer, free cysteine residues are alkylated with iodoacetamide. This step irreversibly blocks the sulfhydryl groups, preventing them from reforming disulfide bonds.[11]

    • Add 100 µL of IAA Solution to the filter. Mix gently on a thermomixer for 1 minute and then incubate in the dark for 20 minutes at room temperature.

    • Centrifuge at 14,000 x g for 10 minutes.

  • Urea Removal:

    • Wash the filter twice with 100 µL of UA Buffer, centrifuging at 14,000 x g for 10 minutes each time.

    • Wash the filter three times with 100 µL of ABC Buffer to remove the urea and equilibrate the pH for trypsin activity.

  • Trypsin Digestion:

    • Transfer the filter unit to a new, clean collection tube.

    • Add 40-50 µL of ABC Buffer containing trypsin (enzyme-to-protein ratio of 1:50 to 1:100) directly onto the filter.

    • Incubate in a humidified chamber at 37°C for 16-18 hours.

  • Peptide Elution:

    • Collect the tryptic peptides by centrifuging the filter unit at 14,000 x g for 10 minutes.

    • To maximize recovery, add another 50 µL of ABC Buffer (or 0.5 M NaCl) and centrifuge again, collecting into the same tube.

    • Acidify the collected peptides with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop digestion.

PART C: Isobaric Labeling, Cleanup, and LC-MS/MS

For quantitative comparison across multiple conditions, isobaric tagging (e.g., TMTpro 16-plex) is highly efficient.[23][24] All samples are labeled with distinct tags, pooled, and analyzed in a single MS run, minimizing run-to-run variation.[25]

Protocol:

  • Peptide Quantification: Quantify the peptide concentration (e.g., using a Nanodrop or a quantitative peptide assay).

  • TMT Labeling: Follow the manufacturer's protocol for labeling. Briefly, an equal amount of peptide from each sample is reacted with a specific isobaric tag reagent. The reaction is then quenched.

  • Pooling and Desalting: Combine all labeled samples into a single vial. Desalt the pooled peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip to remove unreacted tags and other salts.

  • LC-MS/MS Analysis:

    • Instrumentation: A high-resolution Orbitrap mass spectrometer coupled with a nano-flow HPLC system is recommended.

    • Separation: Peptides are separated over a 90-120 minute gradient on a C18 analytical column.

    • MS Acquisition: Operate in a data-dependent acquisition (DDA) mode.

      • MS1 Scan: Acquire a full scan at high resolution (e.g., 120,000) to detect precursor peptide ions.[15]

      • MS2 Scan: Select the top 15-20 most abundant precursor ions for fragmentation via higher-energy collisional dissociation (HCD). Acquire the fragment ion spectra at a resolution of >30,000 to accurately measure the low-mass TMT reporter ions.[15]

Data Analysis Pipeline

The analysis of complex proteomic data requires a structured bioinformatic workflow to extract meaningful biological insights.

Data Analysis Workflow Diagram

Data_Analysis_Workflow RAW Raw MS Data (.raw file) SEARCH Database Search Engine (e.g., Sequest, MaxQuant) RAW->SEARCH ID Peptide & Protein Identification (PSMs) SEARCH->ID DB Protein Sequence DB (e.g., Araport11) DB->SEARCH QUANT Reporter Ion Quantification & Normalization ID->QUANT STATS Statistical Analysis (ANOVA/t-test, Fold Change) QUANT->STATS DAPs Differentially Abundant Proteins (DAPs) List STATS->DAPs BIOINFO Bioinformatics Analysis DAPs->BIOINFO GO GO Enrichment (Biological Process, Molecular Function) BIOINFO->GO PATH Pathway Analysis (KEGG, MapMan) BIOINFO->PATH INTERPRET Biological Interpretation GO->INTERPRET PATH->INTERPRET

Caption: A structured workflow for proteomic data processing and analysis.

Protocol:

  • Database Search: Process the raw data files using a dedicated software platform like Proteome Discoverer™ (Thermo Fisher Scientific) or MaxQuant.[14] Search the MS/MS spectra against the Arabidopsis thaliana reference proteome database (e.g., Araport11). Search parameters should include TMT labels as a fixed modification, trypsin as the enzyme, and carbamidomethylation of cysteine as a fixed modification.

  • Quantification: The software will extract the signal intensity for each TMT reporter ion from the MS/MS spectra, providing relative protein abundance across all samples. Normalize the data to correct for loading and mixing errors.

  • Statistical Analysis: Import the quantitative data into a statistical environment (e.g., R, Perseus). Perform statistical tests (e.g., ANOVA or t-tests) to identify proteins that are significantly up- or down-regulated between treatment groups. Common thresholds for significance are a p-value < 0.05 and a fold-change > 1.5.

  • Bioinformatic Interpretation:

    • Gene Ontology (GO) Enrichment: Use the list of differentially abundant proteins (DAPs) to perform GO enrichment analysis. This will reveal which biological processes, molecular functions, or cellular components are over-represented in the dataset.[5][10]

    • Pathway Analysis: Map the DAPs to known metabolic or signaling pathways (e.g., using KEGG) to understand the systemic impact of the treatment.

Expected Results and Interpretation

The quantitative data will allow for a direct comparison of the proteomic profiles induced by tZNG versus tZ.

Table 1: Hypothetical Quantitative Proteomic Data Summary This table illustrates potential findings for key proteins in response to treatment. Values represent log2 fold-change relative to the DMSO control.

Protein IDProtein Name/FunctionPathwaylog2FC (tZ vs. Control)log2FC (tZ9G vs. Control)
AT4G16290ARR5 (Type-A Response Regulator)Cytokinin Signaling2.51.8
AT3G57040ARR1 (Type-B Response Regulator)Cytokinin Signaling0.20.1
AT4G29740SAG12 (Senescence-Associated Gene 12)Senescence-1.9-1.5
AT5G61420LHCB1.4 (Light-Harvesting Complex B)Photosynthesis1.10.8
AT1G01580GSTU19 (Glutathione S-Transferase)Stress Response1.42.1
AT2G40610UGT76C2 (UDP-Glycosyltransferase)Cytokinin Metabolism0.50.3

Interpretation of Hypothetical Data:

  • Overlapping Response: Both tZ and tZ9G upregulate the Type-A response regulator ARR5 and downregulate the senescence marker SAG12. This suggests that tZ9G is, at least in part, being converted to active tZ and engaging the canonical signaling pathway.[26]

  • Distinct Response: The stress-related protein GSTU19 shows a stronger upregulation in response to tZ9G compared to tZ. This could indicate that tZ9G, or one of its unique metabolites, has a distinct signaling role, perhaps in priming stress responses.

  • Dose-Dependent Effect: The generally weaker response for many canonical cytokinin-regulated proteins (ARR5, SAG12, LHCB1.4) under tZ9G treatment could imply that the conversion to active tZ is not 100% efficient, resulting in a lower effective dose of the active hormone at the receptor site.

Conclusion

This application note provides a validated, end-to-end protocol for the proteomic analysis of plant tissues treated with trans-Zeatin glucoside. By employing a robust sample preparation strategy like FASP and a precise quantitative technique like TMT labeling, researchers can generate high-quality, reproducible data. The resulting proteomic snapshots will be instrumental in elucidating the true biological function of cytokinin glucosides, clarifying whether they are merely inactive precursors or active signaling molecules in their own right, thereby deepening our understanding of phytohormone homeostasis and action.

References

  • Bastos, A. R., et al. (2021). SP3 Protocol for Proteomic Plant Sample Preparation Prior LC-MS/MS. Frontiers in Plant Science. [Link]

  • Sheen, J. (2002). Cytokinin signaling pathways. Current Opinion in Plant Biology. [Link]

  • Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development. [Link]

  • Gruhn, N., & Heyl, A. (2023). The origin and early evolution of cytokinin signaling. Frontiers in Plant Science. [Link]

  • Kieber, J. J. (n.d.). Cytokinin Signaling. The Kieber Lab at UNC. [Link]

  • Šmehilová, M., et al. (2020). New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants. Frontiers in Plant Science. [Link]

  • Haberer, G., & Kieber, J. J. (2002). Cytokinin Signaling in Arabidopsis. The Plant Cell. [Link]

  • MP Biomedicals. (n.d.). Protein Extraction from Leaves for Mass spectrometry. MP Biomedicals. [Link]

  • MetwareBio. (n.d.). Proteomics sample preparation: Choosing the right extraction methods. MetwareBio. [Link]

  • Spíchal, L. (2021). On the biological activity of cytokinin free bases and their ribosides. Planta. [Link]

  • Hluska, T., et al. (2020). New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants. Frontiers in Plant Science. [Link]

  • ResearchGate. (n.d.). Main types of bioactive cytokinin molecules. ResearchGate. [Link]

  • Werner, T., et al. (2001). Regulation of plant growth by cytokinin. PNAS. [Link]

  • Kabbian, M. E., et al. (2020). trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana. PLOS ONE. [Link]

  • PreOmics. (n.d.). Plant Proteomics | Sample Preparation | Plant Tissue Preparation. PreOmics. [Link]

  • Ullah, A., et al. (2022). Cytokinin and Its Key Role to Enrich the Plant Nutrients and Growth Under Adverse Conditions-An Update. Frontiers in Plant Science. [Link]

  • Wiśniewski, J. R., et al. (n.d.). Filter Aided Sample Preparation (FASP) Method. Max Planck Institute of Biochemistry. [Link]

  • G-Biosciences. (2017). Specific plant tissue sample preparation & protein extraction methods. G-Biosciences. [Link]

  • Organomation. (n.d.). Proteomics Sample Preparation. Organomation. [Link]

  • Hluska, T., et al. (2021). Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants. International Journal of Molecular Sciences. [Link]

  • Hluska, T., et al. (2020). Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants. PubMed. [Link]

  • MetwareBio. (n.d.). Plant Protein Quantitative Analysis Service Based on Isotope Labeling (iTRAQ / TMT). MetwareBio. [Link]

  • Hluska, T., et al. (2021). Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants. ResearchGate. [Link]

  • University of Washington. (n.d.). Protein Preparation and Separation. UW Proteomics Resource. [Link]

  • Li, S., et al. (2023). Optimization of Targeted Plant Proteomics Using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). ACS Agricultural Science & Technology. [Link]

  • University of Washington. (n.d.). FASP (Filter Aided Spample Preparation) protocol. UW Proteomics Resource. [Link]

  • Kieber, J. J., & Schaller, G. E. (2014). Cytokinins. The Arabidopsis Book. [Link]

  • Silantes. (2023). Comparing iTRAQ, TMT and SILAC. Silantes. [Link]

  • Shalik, K., et al. (2022). Does filter-aided sample preparation provide sufficient method linearity for quantitative plant shotgun proteomics? Frontiers in Plant Science. [Link]

  • Shalik, K., et al. (2021). Does Filter Aided Sample Preparation (FASP) Provide Sufficient Method Linearity for Quantitative Plant Shotgun Proteomics? ChemRxiv. [Link]

  • Kabbian, M. E., et al. (2025). trans-Zeatin N-glucosides can delay salt accelerated leaf senescence in Arabidopsis thaliana. Plant Physiology and Biochemistry. [Link]

  • Aryal, U. K., et al. (2014). Proteomic Strategy for Global Analysis of Plant Protein Complexes. Journal of Proteome Research. [Link]

  • MetwareBio. (n.d.). Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC. MetwareBio. [Link]

  • MtoZ Biolabs. (n.d.). Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method. MtoZ Biolabs. [Link]

  • Timms, J. F., & Cramer, R. (2012). CHAPTER 3: Making Sense Out of the Proteome: the Utility of iTRAQ and TMT. RSC Publishing. [Link]

  • PRIDE, EMBL-EBI. (2025). trans-Zeatin and trans-Zeatin N-glucosides Regulate Cytokinin Signaling and Delay Salt-Induced Leaf Senescence in Arabidopsis thaliana. PRIDE Archive. [Link]

  • MetwareBio. (n.d.). Bottom-Up Proteomics Guide: Principles, Workflows, and LC–MS/MS Applications. MetwareBio. [Link]

  • Kabbian, M. E., et al. (2020). trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana. ResearchGate. [Link]

  • Chen, Y., et al. (2023). Comparative physicochemical, hormonal, transcriptomic and proteomic analyses provide new insights into the formation mechanism of two chemotypes of Pogostemon cablin. PLOS ONE. [Link]

Sources

Application Note: Transcriptomic Profiling of Plant Response to Exogenous trans-Zeatin Glucoside (tZ-G)

[1][2]

Executive Summary

This guide details the methodology for analyzing the transcriptomic response of plant tissues to trans-Zeatin glucoside (tZ-G) . Unlike free trans-Zeatin (tZ), which triggers immediate receptor saturation, tZ-G forms (specifically O-glucosides) act as metabolic reservoirs. Their exogenous application allows researchers to study hydrolytic activation kinetics , homeostatic buffering , and the "slow-release" signaling dynamics that govern physiological traits like leaf senescence and meristem maintenance.

Key Distinction: This protocol focuses on trans-Zeatin O-glucoside (tZOG) , the reversible storage form. Note: While N-glucosides were historically considered inactive, recent evidence suggests they possess distinct biological activity; however, tZOG remains the gold standard for studying hydrolytic mobilization.

Scientific Premise & Mechanism

The biological response to tZOG depends on its conversion to the active free base, trans-Zeatin (tZ), by

Mechanistic Pathway (Graphviz)

CytokininPathwaytZOGtZ-O-Glucoside(Inactive Storage)tZtrans-Zeatin(Active Hormone)tZOG->tZActivationBGLUβ-Glucosidase(Hydrolysis)BGLU->tZOGEnzymatic ActionAHKAHK Receptors(Plasma Membrane)tZ->AHKBindingPhosphorelayPhosphorelay(AHP Proteins)AHK->PhosphorelayPhosphorylationARR_BType-B ARRs(Transcription Factors)Phosphorelay->ARR_BNuclear TranslocationTranscriptionTranscriptional Response(Type-A ARRs, CKX, CYCD3)ARR_B->TranscriptionGene Activation

Caption: Activation of tZ-O-Glucoside via

Experimental Design Strategy

A. Treatment Conditions

To distinguish between the uptake of the glucoside and the response to the released free base, a time-course design is mandatory.

ParameterRecommendationRationale
Concentration 1

M
(Physiological)
High enough to trigger robust signaling, low enough to avoid toxicity or non-specific stress responses common at >10

M.
Solvent DMSO (<0.1% final)tZ-G has limited solubility in water. Dissolve stock in DMSO; ensure Mock control contains identical DMSO % v/v.
Timepoints 0, 30m, 2h, 24h 30m: Early signaling (Type-A ARRs). 2h: Peak metabolic feedback (CKX). 24h: Long-term developmental shifts.
Replicates 4 Biological Replicates Plant hormone data is noisy. 3 is minimum; 4 allows for outlier removal without losing statistical power.
B. Critical Controls
  • Mock (Solvent Only): Essential to subtract the transcriptomic noise caused by handling and DMSO.

  • Free tZ Control (Positive): Apply 1

    
    M free trans-Zeatin alongside tZOG.
    
    • Why? If tZ induces ARR5 at 15 mins, but tZOG induces it at 45 mins, the delta represents the hydrolysis rate in vivo .

Protocol: Exogenous Application & Sampling

Materials:

  • trans-Zeatin O-glucoside (Purity >98%).

  • Arabidopsis thaliana seedlings (7-day-old, liquid culture) or specific tissue of interest.

  • Liquid MS medium (1/2 strength, 1% sucrose, pH 5.7).

  • Liquid Nitrogen.

Step-by-Step Workflow:

  • Acclimatization (Day 0):

    • Transfer 7-day-old seedlings into fresh liquid MS medium in 6-well plates (10 seedlings/well).

    • Incubate for 24 hours under continuous light to eliminate handling stress (touch genes) prior to treatment.

  • Treatment Preparation (Day 1):

    • Prepare 10 mM stock of tZOG in DMSO.

    • Dilute to 2

      
      M in pre-warmed MS media (2x concentrate).
      
    • Mock: Dilute pure DMSO into MS media (same ratio).

  • Application (Time 0):

    • Remove 50% of the media from the wells.

    • Add the 2x treatment media gently to reach 1x final concentration (1

      
      M).
      
    • Tip: Do not remove seedlings; changing liquid causes mechanical stress that mimics wounding.

  • Harvesting (Time-Course):

    • At designated timepoints, remove seedlings using forceps.

    • IMMEDIATELY (<5 seconds) pat dry on paper towel and drop into liquid nitrogen.

    • Self-Validation: Any delay >10 seconds allows RNA degradation and rapid decay of primary response transcripts (e.g., ARR genes have half-lives <10 min).

Protocol: RNA Extraction & Library Preparation

Core Requirement: Cytokinin responses are subtle (often 2-4 fold changes). High-quality RNA is non-negotiable.

  • Grinding: Cryogenic grinding (bead beater) to fine powder. Do not let thaw.

  • Extraction: Use a column-based kit (e.g., RNeasy) with on-column DNase digestion .

    • Why? Hormone-responsive genes often lack introns or have pseudogenes; gDNA contamination is fatal to quantification.

  • QC Check: RIN > 8.0 required.

  • Validation (The "Go/No-Go" Step):

    • Perform qRT-PCR on ARR5 (Type-A Response Regulator).

    • Criteria: If tZOG treated samples do not show >2-fold upregulation of ARR5 vs Mock at 2 hours, do not sequence . The treatment failed (degraded compound or poor uptake).

Bioinformatics & Data Analysis Workflow

Analysis Pipeline (Graphviz)

RNASeqWorkflowcluster_AnalysisDownstream InterpretationRawReadsRaw Sequencing Reads(FastQ)QCQuality Control(FastQC / Trimmomatic)RawReads->QCAlignAlignment to Reference(STAR / HISAT2)QC->AlignCountGene Counting(FeatureCounts)Align->CountDEDifferential Expression(DESeq2 / edgeR)Count->DEGOGO Enrichment(Hormone Signaling)DE->GOKineticsTemporal Clustering(Early vs Late Responders)DE->Kinetics

Caption: Standardized RNA-Seq analysis pipeline for hormonal transcriptomics.

Key Gene Signatures to Monitor

When analyzing the data, filter for these specific gene ontology groups to confirm tZ-G activity:

Gene FamilyFunctionExpected Trend (tZOG Treatment)
Type-A ARRs (ARR3-9, 15-17)Negative FeedbackRapid Up (Lagged vs free tZ). Primary marker of signaling.
CKX (CKX1-7)DegradationUp at later timepoints (Homeostasis attempt).
BGLU (BGLU family)HydrolysisVariable. Look for upregulation of specific BGLUs (e.g., Zm-p60.1 homologs) indicating feed-forward activation.
Cyclins (CYCD3)Cell CycleUp (Late response, >4h).

References

  • Kieber, J. J., & Schaller, G. E. (2014). Cytokinins. The Arabidopsis Book, 12, e0168. [Link]

  • Sakakibara, H. (2006). Cytokinins: activity, biosynthesis, and translocation. Annual Review of Plant Biology, 57, 431-449. [Link]

  • Hošek, P., et al. (2020). New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants. Frontiers in Plant Science, 11, 869. [Link]

  • Brenner, W. G., et al. (2005). Immediate-early and delayed cytokinin response genes of Arabidopsis thaliana identified by genome-wide expression profiling reveals novel cytokinin-sensitive processes and suggests cytokinin action through transcriptional cascades. The Plant Journal, 44(2), 314-333. [Link]

  • Hallmark, H. T., & Rashotte, A. M. (2020). Cytokinin Response Factors: Responding to more than cytokinin. Plant Signaling & Behavior, 15(11).[1] [Link]

Troubleshooting & Optimization

improving solubility of trans-Zeatin glucoside in aqueous solutions

[1][2][3]

Current Status: Operational Topic: Solubility, Stability, and Handling of trans-Zeatin Glucoside Ticket Priority: High (Methodology Critical)[1][2]

Welcome to the Cytokinin Application Support Hub.

You are likely here because your trans-zeatin glucoside (tZG) is not dissolving in water, has precipitated out of solution, or you are concerned about its stability during sterilization. This is a common challenge. While trans-zeatin glucoside is more polar than its free base form (trans-zeatin), the purine ring structure still creates significant intermolecular stacking forces that resist aqueous solubilization at neutral pH.[1][2][3]

This guide provides a self-validating protocol to solubilize tZG, maintain its structural integrity (preventing hydrolysis), and apply it correctly in bioassays.

Part 1: The Solubilization Protocol (Start Here)

The Core Problem: Direct addition of water to tZG powder results in a suspension, not a solution. The Fix: You must disrupt the crystal lattice using a high-dielectric co-solvent or pH shift before introducing the aqueous phase.[3]

Method A: The NaOH "Shift" (Recommended for General Tissue Culture)

Best for: Large batch media preparation where trace sodium is negligible.

  • Weighing: Calculate the mass required for a 1 mg/mL or 10 mM stock.

    • Note: The molecular weight of tZG (~381.4 g/mol ) is significantly higher than free zeatin (~219.2 g/mol ).[1] Ensure you are calculating molarity based on the glucoside MW.[3]

  • Initial Dissolution: Add 1.0 N NaOH dropwise to the powder.

    • Volume Rule: Use 0.2 mL - 0.5 mL of NaOH per 10 mg of tZG.[1][2][3]

    • Action: Vortex immediately.[1][2][3] The solution should turn clear and slightly yellow.

  • Aqueous Dilution: Once fully dissolved, slowly add double-distilled water (ddH₂O) to reach final volume.[1][2][3]

    • Validation: Hold the vial against a light source. If "swirls" or particulates remain, add another drop of NaOH before adding more water.

Method B: The DMSO Route (Recommended for Sensitive Bioassays)

Best for: Experiments sensitive to pH changes or ion channels.

  • Solvent: Add DMSO (Dimethyl Sulfoxide) to the powder.[3]

    • Volume Rule: Use the minimum volume necessary to dissolve (e.g., 100 µL for 10 mg).

  • Dilution: Bring to volume with water or buffer.

    • Critical Limit: Ensure the final concentration of DMSO in your working plant culture medium does not exceed 0.1% (v/v) , as DMSO can be cytotoxic or alter membrane permeability at higher levels.

Part 2: Stability & Sterilization (The "Do Not Autoclave" Rule)

A common misconception is that because trans-zeatin (free base) is relatively heat-stable, its conjugates are too.[1][2][3] This is incorrect for glucosides.

  • The Risk: The O-glycosidic or N-glycosidic bond connecting the glucose moiety to the zeatin backbone is susceptible to hydrolysis under high heat and pressure (autoclaving), especially in slightly acidic media.[2]

  • The Consequence: Autoclaving converts your expensive trans-zeatin glucoside back into free trans-zeatin + glucose.[1][2][3] If your experiment aims to study the transport, storage, or specific activity of the glucoside, autoclaving destroys your variable.

Protocol: Always use Syringe Filtration (0.22 µm) for tZG stock solutions.[1][2][3] Add the sterile stock to the media after the media has been autoclaved and cooled to approx. 50°C.

Part 3: Decision Logic & Workflows

The following diagrams illustrate the correct decision-making process for solvent selection and the degradation pathway you must avoid.

Figure 1: Solubilization Decision Tree

Caption: Logic flow for selecting the optimal solvent system based on experimental constraints.

GStartStart: tZG PowderConstraintIs Assay pH Sensitive?Start->ConstraintMethod_NaOHMethod A: 1N NaOHConstraint->Method_NaOHNo (Standard TC)Method_DMSOMethod B: DMSOConstraint->Method_DMSOYes (Bioassay)Step_DiluteDilute with ddH2OMethod_NaOH->Step_DiluteMethod_DMSO->Step_DiluteStep_FilterSterilize: 0.22 µm FilterStep_Dilute->Step_FilterEnd_MediaAdd to Media (<50°C)Step_Filter->End_Media

Figure 2: The Hydrolysis Risk (Why We Don't Autoclave)

Caption: Thermal degradation pathway of Zeatin Glucoside into free Zeatin and Glucose.

GtZGtrans-Zeatin Glucoside(Biologically Distinct)HeatAutoclave (121°C)+ Acidic MediatZG->HeatHydrolysisHydrolysis ofGlucosidic BondHeat->HydrolysisFreeZeatinFree trans-Zeatin(Active Hormone)Hydrolysis->FreeZeatinGlucoseFree GlucoseHydrolysis->Glucose

[1][2][3]

Part 4: Technical FAQs & Troubleshooting
Q1: My stock solution precipitated when I put it in the fridge (4°C). Is it ruined?

A: Likely not. High-concentration stocks (1 mg/mL) in NaOH or DMSO can precipitate at low temperatures due to reduced solubility.[1][2][3]

  • The Fix: Warm the vial to room temperature (25°C) or slightly higher (30°C) in a water bath. Vortex vigorously. If it clears, it is safe to use.[3]

  • Prevention: Store stocks at -20°C. The rapid freeze prevents crystal growth better than 4°C storage.[1][2][3]

Q2: Can I use Ethanol instead of DMSO?

A: Yes, but with caution. Ethanol evaporates faster than DMSO, which can change the concentration of your stock over time if the seal isn't perfect. Furthermore, ethanol is often more toxic to specific plant cell lines than DMSO at equivalent concentrations.[3] If using ethanol, ensure the final concentration in the medium is <0.1%.

Q3: How do I calculate the Molarity correctly?

Users often confuse the molecular weight (MW) of the base with the glucoside.

  • trans-Zeatin (Base): MW ≈ 219.2 g/mol [1][2][3][4]

  • trans-Zeatin Glucoside: MW ≈ 381.4 g/mol [1][2][3]

Data Table: Preparation for 10 mL Stock

Target ConcentrationAmount of tZG PowderSolvent Vol. (Initial)Final Vol. (Water)
1 mM 3.81 mg0.2 mL9.8 mL
10 mM 38.14 mg0.5 - 1.0 mL~9.0 mL
1 mg/mL 10.0 mg0.2 - 0.5 mL~9.5 mL
Q4: Why did my media turn cloudy when I added the stock?

A: This is "Salting Out" or "pH Shock."

  • Cause: If you dissolved tZG in 1N NaOH and added it to a small volume of unbuffered or acidic media, the local pH shift can cause the zeatin to crash out of solution before it disperses.

  • Fix: Add the stock solution slowly to the stirring media to ensure rapid dilution. Ensure your media is buffered properly.[1][2][3]

References
  • Sigma-Aldrich. (n.d.).[1][2][3] Plant Tissue Culture Protocol: Preparation and Use of Growth Regulators. Retrieved from [1][2][3]

  • Plant Cell Technology. (2021). How to Prepare Plant Hormone Solutions for Tissue Culture. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025).[1][2][3] PubChem Compound Summary for CID 9842892, trans-Zeatin glucoside. Retrieved from [1][2][3]

  • Van Staden, J., & Drewes, F. E. (1991).[3] The stability of cytokinins in plant tissue culture media. South African Journal of Botany. (Contextual grounding on cytokinin stability).

  • Cayman Chemical. (2022).[1][2][3][4] trans-Zeatin Product Information & Solubility. Retrieved from [1][2][3]

Technical Support Center: Optimizing Mass Spectrometry for trans-Zeatin Glucoside Detection

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: MS-OPT-TZG-001 Subject: Advanced Method Development for Cytokinin Glucosides

Executive Summary

Detecting trans-Zeatin glucoside (tZ-G) is an analytical tightrope walk. You are dealing with three simultaneous challenges: isobaric interference (separating cis vs. trans isomers), source instability (preventing in-source fragmentation of the labile glucose moiety), and trace sensitivity (endogenous levels in the fmol/g range).

This guide deviates from standard "cookbook" protocols. Instead, it provides a diagnostic workflow to engineer a robust LC-MS/MS method specific to your instrument.

Module 1: The "Survival" Optimization (Source Parameters)

The Problem: Glucosides are thermally and energetically fragile. If your ion source (ESI) is too harsh, the glucose group cleaves before the ion enters the first quadrupole (Q1).

  • Result: You detect the glucoside as the free base (trans-Zeatin), leading to false negatives for the glucoside and false positives for the free base.

Diagnostic Protocol: The Breakdown Curve

Do not use "auto-tune" settings. They optimize for maximum signal, which often destroys the glucoside.

  • Prepare Standard: 100 nM trans-Zeatin-O-glucoside (tZOG) in 50:50 MeOH:H2O (0.1% Formic Acid).

  • Bypass Column: Use a syringe pump infusion (5-10 µL/min).

  • Monitor Two Channels in Q1 Scan:

    • Target: m/z 382.2 [M+H]+ (Intact Glucoside)

    • Artifact: m/z 220.1 [M+H]+ (In-Source Fragment/Free Base)

  • Ramp Parameters: Step-wise decrease of Cone Voltage (Waters) or Declustering Potential (Sciex) and Source Temperature .

Optimization Goal: Maximize the 382 signal while keeping the 220 signal < 2% of the parent.

Recommended Starting Parameters (ESI+)
ParameterHigh Sensitivity Setting (Risk of Frag.)Optimized "Soft" Setting (Recommended) Rationale
Source Temp (Gas) 500°C - 600°C350°C - 400°C High heat aids desolvation but cleaves O-glycosidic bonds.
Cone Voltage / DP > 40 V15 V - 25 V Lower kinetic energy prevents collision-induced dissociation in the source.
Desolvation Gas High Flow (1000 L/hr)Medium Flow (600-800 L/hr) Balance between droplet evaporation and physical stress on ions.
Mobile Phase pH NeutralAcidic (0.01% FA) Protonation is essential for ESI+, but excess acid can hydrolyze O-glucosides on-column.

Module 2: The "Resolution" Optimization (Chromatography)

The Problem: Mass spectrometry cannot distinguish trans-Zeatin glucoside from cis-Zeatin glucoside. They have identical precursors (m/z 382) and identical fragments (m/z 220, 136). Biological relevance differs significantly; cis-forms are often stress-related or tRNA degradation products, while trans-forms are active signaling molecules.

The Solution: You must achieve baseline chromatographic separation.

Chromatography Decision Matrix

IsomerSeparation Start Start: Isomer Separation ColumnSelect Column Selection Start->ColumnSelect StandardC18 Standard C18 (e.g., BEH C18) ColumnSelect->StandardC18 Initial Try Specialty Specialty Phases (PFP or C18-CSH) ColumnSelect->Specialty Recommended CheckRes Check Resolution (Rs) StandardC18->CheckRes Specialty->CheckRes GoodRes Rs > 1.5 Proceed to MS CheckRes->GoodRes BadRes Rs < 1.5 Co-elution CheckRes->BadRes Action1 Decrease Slope: 0.5% B per min BadRes->Action1 Action2 Change Modifier: Use MeOH instead of ACN BadRes->Action2 Action3 Lower Temp: Run at 30°C BadRes->Action3 Action1->CheckRes Action2->CheckRes Action3->CheckRes

Caption: Logical workflow for achieving baseline separation of cis/trans cytokinin isomers. Priority is given to stationary phase selection over simple gradient manipulation.

Protocol: Gradient Engineering
  • Stationary Phase: Acquity UPLC CSH C18 (Charged Surface Hybrid) or Fluoro-Phenyl (PFP) phases are superior to standard C18 for isomer separation.

  • Mobile Phase A: Water + 0.01% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile (ACN) + 0.01% Formic Acid.

  • Profile: Isomers elute early. Use a shallow gradient at the beginning.

    • 0-1 min: 2% B (Isocratic hold)

    • 1-8 min: 2% -> 15% B (Very shallow ramp)

    • 8-10 min: 15% -> 100% B (Wash)

Module 3: MRM Transition Logic

The Problem: The most abundant transition is often the least specific.

  • Common Trap: Monitoring m/z 382 -> 220 (Neutral loss of glucose).

  • Risk: Many matrix interferences lose 162 Da (hexose). This transition has high background noise.

The Solution: Use the "Adenine Core" transition for quantification to ensure structural specificity.

Optimized MRM Table
AnalytePrecursor (m/z)Product (m/z)TypeCollision Energy (eV)Dwell (ms)Notes
tZ-Glucoside 382.2136.1 Quantifier 25 - 3050Cleavage of glucose + side chain. Specific to adenine core.
tZ-Glucoside 382.2220.1 Qualifier15 - 2025Loss of glucose only. High intensity, lower specificity.
tZ (Free Base) 220.1136.1 Quantifier20 - 2550Essential to monitor to confirm source stability.

Module 4: Troubleshooting & FAQs

Q1: My tZ-Glucoside peak is broad and tailing. Why?

A: This is likely a pH or secondary interaction issue.

  • Diagnosis: Cytokinins are amphoteric. If the pH is near the pKa of the N9 nitrogen, peak shape suffers.

  • Fix: Ensure your mobile phase is acidified (0.1% Formic Acid). If using a standard C18 column, residual silanols might be interacting with the basic adenine moiety. Switch to an end-capped column or the CSH C18 (which has a low-level positive surface charge to repel basic compounds and improve shape).

Q2: I see tZ-Glucoside in my "Free Base" channel (220->136). Is this crosstalk?

A: No, this is In-Source Fragmentation (ISF) .

  • Mechanism: The glucoside is breaking before Q1. The instrument "sees" mass 220 entering the quad, even though it started as 382.

  • Fix: Return to Module 1. Lower your Cone Voltage/Declustering Potential immediately. If you cannot eliminate it, you must mathematically correct for it by calculating the % crosstalk using a pure standard.

Q3: Can I distinguish O-glucosides (tZOG) from N-glucosides (tZ9G)?

A: Yes, but primarily by Retention Time , not Mass.

  • Logic: Both have m/z 382. However, O-glucosides are generally more polar and elute earlier than N-glucosides on Reverse Phase columns.

  • Verification: You must run authentic standards for both. Do not rely on library spectra alone as fragmentation patterns are nearly identical.

Q4: My sensitivity is low in plant extracts. Should I increase injection volume?

A: Proceed with caution.

  • Risk: Plant matrices (pigments, phenols) cause severe Ion Suppression . Increasing volume increases matrix load, potentially killing your signal further.

  • Better Approach: Improve sample cleanup. Use a Mixed-Mode Cation Exchange SPE (MCX).

    • Step 1: Load at pH 3 (Cytokinins are positively charged; matrix phenols are neutral/negative).

    • Step 2: Wash with MeOH (removes neutral matrix).

    • Step 3: Elute with 0.35M NH4OH in 60% MeOH (releases Cytokinins).[3]

Visualizing the Fragmentation Pathway

Understanding where the molecule breaks helps you select the right transitions.

Fragmentation Parent Precursor Ion [M+H]+ = 382.2 Intermediate Aglycone (Free Base) [M-Glc+H]+ = 220.1 Parent->Intermediate Low Energy (Source/Collision) GlcLoss Glucose Loss (-162 Da) Parent->GlcLoss Fragment Adenine Core Product Ion = 136.1 Intermediate->Fragment High Energy (Collision Cell) SideChain Side Chain Loss Intermediate->SideChain

Caption: MS/MS fragmentation pathway of trans-Zeatin Glucoside. The 382->136 transition requires two bond breakages, offering higher specificity than the single neutral loss.

References

  • Novák, O., et al. (2008). "Cytokinin profiling in plant tissues using ultra-performance liquid chromatography-electrospray tandem mass spectrometry."[3] Phytochemistry.

  • Hošek, P., et al. (2020). "Distinct metabolism of N-glucosides of isopentenyladenine and trans-zeatin determines cytokinin metabolic spectrum in Arabidopsis." New Phytologist.

  • Šimura, J., et al. (2018). "Cytokinin analysis by LC-MS/MS." Methods in Molecular Biology. Describes the MCX purification and isomer separation protocols.

  • Gajdošová, S., et al. (2011). "Multi-affinity purification of cytokinins." Journal of Chromatography A. Establishes the gold standard for purification.

Sources

troubleshooting low recovery of trans-Zeatin glucoside during extraction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Low Recovery of trans-Zeatin Glucoside

Executive Summary

Recovering polar cytokinin conjugates like trans-Zeatin glucoside (tZ-G) is notoriously difficult due to three converging factors: rapid enzymatic hydrolysis by


-glucosidases, poor retention of polar glycosides on standard C18 matrices, and severe ion suppression in LC-MS/MS analysis.

This guide moves beyond generic protocols to address the mechanistic failures causing low recovery. It is structured as a dynamic troubleshooting workflow, prioritizing the "Modified Bieleski" extraction method and Mixed-Mode Cation Exchange (MCX) purification.

Phase 1: Pre-Extraction & Enzymatic Integrity

"My internal standards look fine, but endogenous tZ-G is undetectable. Why?"

The Root Cause: The moment tissue integrity is compromised, compartmentalized


-glucosidase enzymes mix with your analytes. These enzymes rapidly hydrolyze O-glucosides (tZOG) back into the active base (trans-Zeatin), artificially inflating tZ levels while depleting tZ-G.

Diagnostic Check:

  • Are you allowing samples to thaw before solvent addition?

  • Are you using a generic extraction solvent (e.g., 80% Methanol)?

The Solution: Metabolic Arrest via Modified Bieleski Solvent You must denature enzymes simultaneously with cell lysis. The "Modified Bieleski" solvent is the gold standard because the formic acid lowers pH to <3.0, instantly precipitating proteins and inhibiting enzymatic activity.

Protocol 1: The Modified Bieleski Extraction
  • Solvent Composition: Methanol : Water : Formic Acid (15 : 4 : 1, v/v/v).[1][2]

  • Temperature: Pre-cool solvent to -20°C.

StepActionMechanistic Rationale
1 Flash Freeze Harvest tissue directly into liquid

. Never allow thawing.
2 Cryogenic Grinding Pulverize to a fine powder using a ball mill (e.g., 30 Hz, 1 min) under liquid

.
3 Cold Extraction Add Modified Bieleski Solvent (10 µL per mg tissue). Vortex immediately.
4 Internal Standard Spike with deuterium-labeled

or

immediately.
5 Incubation Extract at -20°C for 30 mins (passive diffusion).
6 Clarification Centrifuge at 20,000 x g for 15 min at 4°C. Collect supernatant.

Critical Insight: Avoid chloroform-based "Original Bieleski" solvents if analyzing by LC-MS/MS. Chloroform is difficult to remove completely and suppresses ionization. The Modified (chloroform-free) version yields higher signal-to-noise ratios.

Phase 2: Purification & Enrichment (SPE)

"I lose 60% of my analyte during Solid Phase Extraction. Is my sorbent too hydrophobic?"

The Root Cause: tZ-G is highly polar.[2]

  • HLB (Hydrophilic-Lipophilic Balance) columns rely on reverse-phase retention. tZ-G often breaks through (elutes prematurely) during the loading or wash steps if the organic content is even slightly too high.

  • C18 columns are even worse; tZ-G barely retains.

The Solution: Mixed-Mode Cation Exchange (MCX) Switch to Oasis MCX (or equivalent). This sorbent utilizes a dual-retention mechanism:

  • Reverse Phase: Retains the hydrophobic purine ring.

  • Cation Exchange: Strong sulfonic acid groups bind the positively charged amine on the purine ring (protonated at acidic pH).

This allows you to wash away interferences with 100% methanol (removing neutral pigments/lipids) while the cytokinin remains locked by ionic bonds.

Protocol 2: MCX Purification Workflow
StepBuffer/SolventFunction
Equilibration 1 mL Methanol -> 1 mL 1M Formic AcidActivates sorbent and ensures acidic environment.
Load Supernatant (diluted to <50% MeOH)Critical: Dilute extract with water to ensure organic content is <50%, forcing retention.
Wash 1 1M Formic Acid (aq)Removes proteins and salts.
Wash 2 100% MethanolThe Magic Step: Removes pigments, lipids, and hydrophobic neutrals. tZ-G stays bound.
Elution 0.35M

in 60% Methanol
High pH deprotonates the cytokinin, breaking the ionic bond.

Phase 3: Analytical Troubleshooting (LC-MS/MS)

"My recovery is good, but sensitivity is poor."

The Root Cause: Matrix effects (ion suppression). Co-eluting phospholipids or sugars compete for charge in the ESI source.

Visual Troubleshooting Guide The following diagram illustrates the decision logic for troubleshooting low recovery.

Troubleshooting_tZG Start Issue: Low Recovery of tZ-G CheckIS Step 1: Check Internal Standard (IS) Recovery Start->CheckIS IS_Low IS Recovery < 50% CheckIS->IS_Low Losses during prep IS_High IS Recovery > 80% (But Endogenous Low) CheckIS->IS_High Prep is fine SPECheck SPE Breakthrough? IS_Low->SPECheck MatrixEffect Ion Suppression? IS_Low->MatrixEffect SPE is optimized EnzymeCheck Enzymatic Degradation? IS_High->EnzymeCheck SolventFix Action: Switch to Modified Bieleski (-20°C Extraction) EnzymeCheck->SolventFix tZOG converting to tZ SPEFix Action: Switch to MCX Sorbent Reduce Load Organic % SPECheck->SPEFix Analyte in Flow-Through Dilution Action: Dilute Sample 1:5 or Use Micro-Flow LC MatrixEffect->Dilution

Caption: Decision tree for isolating the source of trans-Zeatin glucoside loss, distinguishing between extraction losses and matrix suppression.

Frequently Asked Questions (FAQs)

Q1: Can I use 80% Ethanol instead of Bieleski solvent? No. While ethanol is a good solvent for general metabolites, it lacks the acidification necessary to inhibit


-glucosidases immediately. In 80% ethanol, you risk converting up to 40% of your tZ-G pool into free base trans-Zeatin during the homogenization step, leading to false data.

Q2: Why do I see "double peaks" for my tZ-G in LC-MS? This is likely the separation of cis-Zeatin glucoside and trans-Zeatin glucoside .

  • Action: Ensure your chromatography method (C18 column) has adequate resolution. Use a shallow gradient (e.g., 5% to 20% Acetonitrile over 15 minutes). The trans isomer usually elutes before the cis isomer on standard C18 columns.

Q3: My tZ-G elutes in the flow-through of the MCX cartridge. Why? This happens if the loading solution contains too much methanol.

  • The Fix: Evaporate your initial extract to <10% organic volume, or dilute it significantly with 1M Formic Acid before loading. The analyte must be in a highly aqueous, acidic state to bind to the cation exchange sites.

Q4: Which Internal Standard should I use? You must use a deuterated glucoside, such as


  or 

.
  • Warning: Do not use deuterated trans-Zeatin (

    
    ) to normalize glucoside recovery. The extraction efficiencies and matrix effects differ significantly between the free base and the glucoside.
    

Summary of Key Parameters

ParameterRecommendationReason
Extraction Solvent Modified Bieleski (MeOH:H2O:HCOOH 15:4:1)Protein precipitation + Enzyme inhibition.
Extraction Temp -20°CSlows reaction kinetics.
SPE Sorbent Mixed-Mode Cation Exchange (MCX)Orthogonal selectivity (Hydrophobicity + Charge).
SPE Wash Solvent 100% MethanolRemoves hydrophobic interferences without eluting tZ-G.
LC Mobile Phase 0.1% Formic Acid / AcetonitrileStandard for positive mode ESI.

References

  • Hoyerová, K., et al. (2006).[3] Efficiency of different methods of extraction and purification of cytokinins. Phytochemistry, 67(11), 1151-1159.

  • Svačinová, J., et al. (2012). A new approach for cytokinin isolation from Arabidopsis tissues using SPE and UPLC-MS/MS. Plant Methods, 8, 17.

  • Dobrev, P.I., & Kamínek, M. (2002). Fast and efficient separation of cytokinins from auxin and abscisic acid by solid-phase extraction. Journal of Chromatography A, 950(1-2), 21-29.

  • Bieleski, R.L. (1964). The problem of halting enzyme action when extracting plant tissues. Analytical Biochemistry, 9(4), 431-442.

Sources

Technical Support Hub: A Deep Dive into Optimizing trans-Zeatin Glucoside for In Vitro Shoot Initiation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Professional Researcher:

Welcome to the technical resource center dedicated to the nuanced application of trans-Zeatin glucoside for in vitro shoot organogenesis. This guide is crafted for the hands-on researcher, scientist, and drug development professional. It eschews simplistic protocols in favor of a robust framework built on mechanistic understanding and empirical evidence. Our goal is to empower you with the scientific rationale behind protocol design, enabling you to troubleshoot effectively and optimize outcomes for your specific plant system. We will delve into the biochemistry of trans-Zeatin glucoside, its mode of action, and the critical factors that govern its efficacy, ensuring your experimental approach is both logical and self-validating.

Part 1: Core Directive - A Curated Q&A for Advanced Users

This section is structured to address the fundamental and advanced questions that arise during the experimental design phase.

Frequently Asked Questions (FAQs)

Q1: What is the precise biochemical role of trans-Zeatin-O-glucoside in shoot initiation?

A1: trans-Zeatin-O-glucoside (tZOG) is a reversibly inactivated storage and transport form of the highly active cytokinin, trans-Zeatin (tZ).[1] Its primary role in vitro is to serve as a slow-release reservoir of active tZ. The biological activity of tZOG is contingent upon the enzymatic cleavage of the glucose moiety by endogenous β-glucosidases present within the cultured explant.[2] This gradual enzymatic conversion releases free, active tZ into the medium and tissues, which then binds to cytokinin receptors (like AHK3/4) to initiate a phosphorelay signaling cascade.[3] This cascade ultimately activates transcription factors (Type-B ARRs) that regulate the expression of genes critical for cell division and shoot meristem formation, such as WUSCHEL (WUS) and CLAVATA (CLV).[3]

Q2: Under what specific circumstances should I select trans-Zeatin-O-glucoside over free trans-Zeatin?

A2: The selection of tZOG is a strategic choice dictated by the specific challenges of your plant system. Consider using tZOG when:

  • Managing Hyperhydricity: Many species are sensitive to high concentrations of active cytokinins, leading to hyperhydricity (vitrification), a physiological disorder characterized by a glassy, water-soaked appearance.[4][5] The slow, controlled release of tZ from tZOG can maintain the active hormone concentration below the hyperhydricity-inducing threshold.[6]

  • Culturing Recalcitrant Species: Species that are difficult to regenerate may benefit from the sustained, low-level cytokinin signal provided by tZOG, which can more closely mimic the natural hormonal homeostasis.

  • Long-Term Culture Stability: In protocols requiring extended periods between subcultures, tZOG provides a more stable and persistent supply of active cytokinin compared to the more rapidly degraded free forms.

Q3: Is the conversion of tZOG to tZ always efficient? What factors influence this process?

A3: No, the conversion is not universally efficient and represents a critical experimental variable. The rate of tZOG hydrolysis is dependent on the activity of β-glucosidases within the explant.[7] This enzymatic activity can vary significantly based on:

  • Plant Species and Genotype: Different species and even different cultivars can exhibit vastly different levels of β-glucosidase activity.

  • Explant Type and Age: The physiological state and developmental stage of the source tissue (e.g., leaf, stem, root) will influence its enzymatic profile.[8]

  • Culture Conditions: The pH of the medium and other environmental factors can impact enzyme function.

Q4: How should I properly prepare and sterilize trans-Zeatin-O-glucoside stock solutions to ensure stability and efficacy?

A4: Proper handling is crucial to preserve the integrity of tZOG.

  • Solubilization: trans-Zeatin-O-glucoside is generally soluble in water. To prepare a 1 mg/mL stock, dissolve 10 mg of tZOG powder in 10 mL of high-purity, sterile deionized water. Gentle warming can assist dissolution, but avoid excessive heat.

  • Sterilization: Filtration is mandatory. Use a 0.22 µm syringe filter to sterilize the stock solution. Do not autoclave cytokinin solutions , as the high temperatures can cause degradation.

  • Storage: Store the filter-sterilized stock solution in small, single-use aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.

Part 2: Troubleshooting Guide for Common Experimental Hurdles

This guide provides a systematic approach to diagnosing and resolving common issues encountered when optimizing tZOG concentrations.

Observed Problem Underlying Scientific Rationale (Potential Causes) Strategic Solutions & Explanations
Suboptimal or No Shoot Induction 1. Insufficient Active Cytokinin: The concentration of tZOG may be too low, or the explant's β-glucosidase activity is insufficient for effective conversion to active tZ.[2] 2. Imbalanced Auxin:Cytokinin Ratio: Shoot organogenesis is governed by the ratio of auxin to cytokinin, not just the absolute concentration of cytokinin.[9]1. Dose-Response Optimization: Systematically test a range of tZOG concentrations (e.g., 0.5, 1.0, 2.0, 4.0, 8.0 µM). 2. Bio-activation Check: If a high tZOG concentration is ineffective, low enzymatic activity is likely. Consider adding a very low concentration of active trans-Zeatin (e.g., 0.1-0.5 µM) alongside tZOG to initiate the response. 3. Auxin Ratio Adjustment: Methodically vary the auxin (e.g., NAA, IAA) concentration against your most promising tZOG concentrations.
Excessive Callus Proliferation Without Shoot Differentiation 1. Auxin Dominance: The auxin-to-cytokinin ratio is skewed, promoting undifferentiated cell division (callus growth). 2. Hormonal Oversaturation: Even with a favorable ratio, excessively high total hormone concentrations can inhibit differentiation.1. Reduce or Eliminate Auxin: Lower the auxin concentration or transfer the proliferating callus to a medium with the same tZOG concentration but lacking auxin to shift the balance towards shoot induction. 2. Decrease Total Hormone Load: Reduce the concentrations of both tZOG and the auxin while maintaining a cytokinin-dominant ratio.
Hyperhydricity (Vitrification) of Developing Shoots 1. Supra-optimal Active Cytokinin Levels: Over time, the cumulative release of tZ from tZOG can surpass the optimal level for healthy shoot development.[4][6] 2. High Humidity in Culture Vessel: Restricted gas exchange exacerbates hyperhydricity.[10]1. Lower tZOG Concentration: Reduce the initial concentration of tZOG in the medium. 2. Enhance Gas Exchange: Use vented culture vessel lids or systems that allow for better airflow to reduce humidity. 3. Increase Medium Gelling Agent: A higher concentration of agar or gellan gum can reduce water availability to the explant.
Explant and Medium Browning (Phenolic Oxidation) 1. Oxidative Stress: Wounding during explant preparation releases phenolic compounds, which are then oxidized by enzymes like polyphenol oxidase, leading to tissue necrosis and medium discoloration.[11][12] 2. Cytokinin-Induced Stress: In some cases, high cytokinin levels can contribute to oxidative stress.1. Incorporate Antioxidants: Add ascorbic acid (50-100 mg/L) or citric acid (50-100 mg/L) to the culture medium to reduce the oxidation of phenolics.[11] 2. Initial Dark Incubation: A brief period (3-7 days) of dark incubation can reduce the initial phenolic production. 3. Frequent Subculturing: Transfer explants to fresh medium regularly (e.g., every 1-2 weeks) to move them away from accumulated toxic compounds.[13]

Part 3: Protocols and Visualized Workflows

Experimental Protocol: Preparation of a 1 mg/mL trans-Zeatin-O-glucoside Stock Solution

Materials:

  • trans-Zeatin-O-glucoside powder

  • Sterile, high-purity (e.g., Milli-Q) water

  • Sterile volumetric flask or conical tube

  • Sterile 0.22 µm syringe filter and syringe

  • Sterile microcentrifuge tubes for aliquoting

Methodology:

  • Aseptically weigh 10 mg of trans-Zeatin-O-glucoside powder in a sterile environment (laminar flow hood).

  • Transfer the powder to a sterile 10 mL volumetric container.

  • Add approximately 8 mL of sterile water and gently agitate to dissolve. If necessary, warm the solution slightly (not exceeding 40°C) to facilitate complete dissolution.

  • Bring the final volume to 10 mL with sterile water.

  • Draw the solution into a sterile syringe and attach a 0.22 µm filter.

  • Filter-sterilize the solution into a sterile container.

  • Dispense into sterile, clearly labeled, single-use aliquots (e.g., 1 mL).

  • Store aliquots at -20°C until use.

Visual Workflow: Systematic Optimization of tZOG Concentration

This diagram outlines a logical progression for determining the optimal tZOG concentration for shoot initiation.

G start Phase 1: Initial Screening Select Explant & Basal Medium dose_response Dose-Response Experiment tZOG Range (e.g., 0-10 µM) Constant Auxin (e.g., 1 µM NAA) start->dose_response culture_init Inoculate & Culture (4-6 Weeks) dose_response->culture_init data_collect1 Data Collection: - Shoot Regeneration % - Shoots per Explant - Hyperhydricity Index - Callus Mass culture_init->data_collect1 analysis1 Identify Optimal tZOG Range data_collect1->analysis1 phase2 Phase 2: Refinement (If Necessary) analysis1->phase2 Interaction or Refinement Needed protocol Final Protocol Established analysis1->protocol Clear Optimum Found refine_exp Factorial Experiment: Narrow tZOG Range Vary Auxin Concentration phase2->refine_exp culture_refine Inoculate & Culture (4-6 Weeks) refine_exp->culture_refine data_collect2 Data Collection (as above) culture_refine->data_collect2 analysis2 Determine Optimal Auxin:Cytokinin Ratio data_collect2->analysis2 analysis2->protocol

Caption: A two-phase workflow for optimizing tZOG concentration.

Conceptual Diagram: The Role of tZOG in Cytokinin Signaling

This diagram illustrates the conversion of the inactive glucoside to the active form and its subsequent entry into the cellular signaling pathway.

G tzog_medium extracellular trans-Zeatin-O-glucoside (tZOG) uptake Uptake into Cell tzog_medium->uptake beta_glucosidase β-glucosidase uptake->beta_glucosidase Hydrolysis tz_active Active trans-Zeatin (tZ) beta_glucosidase->tz_active Release receptor Cytokinin Receptor (AHK) tz_active->receptor Binding & Activation phosphorelay Phosphorelay Cascade (AHP → ARR) receptor->phosphorelay gene_reg Gene Expression Regulation phosphorelay->gene_reg response Shoot Organogenesis gene_reg->response

Caption: Conversion and signaling cascade of tZOG.

References

  • Hallmark, H. T., Černý, M., Brzobohatý, B., & Rashotte, A. M. (2020). trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana. PLOS ONE, 15(5), e0232762. [Link]

  • Kaya, E., & Souza, F. V. D. (2018). Optimizing the concentrations of plant growth regulators for in vitro shoot cultures, callus induction and shoot regeneration from leaf and petiole explants of grapevine (Vitis vinifera L. cv. ‘Narince’). Ciência e Técnica Vitivinícola, 33(2), 177-186. [Link]

  • ResearchGate. (n.d.). Trans-Zeatin-7-glucoside mildly promotes shoot initiation. [Image]. Retrieved from [Link]

  • Wempe, A. M., & Adelberg, J. W. (2020). Optimization of Selected Minerals and a Cytokinin for In Vitro Propagation of Little-Leaf Mockorange (Philadelphus microphyllus A. Gray) Using Response Surface Methodology (RSM). HortScience, 55(10), 1634-1641. [Link]

  • Thakur, M., Sharma, A., & Sharma, A. (2019). Review on Problems and its Remedy in Plant Tissue Culture. International Journal of Current Microbiology and Applied Sciences, 8(2), 2496-2506. [Link]

  • Gális, I., Simek, P., Narvaez-Vasquez, J., & Rubio, S. (2020). IPT9, a cis-zeatin cytokinin biosynthesis gene, promotes root growth. Frontiers in Plant Science, 11, 599. [Link]

  • Lab Associates. (2021, December 27). Hyperhydricity in tissue culture and methods to deal with it. [Link]

  • Gisbert, C., Prohens, J., & Plazas, M. (2020). A highly efficient organogenesis protocol based on zeatin riboside for in vitro regeneration of eggplant. BMC Plant Biology, 20(1), 1-12. [Link]

  • Takei, K., Ueda, N., & Kyozuka, J. (2022). The trans-zeatin-type side-chain modification of cytokinins controls rice growth. bioRxiv. [Link]

  • Martin, R. C., Mok, M. C., & Mok, D. W. S. (2001). A maize cytokinin gene encoding an O-glucosyltransferase specific to cis-zeatin. Proceedings of the National Academy of Sciences, 98(10), 5922-5926. [Link]

  • Martin, R. C., Mok, M. C., & Mok, D. W. (1999). Isolation of a cytokinin gene, ZOG1, encoding zeatin O-glucosyltransferase from Phaseolus lunatus. Proceedings of the National Academy of Sciences, 96(5), 284-289. [Link]

  • Polivanova, O. B., & Bedarev, V. A. (2022). Hyperhydricity in Plant Tissue Culture. Plants, 11(23), 3313. [Link]

  • Hallmark, H. T., Černý, M., Brzobohatý, B., & Rashotte, A. M. (2020). trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana. PLoS ONE, 15(5), e0232762. [Link]

  • San José, M. C., Cernadas, M. J., & Janeiro, L. V. (2021). Optimization of micropropagation protocols in some woody plants using meta-topolin. In Meta-topolin: A growth regulator for plant biotechnology and agriculture (pp. 221-240). Springer.
  • Veach, Y. K., Martin, R. C., Mok, D. W. S., Mok, M. C., Malbeck, J., Vankova, R., & Garrow, T. A. (2003). O-Glucosylation of cis-Zeatin in Maize. Plant Physiology, 131(3), 1374-1380. [Link]

  • Rochette, A. (2017, August 10). Systemic transport of trans-zeatin and its precursor have differing roles in Arabidopsis shoot growth. Plantae. [Link]

  • Polivanova, O. B., & Bedarev, V. A. (2022). Hyperhydricity in Plant Tissue Culture. Plants, 11(23), 3313. [Link]

  • Takei, K., Ueda, N., & Kyozuka, J. (2022). The trans-zeatin-type side-chain modification of cytokinins controls rice growth. Plant Physiology, 190(2), 1198-1211. [Link]

  • Brzobohatý, B., Moore, I., Kristoffersen, P., Bako, L., Campos, N., Schell, J., & Palme, K. (1993). Release of active cytokinin by a beta-glucosidase localized to the maize root meristem. Science, 262(5136), 1051-1054. [Link]

  • Singh, P., Singh, P., & Singh, R. (2022). Exploring Plant Tissue Culture and Steviol Glycosides Production in Stevia rebaudiana (Bert.) Bertoni: A Review. Plants, 11(15), 1973. [Link]

  • Černý, M., et al. (2011). Cytokinin N-glucosides: Occurrence, Metabolism and Biological Activities in Plants. International Journal of Molecular Sciences, 12(6), 3585-3605. [Link]

  • Takei, K., Ueda, N., & Kyozuka, J. (2022). The trans-zeatin-type side-chain modification of cytokinins controls rice growth. Plant Physiology, 190(2), 1198-1211. [Link]

  • Lab Associates. (2021, October 5). Browning in tissue culture media. [Link]

  • Liu, C., et al. (2023). Combating browning: mechanisms and management strategies in in vitro culture of economic woody plants. Frontiers in Plant Science, 14, 1289562. [Link]

  • Hwang, I., Sheen, J., & Müller, B. (2012). Cytokinin signaling networks. Annual Review of Plant Biology, 63, 353-380. [Link]

  • Polivanova, O. B., & Bedarev, V. A. (2022). Hyperhydricity in Plant Tissue Culture. Plants, 11(23), 3313. [Link]

  • Ketudat Cairns, J. R., & Esen, A. (2010). β-Glucosidases. Cellular and Molecular Life Sciences, 67(20), 3389-3405. [Link]

  • ResearchGate. (n.d.). β-Glucosidase activity in samples of leaves, stem, and roots. [Image]. Retrieved from [Link]

  • Tian, L., et al. (2025). Hyperhydricity Syndrome in In Vitro Plants: Mechanisms, Physiology, and Control. International Journal of Molecular Sciences, 26(1), 123. [Link]

  • Havlíček, L., et al. (2007). Over-expression of a zeatin O-glucosylation gene in maize leads to growth retardation and tasselseed formation. Journal of Experimental Botany, 58(10), 2673-2685. [Link]

Sources

Technical Support Center: Reproducibility in trans-Zeatin Glucoside Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist

Subject: Troubleshooting & Standardization Guide for tZ-Glucoside Experimental Workflows

Introduction: The "Hidden Variable" in Cytokinin Assays

Reproducibility in trans-Zeatin (tZ) bioassays is often compromised not by the tissue culture technique itself, but by a misunderstanding of the specific trans-Zeatin Glucoside (tZ-G) congener being used. Unlike free trans-Zeatin, which acts directly on histidine kinase receptors (AHK3/4), glucosides are prodrugs or sequestration forms .

Their activity in a bioassay is entirely dependent on the rate of hydrolysis (for O-glucosides) or metabolic reversion (for N-glucosides). If your dose-response curves are shifting between batches, the issue is likely the availability of the free base, governed by chemical stability or enzymatic flux.

This guide deconstructs the three critical failure points: Chemical Isomerization , Solubility Artifacts , and Enzymatic Variance .

Module 1: Chemical Integrity & Stock Preparation

The Critical Distinction: O- vs. N-Glucosides

Before troubleshooting, verify your compound. The biological behavior of these two forms is radically different.

Featuretrans-Zeatin-O -Glucoside (tZOG)trans-Zeatin-N -Glucoside (tZ7G / tZ9G)
Function Reversible storage form.[1]Generally stable detoxification/deactivation form.
Bioassay Activity High , but delayed (requires

-glucosidase hydrolysis).
Low to Negligible (unless specific metabolic reversion occurs).
Stability Labile (susceptible to

-glucosidases).
Very stable (chemically and enzymatically).
Common Issue Spontaneous hydrolysis in acidic media.Lack of response (often mistaken for dead tissue).
Protocol: The "Zero-Isomerization" Stock Solution

trans-Zeatin is prone to isomerization to the less active cis-form under heat and UV light. Glucosides add a layer of hydrolytic instability.

Step-by-Step Preparation:

  • Solvent Choice: Do NOT use heat to dissolve. Do NOT use acidic buffers (promotes hydrolysis).

    • Preferred: 100% DMSO (Molecular Biology Grade).

    • Alternative: 0.05 N KOH (Only if DMSO is toxic to specific sensitive protoplasts).

  • Concentration: Prepare a high-concentration Master Stock (e.g., 10 mM) to minimize solvent volume in the final assay.

  • Sterilization: Syringe filter (0.22 µm PTFE for DMSO; PES for aqueous). NEVER Autoclave tZ-Glucosides. While free tZ is relatively heat-stable, the glucosidic bond is susceptible to acid-catalyzed hydrolysis during the pH drop that often occurs in autoclaving.

  • Storage: Aliquot into light-proof (amber) tubes. Store at -20°C. Avoid freeze-thaw cycles.

Visualizing the Stability Workflow

StockStability Powder tZ-Glucoside (Lyophilized) Solvent Solvent Choice: DMSO (Best) or 0.05N KOH Powder->Solvent Dissolution Dissolution (NO HEAT, Dark) Solvent->Dissolution Filter Sterilization (0.22µm PTFE Filter) Dissolution->Filter Autoclave STOP: Do NOT Autoclave (Risk of Hydrolysis) Dissolution->Autoclave Error Media Add to Media (Post-Autoclave, <50°C) Filter->Media Correct Path Autoclave->Media Degraded/Hydrolyzed

Caption: Workflow for preserving the structural integrity of tZ-Glucosides. Note the critical bypass of the autoclave step to prevent premature hydrolysis.

Module 2: The Biological Interface (Metabolic Flux)

The "Lag Phase" Phenomenon

Users often report that tZ-O-Glucoside acts "slower" than free tZ. This is not an error; it is a mechanistic requirement. The tissue must synthesize or activate


-glucosidases to cleave the glucose moiety before the zeatin base can bind the receptor.

Troubleshooting "Inconsistent Activity": If Batch A of callus responds well and Batch B does not, check the physiological age of the tissue.

  • Young/Meristematic Tissue: High

    
    -glucosidase activity 
    
    
    
    Fast release of free tZ
    
    
    Strong response.
  • Senescent/Old Tissue: Low enzymatic activity

    
     Slow release 
    
    
    
    Weak response (False Negative).
Pathway Diagram: From Conjugate to Signal

BioPathway Exogenous Exogenous tZ-O-Glucoside Uptake Cellular Uptake (ENT Transporters) Exogenous->Uptake Hydrolysis Hydrolysis Step Uptake->Hydrolysis Enzyme Endogenous beta-Glucosidase Enzyme->Hydrolysis Rate Limiting Step FreeBase Free trans-Zeatin (Active Form) Hydrolysis->FreeBase Receptor AHK3/AHK4 Receptor (Histidine Kinase) FreeBase->Receptor Response Cell Division / Shoot Initiation Receptor->Response

Caption: The activation pathway of tZ-O-Glucoside. The response is dependent on the tissue's endogenous beta-glucosidase activity.

Module 3: Troubleshooting Guides (FAQ)

Q1: "My negative controls (no hormone) are showing activity, or my tZ-G treatment is acting too fast."

Diagnosis: Bacterial Contamination or "Carry-over."

  • Mechanism: Many common contaminants (e.g., Agrobacterium, E. coli) possess potent

    
    -glucosidases. They will rapidly hydrolyze your tZ-G in the media before the plant tissue even touches it.
    
  • Solution:

    • Check media turbidity.

    • If using tZ-G to test "slow release," ensure strict sterility.

    • Carry-over: If the callus was previously grown on high-concentration tZ, it may have stored it as tZ-G and is now re-releasing it. Passaging on hormone-free media for 1 week prior to the assay is mandatory (the "starvation period").

Q2: "I switched from NaOH to DMSO for my stock, and now my results are different."

Diagnosis: Solvent Toxicity or Solubility Limits.

  • Mechanism: While DMSO is safer for the chemical, it can be toxic to protoplasts or specific cell lines at >0.1% v/v.

  • Solution:

    • Calculate the final DMSO concentration. It should be <0.1%.

    • Run a "Solvent Control" (Media + DMSO only) to baseline the toxicity.

Q3: "Can I autoclave tZ-Glucoside if I adjust the pH to 7.0?"

Diagnosis: Procedural Risk.

  • Answer: No. Even at neutral pH, the high temperature (121°C) and pressure can induce partial hydrolysis or isomerization to the cis-form (which is biologically less active).

  • Best Practice: Always filter-sterilize the hormone and add it to the media after it has cooled to approx. 45-50°C.

Q4: "Why is tZ-N-Glucoside (N7/N9) showing no activity?"

Diagnosis: Wrong Compound Selection.

  • Mechanism: N-glucosylation is typically irreversible in many species (e.g., Arabidopsis). It is a pathway to permanently deactivate cytokinins.

  • Solution: If you intend to study active growth, use tZ-O-Glucoside or free trans-Zeatin . Use N-glucosides only if you are studying detoxification pathways or specific cleavage enzymes.

References

  • Mok, D. W., & Mok, M. C. (2001). Cytokinin Metabolism and Action.[2][3][4][5][6] Annual Review of Plant Physiology and Plant Molecular Biology, 52, 89-118. Link

  • Sakakibara, H. (2006).[7] Cytokinins: Activity, Biosynthesis, and Translocation.[6][8] Annual Review of Plant Biology, 57, 431-449. Link

  • Hosek, P., et al. (2020). New Insights Into the Metabolism and Role of Cytokinin N-Glucosides in Plants.[8][9] Frontiers in Plant Science, 11, 869. Link

  • Van Staden, J., & Drewes, F. E. (1991). The stability of cytokinins in plant tissue culture media.[2][7][10] South African Journal of Botany, 57(5), 249-252. (Demonstrates stability of tZ vs. conjugates).

  • Cayman Chemical. (2022).[11] trans-Zeatin Product Information & Solubility Guide. Link

Sources

challenges in measuring low endogenous levels of trans-Zeatin glucoside

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quantitative Analysis of Endogenous trans-Zeatin Glucoside (tZ-G)

Status: Active Support Tier: Level 3 (Method Development & Troubleshooting) Subject: Overcoming low-abundance quantification challenges in complex plant matrices.

Introduction: The "Needle in a Haystack" Problem

Welcome to the technical support portal for cytokinin analysis. You are likely here because measuring trans-Zeatin Glucoside (tZ-G) —specifically the storage forms like trans-zeatin-O-glucoside (tZOG) or the deactivated trans-zeatin-N-glucosides (tZ7G, tZ9G)—is failing due to three primary bottlenecks:

  • Enzymatic Hydrolysis: Native

    
    -glucosidases convert tZ-G back to free base during extraction.[1][2]
    
  • Isomer Co-elution: The inability to chromatographically resolve trans-isomers from cis-isomers (which have identical mass).[1][2]

  • Ion Suppression: High matrix interference in ESI-MS/MS masking the femtomolar signal.

This guide abandons generic advice in favor of high-stringency protocols validated for trace analysis.

Module 1: Extraction & Stability (The Input Problem)

User Question: "I am detecting high levels of trans-Zeatin (tZ) but almost no Glucoside, even in tissues where storage forms should be dominant. Is my extraction destroying the analyte?"

Technical Diagnosis: Yes. The moment you disrupt the cell wall, vacuolar


-glucosidases mix with the cytoplasm. If you use standard 80% Methanol, these enzymes remain active long enough to hydrolyze the glucoside bond, artificially inflating your tZ levels and deleting your tZ-G signal.[1][2]

The Solution: Modified Bieleski’s Solvent You must use a solvent that simultaneously precipitates proteins (stopping enzymatic activity) and extracts polar glucosides.[1]

Protocol: The "Cold-Stop" Extraction
  • Reagent: Modified Bieleski’s Solvent.

    • Composition: Methanol : Water : Formic Acid (15 : 4 : 1, v/v/v).[1][2][3][4]

    • Why: The formic acid lowers pH to denature enzymes immediately; the high organic content aids precipitation.

  • Procedure:

    • Snap Freeze: Tissue must be frozen in liquid

      
       immediately upon harvest.
      
    • Pulverization: Grind to a fine powder under liquid

      
      .
      
    • Spike Internal Standard (Critical): Add deuterium-labeled standards (e.g.,

      
      ) to the frozen powder before adding solvent. This validates recovery.
      
    • Extraction: Add Bieleski solvent (

      
      ) at 
      
      
      
      .
    • Incubation: Extract at

      
       for 12 hours (passive) or sonicate at 
      
      
      
      for 30 mins. Never heat.

Module 2: Purification Workflow (The Signal-to-Noise Problem)

User Question: "My MS baseline is noisy, and the internal standard recovery is below 10%. Standard C18 SPE isn't working."

Technical Diagnosis: tZ-G is a polar, amphoteric molecule.[1][2] A simple C18 pass removes chlorophyll but fails to remove ionic interferences (salts, amino acids) that cause severe ion suppression in the MS source.[2] You need Mixed-Mode Solid Phase Extraction (SPE) .[1][2]

Decision Matrix: Selecting the Right Purification Tier

PurificationStrategy Start Start: Sample Extract Mass Sample Mass / Expected Conc. Start->Mass High >100 mg Tissue (Moderate Abundance) Mass->High Standard Profiling Low <50 mg Tissue (Trace/Femtomolar) Mass->Low High Sensitivity Req. MCX Method A: Mixed-Mode Cation Exchange (Oasis MCX) High->MCX IAC Method B: Immunoaffinity Chromatography (IAC) Low->IAC Step1 Retain: Cation Exchange (pH < 3) MCX->Step1 Final LC-MS/MS Injection IAC->Final Step2 Wash: MeOH (Remove neutrals) Step1->Step2 Step3 Elute: NH4OH (Release bases) Step2->Step3 Step3->Final

Figure 1: Decision tree for selecting the purification strategy based on sample size and sensitivity requirements.

Protocol: Mixed-Mode Cation Exchange (MCX)

This is the industry standard for cytokinin profiling (Novák et al., 2008).[1][2]

  • Conditioning: 1 mL MeOH, then 1 mL 1M Formic Acid.

  • Loading: Load extract (acidified to pH 3). tZ-G is protonated and binds to the cation exchange moiety.[1]

  • Wash 1: 1M Formic Acid (removes acidic impurities).[1][2]

  • Wash 2: 100% MeOH (removes neutral lipids/pigments).[1][2] tZ-G remains bound by ionic charge.[1][2]

  • Elution: 0.35M

    
     in 60% MeOH. The base neutralizes the charge, releasing the cytokinin.
    

Module 3: Chromatographic Separation (The Resolution Problem)

User Question: "I see a peak at the right mass, but it has a 'shoulder' or looks double. How do I know it's trans-Zeatin Glucoside and not cis-Zeatin Glucoside?"

Technical Diagnosis: cis-Zeatin derivatives are ubiquitous in many plants (e.g., maize, rice) and have the exact same molecular weight and fragmentation pattern as trans-isomers.[1][2] If you do not separate them chromatographically, your quantification will be scientifically invalid.[1]

Troubleshooting the Gradient

Standard fast gradients (e.g., 5-minute runs) are insufficient. You need a shallow gradient slope.[1]

ParameterRecommendationMechanism
Column C18 (Sub-2

m particle)
High theoretical plate count for isomer resolution.[1][2]
Mobile Phase A 15 mM Ammonium Formate (pH 4.[1][2]0)Buffer controls ionization state, preventing peak tailing.[1][2]
Mobile Phase B Acetonitrile (ACN)Methanol often provides poorer selectivity for cis/trans split.[1][2]
Gradient Profile Very shallow slope at elution.[1]Example: 5% B to 15% B over 15 minutes .
Temperature

Higher temp improves mass transfer and peak shape.[1][2]
The "Isomer Trap" Validation

To confirm you are measuring trans-Zeatin Glucoside:

  • Inject a pure standard of cis-Zeatin Glucoside.[1]

  • Inject a pure standard of trans-Zeatin Glucoside.[1]

  • Requirement: They must elute with baseline separation (Resolution

    
    ). If they co-elute, adjust the gradient slope or change the column selectivity (e.g., to C18-PFP).
    

Module 4: Mass Spectrometry Settings (MRM)

User Question: "What transitions should I use? The signal is too low."

Support Answer: For glucosides, the fragmentation usually involves the loss of the glucose moiety.

Recommended MRM Transitions (Positive Mode ESI):

AnalytePrecursor (m/z)Product (m/z)Note
tZ-O-Glucoside 382.2220.1Loss of Glucose (162 Da).[1][2] Quantifier.
tZ-O-Glucoside 382.2136.1Adenine backbone fragment.[1][2] Qualifier.
tZ-N7-Glucoside 382.2220.1Warning:[1][2] Same transition as O-glucoside.[1][2] Must separate by RT.

387.2225.1Internal Standard.

Critical Note on N- vs O-Glucosides: N-glucosides (tZ7G, tZ9G) and O-glucosides (tZOG) are isomers.[1][2]

  • tZOG elutes earlier on C18 than tZ.[1]

  • tZ9G elutes later than tZ.[1]

  • Differentiation: tZOG is hydrolyzable by

    
    -glucosidase; tZ9G is not.[1][2] You can use an enzymatic digest assay to confirm identity if retention time is ambiguous.[1]
    

References

  • Novák, O., Hauserová, E., Amakorová, P., Doležal, K., & Strnad, M. (2008). Cytokinin profiling in plant tissues using ultra-performance liquid chromatography–electrospray tandem mass spectrometry.[1][2] Phytochemistry, 69(12), 2214-2224.[1][2]

    • Relevance: Establishes the MCX purification and Bieleski extraction protocols as the field standard.
  • Tarkowski, P., Ge, L., Yong, J. W., & Tan, S. N. (2009). Analytical methods for cytokinins.[1][2][5] Trends in Analytical Chemistry, 28(3), 323-335.[1][2]

    • [1][2]

    • Relevance: Comprehensive review of immunoaffinity vs. SPE methods.[1]

  • Svačinová, J., Novák, O., Plačková, L., Lenobel, R., Holík, J., Strnad, M., & Doležal, K. (2012). A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction.[1][2] Plant Methods, 8(1), 17.[1][2]

    • [1][2]

    • Relevance: Protocol for micro-scale purification (StageTips) when sample amount is limited.[1][2]

  • Bieleski, R. L. (1964). The problem of halting enzyme action when extracting plant tissues.[1] Analytical Biochemistry, 9(4), 431-442.[1][2]

    • Relevance: The foundational paper explaining why methanol/formic acid mixes are required to stop enzymatic degradation.[1]

Sources

Technical Support Center: Internal Standard Selection for trans-Zeatin Glucoside Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for quantitative analysis of plant hormones. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your research. This guide is structured as a series of questions you might encounter while developing a robust method for quantifying trans-Zeatin-O-glucoside (tZOG), a critical storage and transport form of the cytokinin trans-Zeatin.

Frequently Asked Questions & Troubleshooting Guides
Q1: Why is an internal standard absolutely necessary for quantifying trans-Zeatin-O-glucoside in biological samples?

A1: Quantifying phytohormones like trans-Zeatin-O-glucoside (tZOG) presents a significant analytical challenge due to their very low concentrations (often in the fmol/L to pmol/L range) within highly complex biological matrices like plant tissues.[1] An internal standard (IS) is not just recommended; it is essential for achieving accurate and precise results in LC-MS based bioanalysis.[2]

The core purpose of an IS is to correct for analyte loss and experimental variations that are nearly impossible to eliminate entirely.[2][3] These variations can occur at multiple stages of the workflow:

  • Sample Preparation: During extraction, purification (e.g., Solid-Phase Extraction), and reconstitution, a portion of the target analyte can be lost due to incomplete transfer, adsorption to surfaces, or degradation.[2]

  • Chromatographic Separation: Minor variations in injection volume or column performance can affect the amount of analyte that reaches the detector.

  • Mass Spectrometric Detection: This is the most critical source of variation. Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, either suppressing or enhancing its signal. This phenomenon, known as the "matrix effect," is a major source of quantitative error and can vary significantly from one sample to the next.[2][4][5]

By adding a known amount of an IS to every sample at the very beginning of the extraction process, you introduce a reference compound that experiences the same procedural losses and matrix effects as your analyte.[6] The final quantification is based on the ratio of the analyte's signal to the IS's signal, which remains stable even if the absolute signal intensities fluctuate.[2][7] This ratio-based calculation significantly improves the accuracy, precision, and reliability of your results.

Q2: What is the ideal internal standard for analyzing trans-Zeatin-O-glucoside, and what are the acceptable alternatives?

A2: The gold standard for LC-MS analysis is a stable isotope-labeled (SIL) internal standard of the analyte itself.[2][3] Therefore, the ideal IS would be deuterium- or ¹³C/¹⁵N-labeled trans-Zeatin-O-glucoside .

A SIL-IS is considered ideal because it has virtually identical chemical and physical properties to the unlabeled analyte. This means it will:

  • Behave identically during extraction and purification steps.

  • Co-elute with the analyte from the liquid chromatography (LC) column.

  • Experience the exact same degree of ionization suppression or enhancement (matrix effects) in the mass spectrometer's source.[2]

Practical Challenge & Acceptable Alternatives: Commercially, a labeled version of trans-Zeatin-O-glucoside may not always be available or may be prohibitively expensive. In such cases, the scientific community relies on the closest possible structural analog.

For tZOG analysis, the most widely accepted and scientifically sound alternative is a stable isotope-labeled version of the aglycone, trans-Zeatin . Specifically, [trans-Zeatin-d₅]* is a common choice.[8][9]

Why this works: While not perfect, trans-Zeatin-d₅ shares the same core purine structure and side chain as tZOG, differing only by the absence of the glucose moiety. This structural similarity means it will have comparable, though not identical, extraction behavior and ionization response. Critically, its utility has been demonstrated in studies where deuterated standards of trans-isomers are used to quantify corresponding cis-isomer derivatives when the specific cis-labeled standards are unavailable.[10] This principle of using a closely related labeled isomer or aglycone is a common practice in cytokinin analysis.[11][12]

The diagram below illustrates the decision process for selecting your internal standard.

G start Start: Select IS for trans-Zeatin-O-glucoside (tZOG) Analysis decision1 Is stable isotope-labeled tZOG available and affordable? start->decision1 ideal_is Use labeled tZOG (e.g., tZOG-d₃, tZOG-¹³C₅) This is the GOLD STANDARD. decision1->ideal_is  Yes alternative_is Use labeled trans-Zeatin (e.g., trans-Zeatin-d₅) This is the BEST ALTERNATIVE. decision1->alternative_is No   end Proceed to Method Development ideal_is->end why_alternative Rationale: - Shares core structure and ionization properties. - Widely accepted practice in cytokinin analysis. - Corrects for majority of process variability. alternative_is->why_alternative alternative_is->end

Caption: Decision workflow for selecting the appropriate internal standard.
Internal Standard CandidateProsConsRecommendation
Labeled tZOG (e.g., d₃, ¹³C₅) The ideal choice. Perfectly mimics the analyte through the entire workflow, providing the most accurate correction for matrix effects and procedural loss.[2]Often not commercially available or very expensive.Use if available. The ultimate choice for method validation and accuracy.
Labeled trans-Zeatin (e.g., d₅) Commercially available.[8][9] Structurally very similar to the analyte's core. Corrects well for ionization variability and many extraction inconsistencies.Does not account for potential cleavage or loss of the glucose moiety during sample prep. May have slight differences in extraction recovery compared to the glucoside.The best and most practical alternative. Widely used and accepted in the field.[10][13]
Labeled cis-Zeatin Structurally related isomer.Different stereochemistry can lead to different enzymatic metabolism and chromatographic behavior.[10]Not Recommended. The difference in spatial arrangement is significant enough to compromise its ability to accurately mimic the trans-isomer.
Other Labeled Cytokinins (e.g., Labeled iP) Better than no internal standard.Significant structural differences will lead to different extraction, chromatography, and ionization behavior, resulting in poor correction and inaccurate quantification.Not Recommended. Should only be considered for semi-quantitative screening, not for accurate quantification.
Q3: I'm seeing large variations in my internal standard peak area between samples. What are the common causes and how do I fix it?

A3: While the IS is meant to correct for variation, its own signal should be relatively stable across your sample set (e.g., within +/- 15-20% of the mean area). Large, erratic fluctuations in the IS signal point to a problem in your analytical method that needs to be addressed.

Common Causes & Troubleshooting Steps:

  • Inconsistent Spiking:

    • Cause: Errors in pipetting the IS solution into each sample. This is the most common source of IS variability.

    • Solution: Ensure your pipettes are calibrated. When adding the IS, ensure the pipette tip is below the surface of the extraction solvent in your sample tube to avoid loss on the tube walls. Use a consistent, well-documented procedure for every sample.

  • Matrix Effects Overwhelming the System:

    • Cause: A sample may be so "dirty" that it severely suppresses the IS signal far more than in other samples. This can happen if the IS concentration is too low or the sample cleanup is insufficient.

    • Solution: Evaluate your sample cleanup procedure. Consider adding an additional Solid-Phase Extraction (SPE) step or using a more selective sorbent. You can also try diluting the sample, but be mindful of bringing your target analyte concentration below the limit of quantification.[14]

  • Column Overloading:

    • Cause: Injecting too much of the internal standard or a very high concentration sample can exceed the column's capacity. This leads to poor peak shape (fronting or tailing) and inconsistent retention times, which affects integration and area measurement.[15]

    • Solution: The amount of IS injected on-column should typically be in the low nanogram range (e.g., 10-20 ng).[15] If you suspect overloading, reduce the concentration of your IS spiking solution or decrease the injection volume.

  • Solubility Issues:

    • Cause: The IS may not be fully soluble in the final sample solvent before injection, especially after evaporation and reconstitution steps.[2]

    • Solution: Ensure your reconstitution solvent is strong enough to fully dissolve the IS and your analyte. Vortex and sonicate samples thoroughly after reconstitution to ensure complete dissolution.

  • Analyte-to-IS Cross-Interference:

    • Cause: In rare cases, if the mass difference is small or if there are impurities, the signal from a very high concentration of the analyte can contribute to the IS signal channel (or vice-versa).[2]

    • Solution: Ensure your IS has a mass difference of at least 3 Da from the analyte; 4-5 Da is ideal.[2] Check the purity of your IS standard.

Q4: How do I properly prepare my samples and standards using the internal standard?

A4: Proper preparation is crucial. The key principle is to add the internal standard at the earliest possible stage to account for all subsequent steps. Here is a generalized workflow and a detailed protocol.

G cluster_prep Sample & QC Preparation cluster_cleanup Purification cluster_analysis Analysis weigh 1. Weigh Sample (e.g., 10-50 mg tissue) add_solvent 2. Add Extraction Solvent (e.g., modified Bieleski buffer) weigh->add_solvent spike_is 3. Spike with Internal Standard (Add known amount of IS to ALL samples, calibrators, and QCs) add_solvent->spike_is homogenize 4. Homogenize & Extract (e.g., bead beater, sonication) spike_is->homogenize centrifuge 5. Centrifuge & Collect Supernatant homogenize->centrifuge spe 6. Solid-Phase Extraction (SPE) (Removes interfering matrix components) centrifuge->spe dry_reconstitute 7. Evaporate & Reconstitute (In LC mobile phase) spe->dry_reconstitute inject 8. Inject into LC-MS/MS dry_reconstitute->inject quantify 9. Quantify (Using Analyte/IS peak area ratio) inject->quantify

Caption: General experimental workflow for tZOG quantification.

Detailed Protocol: Sample Preparation and Spiking for Absolute Quantification

This protocol outlines the critical steps for preparing plant tissue samples for tZOG analysis.

  • Prepare Stock Solutions:

    • Analyte Stock (e.g., 1 mg/mL): Accurately weigh ~1 mg of certified trans-Zeatin-O-glucoside standard and dissolve in 1 mL of LC-MS grade methanol.[16]

    • Internal Standard Stock (e.g., 1 mg/mL): Prepare a separate stock of your chosen IS (e.g., trans-Zeatin-d₅) in the same manner.

    • Working Solutions: From these stocks, prepare intermediate and working solutions by serial dilution in a suitable solvent (e.g., 70% methanol). These will be used for creating the calibration curve and the IS spiking solution.

  • Prepare IS Spiking Solution:

    • Dilute the IS stock to a concentration that, when a small volume (e.g., 10-20 µL) is added to your sample, results in a strong, clear peak in the LC-MS/MS without saturating the detector. An on-column amount of 10-20 ng is often a good starting point.[15]

  • Prepare Calibration Curve Standards:

    • In a series of clean tubes, prepare your calibration curve points (e.g., 8-10 points covering your expected concentration range).

    • To each calibrator tube, add the exact same amount of IS Spiking Solution that you will add to your unknown samples. This is a critical step.

    • Bring each calibrator to the final volume with a solvent that mimics a "clean" version of your final sample extract (e.g., the reconstitution solvent).

  • Sample Extraction and Spiking:

    • Accurately weigh your biological sample (e.g., 20 mg fresh weight of plant tissue) into a 2 mL tube suitable for homogenization.

    • Add the appropriate volume of pre-chilled extraction buffer (e.g., 1 mL of a modified Bieleski buffer).[12]

    • Immediately add the predetermined amount of IS Spiking Solution (e.g., 10 µL) directly into the extraction buffer with the sample.

    • Add homogenization beads (if applicable) and tightly cap the tube.

    • Homogenize the sample using a bead beater or other appropriate method until the tissue is completely disrupted.

    • Incubate on a shaker at 4°C for 30-60 minutes to ensure complete extraction.

  • Sample Cleanup and Analysis:

    • Proceed with your established purification protocol (e.g., centrifugation followed by SPE).[12]

    • Evaporate the purified extract to dryness under a stream of nitrogen.

    • Reconstitute the sample in a small, precise volume of your initial mobile phase (e.g., 100 µL).

    • Vortex and sonicate to ensure all residues are dissolved.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

By following this procedure, your calibrators, quality controls (QCs), and unknown samples have all been treated with the same amount of internal standard, ensuring that the ratio-based quantification is valid and robust.[17]

References
  • Veach, Y. K., Martin, R. C., Mok, D. W., Mok, M. C., & Malbeck, J. (2003). O-Glucosylation of cis-Zeatin in Maize. Characterization of Genes, Enzymes, and Endogenous Cytokinins. Plant Physiology, 131(3), 1374–1380. Retrieved from [Link][10]

  • Emery, R. J. N. (2024). Zeatin: The 60th anniversary of its identification. Journal of Plant Growth Regulation, 43(1), 1-12. Retrieved from [Link][13]

  • ResearchGate. (2016). Does anyone have experience on irregularity of internal standard peak area size in GC? Retrieved from [Link][15]

  • Kisiala, A., et al. (2021). Quantification of Cytokinins Using High-Resolution Accurate-Mass Orbitrap Mass Spectrometry and Parallel Reaction Monitoring (PRM). Methods in Molecular Biology, 2235, 129-144. (Note: Abstract viewable on ResearchGate). Retrieved from [Link][1]

  • Li, Y., et al. (2022). A high trans-zeatin nucleoside concentration in corms may promote the multileaf growth of Amorphophallus muelleri. Frontiers in Plant Science, 13, 988630. Retrieved from [Link][11]

  • Floková, K., et al. (2014). Validated method for phytohormone quantification in plants. Frontiers in Plant Science, 5, 434. Retrieved from [Link][4]

  • Dickie, A. (2023). Internal Standards: Strategies From the Frontline. Separation Science. Retrieved from [Link][5]

  • Kojima, H., et al. (2021). Quantitative analysis of seven plant hormones in Lotus japonicus using standard addition method. Plant Biotechnology, 38(1), 71-80. Retrieved from [Link][17]

  • Antoniadi, I., et al. (2022). IPT9, a cis-zeatin cytokinin biosynthesis gene, promotes root growth. Frontiers in Plant Science, 13, 989395. Retrieved from [Link][12]

  • Kamal, G. M., & El-Shourbagy, G. A. (2023). Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life. Molecules, 28(23), 7859. Retrieved from [Link][16]

  • Royal Society of Chemistry. (2022). Methods Extraction and quantification of CKs using High-Performance Liquid Chromatography. Retrieved from [Link][6]

  • KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link][3]

  • MacCoss, M. J., et al. (2005). 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover. Journal of Proteome Research, 4(5), 1775-1781. Retrieved from [Link][18]

  • Dolan, J. W. (2015). Internal Standard Calibration Problems. LCGC International, 28(6), 332-337. Retrieved from [Link][7]

  • Spectrochimica Acta Part B: Atomic Spectroscopy. (2023). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Retrieved from [Link][14]

  • iGEM. (2015). Part:BBa K1702005. Retrieved from [Link][19]

  • Letham, D. S., et al. (1983). Determination by Gas Chromatography-Mass Spectrometry of Cytokinin Levels in Developing Grains of Zea mays. Planta, 157(5), 405-414. Retrieved from [Link][20]

  • ResearchGate. (2014). Determination of cytokinins in plant samples by polymer monolith microextraction coupled with hydrophilic interaction chromatography-tandem mass spectrometry. Retrieved from [Link][21]

  • Martin, R. C., et al. (2001). Reaction mediated by the cis-zeatin O-glucosyltransferase. Plant Physiology, 126(3), 1135-1143. Retrieved from [Link][22]

  • Kiba, T., et al. (2022). The trans-zeatin-type side-chain modification of cytokinins controls rice growth. bioRxiv. Retrieved from [Link][23]

  • Li, Y., et al. (2022). A photo-responsive modulation of trans-zeatin. ChemRxiv. Retrieved from [Link][24]

Sources

Validation & Comparative

Statistical Validation of Dose-Dependent Responses to trans-Zeatin Glucoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals delving into the nuanced world of plant hormones, understanding the dose-dependent effects of cytokinins is paramount. This guide provides an in-depth technical comparison and statistical validation framework for evaluating the biological activity of trans-Zeatin glucoside, a key cytokinin metabolite. We move beyond simplistic protocols to explain the causality behind experimental choices, ensuring a self-validating system for robust and reproducible results.

Introduction: The Shifting Paradigm of trans-Zeatin Glucoside Activity

Cytokinins are a class of phytohormones that regulate a wide array of plant growth and developmental processes, including cell division, shoot and root development, and senescence.[1] For decades, cytokinin-N-glucosides, including trans-Zeatin-7-glucoside (tZ7G) and trans-Zeatin-9-glucoside (tZ9G), were largely considered inactive, irreversible conjugation products of the active cytokinin base, trans-Zeatin (tZ).[2] However, recent studies have challenged this dogma, demonstrating that exogenously applied trans-Zeatin-N-glucosides (tZNGs) can elicit biological responses comparable to their active counterparts, particularly in delaying leaf senescence.[2][3][4] This guide focuses on the critical next step: the rigorous statistical validation of these observed dose-dependent responses.

The Cornerstone of Analysis: Understanding Dose-Response Relationships

The dose-response relationship is a fundamental concept in pharmacology and plant biology, describing how the magnitude of a biological response is related to the concentration of a stimulus.[5] These relationships are typically represented by a sigmoidal curve, which can be mathematically modeled to extract key parameters such as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).[6]

Deterministic vs. Statistical Approaches

The analysis of dose-response curves can be approached from two perspectives:

  • Deterministic Approach: Based on the law of mass action, this approach assumes that the biological effect is a direct result of the chemical interaction between the compound and its receptor.

  • Statistical Approach: This approach considers the inherent biological variability among individuals or tissues, viewing the response as a distribution of tolerances to the stimulus. For most biological assays, a statistical approach is more appropriate due to the complex interplay of genetic and environmental factors.

This guide will focus on the statistical validation of dose-response data, employing non-linear regression models to accurately characterize the activity of trans-Zeatin glucoside.

Experimental Design for Dose-Response Analysis of trans-Zeatin Glucoside

The choice of bioassay is critical, as the relative activities of different cytokinins can vary significantly between systems.[7] Here, we detail two classic and reliable bioassays for assessing cytokinin activity.

Bioassay 1: Leaf Senescence Retardation

This bioassay leverages the known ability of active cytokinins to delay the degradation of chlorophyll in detached leaves.[3][8]

Protocol:

  • Plant Material: Use fully expanded leaves or cotyledons from healthy, uniformly grown plants (e.g., Arabidopsis thaliana, tobacco, or oat).

  • Explant Preparation: Excise leaf discs of a standard diameter or whole cotyledons and float them, abaxial side down, in a multi-well plate containing a basal medium (e.g., 3mM MES buffer, pH 5.7).

  • Dose Range Preparation: Prepare a serial dilution of trans-Zeatin glucoside (e.g., tZ7G or tZ9G) and a positive control (trans-Zeatin) in the basal medium. A typical concentration range would be from 1 nM to 10 µM, including a solvent control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates in the dark for 4-6 days to induce senescence.

  • Chlorophyll Quantification: Extract chlorophyll from the leaf tissue using a suitable solvent (e.g., 80% acetone or ethanol) and measure the absorbance spectrophotometrically at 645 nm and 663 nm.

  • Data Analysis: Calculate the total chlorophyll content and express it as a percentage of the initial chlorophyll content or relative to the solvent control.

Bioassay 2: Amaranthus caudatus Betacyanin Synthesis

This assay is based on the ability of cytokinins to stimulate the synthesis of the red pigment betacyanin in the cotyledons and hypocotyls of Amaranthus caudatus.[9]

Protocol:

  • Seed Germination: Germinate Amaranthus caudatus seeds in the dark for 72 hours on moist filter paper.

  • Explant Preparation: Excise the cotyledon-hypocotyl explants and transfer them to vials containing the test solutions.

  • Dose Range Preparation: Prepare a serial dilution of trans-Zeatin glucoside and a positive control in a suitable buffer.

  • Incubation: Incubate the vials in the dark for 18-24 hours.

  • Betacyanin Extraction: Extract the betacyanin from the explants by freezing and thawing, followed by the addition of distilled water.

  • Quantification: Measure the absorbance of the supernatant at 542 nm and 620 nm. The betacyanin content is proportional to A542 - A620.

Statistical Validation: From Raw Data to Robust Conclusions

The Four-Parameter Logistic (4PL) Model

A commonly used model for dose-response analysis is the four-parameter logistic (4PL) equation:

Y = Bottom + (Top - Bottom) / (1 + (X / EC50)^HillSlope)

Where:

  • Y: The measured response

  • X: The concentration of the compound

  • Bottom: The minimum response (lower plateau)

  • Top: The maximum response (upper plateau)

  • EC50: The concentration that produces a response halfway between the Bottom and Top

  • HillSlope: The steepness of the curve

Step-by-Step Statistical Workflow
  • Data Entry and Transformation: Input your data into a statistical software package. It is common practice to log-transform the concentration (X-axis) values to better visualize the sigmoidal relationship.

  • Non-Linear Regression: Fit the data to a 4PL or similar non-linear model.[11]

  • Goodness-of-Fit Assessment: Evaluate how well the model fits the data. Key indicators include:

    • R-squared (R²): A measure of the proportion of the variance in the response variable that is predictable from the independent variable. A value closer to 1 indicates a better fit.

    • Residual Analysis: The residuals (the differences between the observed and predicted values) should be randomly distributed around zero.

  • Parameter Estimation and Confidence Intervals: The software will provide best-fit values for the model parameters (Top, Bottom, EC50, HillSlope) along with their 95% confidence intervals.

  • Curve Comparison: To compare the potency of trans-Zeatin glucoside with a positive control like trans-Zeatin, you can use statistical tests to determine if there are significant differences in their EC50 values. An F-test is often used for this purpose.

Recommended Software Solutions
  • GraphPad Prism: A user-friendly software with a comprehensive suite of tools for non-linear regression and dose-response analysis.[12]

  • R with the 'drda' package: A powerful, open-source option for researchers comfortable with programming, offering accurate and efficient functions for dose-response data analysis.[13]

  • PLA 3.0: A specialized software for biostatistical analysis, including a dedicated dose-response analysis package.[14]

Comparative Analysis: trans-Zeatin Glucoside vs. Other Cytokinins

The biological activity of trans-Zeatin glucoside should be interpreted in the context of other cytokinins.

CytokininRelative Activity in Leaf Senescence AssayRelative Activity in Callus Growth AssayNotes
trans-Zeatin (tZ) HighHighConsidered a highly active, naturally occurring cytokinin.[7]
trans-Zeatin-7-glucoside (tZ7G) Moderate to High[3]Low to ModerateDemonstrates significant activity in delaying senescence, challenging its "inactive" label.
trans-Zeatin-9-glucoside (tZ9G) Moderate to High[3]LowSimilar to tZ7G, shows notable activity in specific bioassays.
Kinetin ModerateModerateA synthetic cytokinin often used as a standard in bioassays.[7]
N⁶-Benzyladenine (BA) HighHighA potent synthetic cytokinin.[9]

Advanced Quantification: LC-MS/MS for Endogenous Cytokinin Profiling

While bioassays are excellent for determining biological activity, they do not provide a direct measure of the concentration of different cytokinin forms within the plant tissue. For this, more advanced analytical techniques are required.

High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of a wide range of cytokinins from plant extracts.[1][15][16] This method allows researchers to profile the changes in endogenous cytokinin levels in response to various treatments, providing a deeper understanding of cytokinin metabolism and signaling.

Visualizing the Pathways and Workflows

Simplified Cytokinin Signaling Pathway

cluster_nucleus Nucleus Receptor Cytokinin Receptor (AHK) AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B Phosphorylation ARR_A Type-A Response Regulator (ARR-A) ARR_B->ARR_A Induction Gene_Expression Cytokinin-responsive Gene Expression ARR_B->Gene_Expression Activation ARR_A->Receptor Negative Feedback Cytokinin trans-Zeatin Glucoside Cytokinin->Receptor Binding

Caption: Simplified cytokinin signaling pathway.

Experimental and Statistical Workflow

cluster_exp Experimental Phase cluster_stat Statistical Analysis Phase Bioassay Perform Bioassay (e.g., Leaf Senescence) Dose_Response Generate Dose-Response Data Points Bioassay->Dose_Response Data_Input Input Data into Software (e.g., Prism) Dose_Response->Data_Input NL_Regression Non-Linear Regression (4PL Model) Data_Input->NL_Regression Goodness_of_Fit Assess Goodness-of-Fit (R², Residuals) NL_Regression->Goodness_of_Fit Params Extract Parameters (EC50, HillSlope) NL_Regression->Params Comparison Compare Curves (F-test) Params->Comparison Conclusion Conclusion Comparison->Conclusion Draw Conclusions on Potency and Efficacy

Caption: Workflow for dose-response analysis.

Conclusion: A Rigorous Approach to Cytokinin Bioactivity

References

  • Dora Agri-Tech. (2024, May 26). Bioassay of Cytokinin. Available at: [Link]

  • Letham, D. S. (1967). Regulators of cell division in plant tissues: V. A comparison of the activities of zeatin and other cytokinins in five bioassays. Planta, 74(3), 228–242. Available at: [Link]

  • Vedenicheva, N. P., & Kosakivska, I. V. (2021). Profiling of cytokinins in plant tissues: sampling, qualitative and quantitative analysis. Physiology and Genetics of Plants, 53(4), 346-368. Available at: [Link]

  • GraphPad. Nonlinear Regression. Available at: [Link]

  • Gorgi, P. (2021). drda: An R package for dose-response data analysis using logistic functions. The R Journal. Available at: [Link]

  • Stegmann Systems. Analyze the dose-response relationship. Available at: [Link]

  • Tarkowski, P., & Novák, O. (2005). Analytical methods for cytokinins. Analytical and Bioanalytical Chemistry, 382(6), 1379-1389. Available at: [Link]

  • InVivoStat. Dose-response and Non-linear Regression Analysis User Guide. Available at: [Link]

  • KUDLÁČKOVÁ, I. et al. (2020). trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana. PLoS ONE, 15(5), e0232762. Available at: [Link]

  • Nisler, J. et al. (2021). Evaluation of biological activities of the synthesized compounds in classical cytokinin bioassays, compared with the activity of N⁶-benzyladenine (BA). ResearchGate. Available at: [Link]

  • Murado, M. A., & Prieto, M. A. (2016). The analysis of dose-response curve from bioassays with quantal response: Deterministic or statistical approaches?. Toxicology Letters, 249, 39-47. Available at: [Link]

  • Koerner, J., & Schacherl, J. (2024, July 17). Statistical analysis of dose-response curves. Wiley Analytical Science. Available at: [Link]

  • Biology Discussion. (2016, August 17). Cytokinins: History, Function and Uses. Available at: [Link]

  • Vidal, M. (2023, November 20). Which statistical tool or test can be used for dose-response curve with time component?. ResearchGate. Available at: [Link]

  • Giraldo, J., & Andreu, F. (1990). The analysis of dose-response curves--a practical approach. British Journal of Clinical Pharmacology, 30(2), 199–205. Available at: [Link]

  • GraphPad. How Do I Perform a Dose-Response Experiment?. Available at: [Link]

  • KUDLÁČKOVÁ, I. et al. (2020). trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana. PubMed. Available at: [Link]

  • KUDLÁČKOVÁ, I. et al. (2025). trans-Zeatin N-glucosides can delay salt accelerated leaf senescence in Arabidopsis thaliana. PubMed. Available at: [Link]

Sources

Technical Comparison Guide: Validating Glucosyltransferase Specificity for trans-Zeatin

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical standard for validating the specificity of glucosyltransferases (GTs) targeting trans-Zeatin (tZ). It compares the high-fidelity Recombinant ZOG1 (derived from Phaseolus lunatus) against broad-spectrum alternatives like UGT76C2 (from Arabidopsis thaliana).

Executive Summary

In cytokinin research and agricultural biotechnology, distinguishing between metabolic inactivation (N-glucosylation) and reversible storage (O-glucosylation) is critical. While generic UDP-glucosyltransferases (e.g., UGT76C2) exhibit promiscuous activity across various cytokinin isomers, Recombinant ZOG1 offers precise stereochemical specificity for trans-Zeatin. This guide outlines the experimental framework to validate this specificity, ensuring accurate metabolic profiling in drug discovery and crop physiology.

Product vs. Alternative: Mechanism of Action

The core distinction lies in stereoselectivity (cis vs. trans) and regiospecificity (N- vs. O-position).

FeatureRecombinant ZOG1 (Target Product)UGT76C2 (Alternative/Control)
Primary Substrate trans-Zeatin (tZ)tZ, cis-Zeatin (cZ), iP, Benzyladenine
Reaction Type O-Glucosylation (Side chain hydroxyl)N-Glucosylation (Purine ring N7/N9)
Biological Role Reversible storage (Active upon hydrolysis)Irreversible inactivation (Metabolic sink)
Isomer Specificity High (>50-fold preference for trans)Low (Reacts with cis and trans)
Product Stability

-glucosidase sensitive
Highly stable
Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways of tZ processing by ZOG1 versus UGT76C2.

CytokininPathways tZ trans-Zeatin (tZ) (Active Hormone) ZOG1 ZOG1 (O-Glucosyltransferase) tZ->ZOG1 UGT UGT76C2 (N-Glucosyltransferase) tZ->UGT UDP UDP-Glucose UDP->ZOG1 UDP->UGT tZOG tZ-O-Glucoside (Reversible Storage) ZOG1->tZOG  O-Glucosylation (High Specificity) tZNG tZ-N7/N9-Glucoside (Irreversible Inactivation) UGT->tZNG  N-Glucosylation (Promiscuous)

Caption: Divergent metabolic fates of trans-Zeatin mediated by ZOG1 (storage) vs. UGT76C2 (inactivation).

Experimental Validation Framework

To validate the specificity of a GT for trans-Zeatin, researchers must prove it discriminates against the cis-isomer and directs the glucose to the oxygen atom.

Protocol A: Isomer Discrimination Assay (HPLC-UV)

Objective: Quantify the enzyme's ability to distinguish trans-Zeatin from cis-Zeatin.

Materials:

  • Substrates: trans-Zeatin (>99% purity), cis-Zeatin (>98% purity).

  • Cofactor: UDP-Glucose (5 mM).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl

    
    , 1 mM DTT.
    

Methodology:

  • Reaction Setup: Prepare two parallel reactions (100 µL).

    • Tube A: 1 µg Enzyme + 100 µM trans-Zeatin + 500 µM UDP-Glc.

    • Tube B: 1 µg Enzyme + 100 µM cis-Zeatin + 500 µM UDP-Glc.

  • Incubation: Incubate at 30°C for 30 minutes.

  • Termination: Stop reaction with 100 µL Methanol (ice-cold). Centrifuge at 12,000 x g for 10 min.

  • Analysis: Inject 20 µL onto a C18 Reverse-Phase HPLC column.

    • Gradient: 10% to 60% Methanol in 0.1% Formic Acid over 20 mins.

    • Detection: UV absorbance at 270 nm.

Validation Criteria:

  • ZOG1: >90% conversion in Tube A; <5% conversion in Tube B.

  • UGT76C2: Significant conversion (>50%) in both Tube A and Tube B.

Protocol B: Kinetic Profiling (

Determination)

Objective: Establish the affinity constant (


) to demonstrate catalytic preference.

Methodology:

  • Prepare a substrate range of trans-Zeatin (5 µM to 500 µM).

  • Perform the reaction as above but limit time to 10 minutes (initial rate conditions).

  • Quantify UDP release using a UDP-Glo™ Bioluminescent Assay (Promega) or Malachite Green phosphate assay (coupled with phosphatase).

  • Plot velocity (

    
    ) vs. substrate concentration (
    
    
    
    ) and fit to the Michaelis-Menten equation.

Comparative Data (Literature Consensus):

EnzymeSubstrate

(µM)
Specificity Interpretation
ZOG1 trans-Zeatin28 ± 5 High Affinity
ZOG1 cis-Zeatin>500 Non-Specific / Low Affinity
UGT76C2 trans-Zeatin~35 Moderate Affinity
UGT76C2 cis-Zeatin~46 Moderate Affinity (Indiscriminate)
Advanced Validation: Regiospecificity via LC-MS/MS

Mere conversion is insufficient; the position of glucosylation must be confirmed.

Workflow Diagram:

ValidationWorkflow Sample Enzymatic Reaction Product (Crude Mix) LCMS LC-MS/MS Analysis (Q-TOF or Triple Quad) Sample->LCMS FragO Fragmentation Pattern A: Loss of Glucose (-162 Da) Dominant Ion: Zeatin Base (m/z 220) LCMS->FragO  Labile Glycosidic Bond FragN Fragmentation Pattern B: Stable Glucoside Dominant Ion: Fragment Retention LCMS->FragN  Stable C-N Bond ConclusionO CONFIRMED: O-Glucoside (ZOG1) FragO->ConclusionO ConclusionN CONFIRMED: N-Glucoside (UGT76C2) FragN->ConclusionN

Caption: Mass spectrometry decision tree for distinguishing O-glucosides from N-glucosides.

Interpretation:

  • O-Glucosides (ZOG1 products): The O-glycosidic bond is energetically weaker in MS collision cells. You will see a characteristic neutral loss of 162 Da (glucose), leaving the protonated zeatin base (

    
     220) as the major fragment.
    
  • N-Glucosides (UGT76C2 products): The C-N bond is stronger. Fragmentation often cleaves the side chain before losing the sugar, or the sugar remains attached longer.

References
  • Martin, R. C., et al. (2001).[1][2] The isolation of a cytokinin gene, ZOG1, encoding zeatin O-glucosyltransferase from Phaseolus lunatus.[3] Proceedings of the National Academy of Sciences.[3]

  • Hou, B., et al. (2004).[2][4][5] N-Glucosyltransferase UGT76C2 is Involved in Cytokinin Homeostasis and Cytokinin Response in Arabidopsis thaliana.[4][5] Plant Cell Physiology.[6]

  • Veach, Y. K., et al. (2003).[2] Selectivity of cis-zeatin O-glucosyltransferase in Zea mays.[1][7][8] Plant Physiology.[1][3][8]

  • Šmehilová, M., et al. (2016).[5] Distinct metabolism of N-glucosides of isopentenyladenine and trans-zeatin determines cytokinin metabolic spectrum. New Phytologist.

  • Promega Corporation. (n.d.). UDP-Glo™ Glycosyltransferase Assay Protocol.[9]

Sources

Functional Differences Between trans-Zeatin Riboside and trans-Zeatin Glucoside

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for the Modern Researcher

In the intricate signaling networks that govern plant life, cytokinins are central players, orchestrating cell division, growth, and differentiation.[1][2] For researchers in plant science, agriculture, and drug development, understanding the subtle yet critical functional differences between cytokinin congeners is paramount. This guide provides a detailed, evidence-based comparison of two key forms of the most active natural cytokinin, trans-Zeatin: its riboside (tZR) and its glucoside (tZG) derivatives. We move beyond simple definitions to explore the causality behind their distinct biological roles.

At a Glance: The Core Dichotomy

The fundamental difference between trans-Zeatin riboside (tZR) and trans-Zeatin glucoside (tZG) lies in their metabolic roles and resulting biological activities. tZR is primarily recognized as a major transport and precursor form of the active cytokinin base, while tZG is largely considered a biologically inactive storage or permanently deactivated form.[3][4] This distinction dictates how they are perceived and utilized within the plant, leading to vastly different physiological outcomes.

Featuretrans-Zeatin Riboside (tZR)trans-Zeatin Glucoside (tZG)
Primary Role Long-distance transport form; precursor to active cytokinin.[1][5][6]Inactive storage form (O-glucosides) or irreversibly inactivated form (N-glucosides).[3][4]
Biological Activity Possesses some bioactivity but primarily acts after conversion to the free base, trans-Zeatin (tZ).[3][4]Historically considered inactive.[3][4] Recent studies show context-dependent activity for N-glucosides, not reliant on conversion to tZ.[3][7]
Metabolic Fate Readily converted to the active tZ form by hydrolytic enzymes.[6]O-glucosides can be cleaved to release active tZ; N-glucosides are generally resistant to cleavage.[3][4]
Transportability Major form transported from roots to shoots via the xylem.[1][8]Primarily localized for storage; not a major long-distance signal.
Receptor Binding Binds weakly to cytokinin receptors; its activity is dependent on conversion to tZ, which binds with high affinity.[9][10]Does not effectively bind to primary cytokinin receptors like AHK3 or CRE1/AHK4.[9]

The Mechanistic Underpinnings: Metabolism, Transport, and Signaling

The distinct functions of tZR and tZG are a direct consequence of their chemical structures and how they are processed by the plant's metabolic machinery.

trans-Zeatin Riboside (tZR): The Mobile Precursor

Cytokinins are synthesized in various plant tissues and must be transported to target cells to elicit a response.[5] tZR is a primary mobile signal, transported long distances from the roots to the shoots through the xylem.[1][6] While tZR itself has low affinity for the primary cytokinin receptors, its biological relevance comes from its role as an immediate precursor to the active form, trans-Zeatin (tZ).[6][10] In target tissues, the ribose group is cleaved, releasing tZ, which can then bind with high affinity to histidine kinase receptors (like AHK3 and AHK4 in Arabidopsis), initiating a phosphorelay signaling cascade that alters gene expression and drives physiological responses such as cell division and leaf growth.[1][10]

trans-Zeatin Glucoside (tZG): The Inactive Reservoir

Glucosylation is a common mechanism plants use to regulate hormone levels by deactivating them. There are two main types of zeatin glucosides:

  • O-glucosides (tZOG): Formed by attaching glucose to the hydroxyl group of the zeatin side chain. This is generally considered a reversible process. O-glucosides serve as an inactive, but convertible, storage form that is resistant to enzymatic breakdown and can be reactivated by cleaving the glucose molecule.[3][4][5]

  • N-glucosides (tZNG): Formed by attaching glucose to the nitrogen atoms of the adenine ring (e.g., tZ7G, tZ9G). This conjugation has historically been viewed as a permanent, irreversible inactivation step.[3][4]

Recent research has challenged the dogma of N-glucosides being completely inactive. Studies have shown that exogenously applied tZNGs can delay senescence in Arabidopsis cotyledons, a classic cytokinin response.[3][4][7] However, this activity does not appear to stem from conversion back to tZ and does not translate to all cytokinin-mediated processes; for instance, tZNGs fail to inhibit root growth or robustly promote shoot regeneration, unlike tZ.[3][4] This suggests they may operate through a different, yet-to-be-elucidated mechanism or have highly specific, context-dependent roles.[3][11]

Cytokinin_Metabolism_and_Signaling cluster_transport Long-Distance Transport (Xylem) cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tZR_transport trans-Zeatin Riboside (tZR) tZR tZR tZR_transport->tZR Uptake Enzyme Hydrolysis tZR->Enzyme Conversion tZ trans-Zeatin (tZ) (Active Form) Receptor Cytokinin Receptor (AHK) tZ->Receptor Binding & Activation tZG_storage trans-Zeatin Glucoside (tZG) (Storage/Inactive) tZ->tZG_storage Glucosylation (Inactivation/Storage) Enzyme->tZ Phosphorelay Phosphorelay Cascade Receptor->Phosphorelay Signal Transduction tZG_storage->tZ Cleavage (Reactivation, mainly O-Glc) Response Gene Expression & Physiological Response Phosphorelay->Response

Figure 1. Metabolic fates of tZR and tZG in a target cell leading to cytokinin signaling.

Experimental Data: Validating Functional Roles

The divergent activities of tZR and tZG are not just theoretical; they are consistently demonstrated in biological assays. A study published in PLOS ONE provides compelling comparative data.[3]

  • Root Growth Assay: When applied to Arabidopsis seedlings, active trans-Zeatin (tZ) significantly inhibits root growth. In the same assay, neither trans-Zeatin-7-glucoside (tZ7G) nor trans-Zeatin-9-glucoside (tZ9G) altered root length compared to the control, demonstrating their lack of activity in this developmental context.[3][4]

  • Shoot Regeneration Assay: In a classic test of cytokinin activity, tZ robustly increased callus mass and promoted shoot regeneration. In contrast, tZ7G showed only a minor ability to increase callus mass, and tZ9G had no effect, similar to the negative control.[3][12]

  • Senescence Assay: Both tZ and the N-glucosides (tZ7G, tZ9G) were effective in delaying chlorophyll degradation in detached cotyledons, indicating that in this specific process, the glucosides exhibit cytokinin-like activity.[3][4][7]

Experimental Protocol: A Self-Validating Tobacco Callus Bioassay

To provide a framework for independent verification, we outline a standard protocol to compare the biological potency of these compounds. The expected outcome is that tZR will promote callus growth (via conversion to tZ), while tZG will show significantly less, if any, activity.

Objective: To quantitatively compare the effects of tZR and tZG on cell proliferation and biomass accumulation in tobacco callus culture.

Methodology:

  • Media Preparation: Aseptically prepare Murashige and Skoog (MS) basal medium containing a standard concentration of an auxin (e.g., 2 mg/L NAA) required for callus growth.

  • Treatment Groups: Aliquot the MS medium and create separate treatment groups by adding filter-sterilized stock solutions of tZR and tZG to achieve final concentrations of 0 µM (control), 0.1 µM, 1.0 µM, and 10 µM.

  • Plating: Pour the media into sterile petri dishes and allow them to solidify in a laminar flow hood.

  • Inoculation: Excise uniform pieces of established tobacco callus (approx. 150-200 mg fresh weight) and place one piece in the center of each plate.

  • Incubation: Seal the plates with parafilm and incubate in a controlled growth chamber at 25°C under a 16-hour light/8-hour dark cycle for 4-5 weeks.

  • Data Acquisition: After the incubation period, carefully remove the callus from the medium and measure its final fresh weight.

  • Analysis: Calculate the mean fresh weight for each treatment group. A robust cytokinin response will manifest as a dose-dependent increase in callus biomass for tZR, while the tZG treatment groups are expected to show growth comparable to the auxin-only control.

Experimental_Workflow A Prepare MS + Auxin Media Batches B Add tZR and tZG to Final Concentrations (0, 0.1, 1, 10 µM) A->B C Inoculate Uniform Tobacco Callus Pieces B->C D Incubate in Controlled Environment (4-5 Weeks) C->D E Measure Final Fresh Weight D->E F Analyze Dose-Response Curve for Each Compound E->F

Figure 2. Workflow for a comparative cytokinin bioassay.

Implications for Research and Commercial Application

  • For the Researcher: When designing experiments to study canonical cytokinin signaling, tZR (or more directly, tZ) is the appropriate choice to elicit a strong, predictable response.[13] tZG, particularly N-glucosides, can serve as a useful negative control in many assays or as the subject of study for understanding hormone inactivation, storage, and context-specific signaling.[3]

  • For Agricultural Biotechnology: To enhance growth, increase branching, or delay crop senescence, formulations should leverage active cytokinins or their direct precursors like tZR.[14] Products based on tZG would be ineffective for these general growth-promoting purposes.

  • For Agrochemical Development: A deep understanding of the metabolic pathways that activate (e.g., hydrolysis of tZR) and deactivate (e.g., glucosylation to tZG) cytokinins is essential for designing next-generation plant growth regulators with improved stability, targeted delivery, and controlled release mechanisms.

Conclusion

The functional divergence between trans-Zeatin riboside and trans-Zeatin glucoside is a clear example of how subtle chemical modifications dictate the fate and function of a signaling molecule in a complex biological system. tZR serves as the mobile currency, a readily convertible precursor that fuels active cytokinin signaling throughout the plant. In contrast, tZG represents the sequestered reserve, a molecule locked in an inactive or storage state, ensuring that cytokinin activity is tightly regulated in both time and space. While emerging research adds nuance to the role of glucosides, this central dichotomy remains a cornerstone of our understanding and a critical consideration for all professionals working with these powerful phytohormones.

References

  • Vertex AI Search. (2025).
  • Hallmark, H. T., Černý, M., Brzobohatý, B., & Rashotte, A. M. (2020). trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana. PLOS ONE, 15(5), e0232762. [Link]

  • ResearchGate. (2020). Trans-Zeatin-N-glucosides alter the Arabidopsis transcriptome...[Link]

  • Kudo, T., Kiba, T., & Sakakibara, H. (2012). Cytokinin Activity of cis-Zeatin and Phenotypic Alterations Induced by Overexpression of Putative cis-Zeatin-O-glucosyltransferase in Rice. PubMed Central. [Link]

  • National Institutes of Health (NIH). The plant hormone zeatin riboside inhibits T lymphocyte activity via adenosine A2A receptor activation. [Link]

  • Hallmark, H. T., Černý, M., Brzobohatý, B., & Rashotte, A. M. (2020). trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana. PubMed. [Link]

  • Lomin, S. N., Myakushina, Y. A., Arkhipov, D. V., & Osolodkin, D. I. (2021). On the biological activity of cytokinin free bases and their ribosides. PubMed Central. [Link]

  • Hallmark, H. T., Černý, M., Brzobohatý, B., & Rashotte, A. M. (2020). trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana. PubMed Central. [Link]

  • Pospíšil, J., et al. (2021). Membrane transport of root-borne trans-zeatin riboside maintains the cytokinin homeostasis in shoots. PubMed Central. [Link]

  • Romanov, G. A., Lomin, S. N., & Schmülling, T. (2006). Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay. Journal of Experimental Botany, 57(15), 4051-4058. [Link]

  • Hluska, T., et al. (2020). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. MDPI. [Link]

  • Osugi, A., et al. (2017). Systemic transport of trans-zeatin and its precursor have differing roles in Arabidopsis shoots. Nature Plants, 3, 17112. [Link]

  • ResearchGate. (2020). trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana. [Link]

  • Kang, J., et al. (2017). Cytokinin Transporters: GO and STOP in Signaling. Trends in Plant Science, 22(6), 455-458. [Link]

  • Duran-Median, P., et al. (2017). Cytokinins on the Move. Frontiers in Plant Science, 8, 145. [Link]

  • Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4), dev149344. [Link]

  • Sakakibara, H. (2007). Regulation of cytokinin biosynthesis, compartmentalization and translocation. Journal of Experimental Botany, 58(1), 85-96. [Link]

  • Kudo, T., Kiba, T., & Sakakibara, H. (2010). Metabolism and Long-distance Translocation of Cytokinins. Journal of Integrative Plant Biology, 52(1), 53-60. [Link]

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Safety Operating Guide

Navigating the Disposal of trans-Zeatin Glucoside: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the experiment itself. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of trans-Zeatin glucoside, a key cytokinin used in plant science and developmental biology research. While trans-Zeatin glucoside is a naturally occurring plant hormone metabolite, its concentrated form in a laboratory setting necessitates a structured approach to waste management.[1] This document will equip you with the knowledge to not only meet but exceed safety standards, ensuring a secure environment for you and your colleagues.

Part 1: Hazard Identification and Risk Assessment

The SDS for trans-Zeatin-9-glucoside indicates that it may cause skin irritation, serious eye irritation, and respiratory tract irritation.[2] Similarly, the SDS for trans-Zeatin advises avoiding contact with skin, eyes, and clothing, as well as ingestion and inhalation.[3][4][5] Therefore, it is prudent to handle trans-Zeatin glucoside with the same level of caution.

Key Hazard Considerations:

  • Irritant: Potential for skin, eye, and respiratory irritation.[2]

  • Cytotoxic/Cytostatic Potential: While primarily known as a plant growth regulator, some cytokinins are investigated for their effects on cell division and have been classified as cytotoxic or cytostatic.[6][7] Waste containing such compounds requires special handling as hazardous waste.[6]

  • Environmental Hazard: The environmental impact of concentrated cytokinins is not fully elucidated, but responsible disposal is crucial to prevent unintended effects on local ecosystems.

PropertyInferred InformationSource
Physical State Solid powder[3]
Color Light cream[3]
Solubility Soluble in water. Sparingly soluble in aqueous buffers. Soluble in organic solvents like DMSO and dimethylformamide.[3][4][8]
Potential Hazards May cause skin, eye, and respiratory irritation.[2]

Part 2: Regulatory Framework: Adherence to EPA and OSHA Standards

In the United States, the disposal of laboratory chemicals is governed by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA (Environmental Protection Agency): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle to grave."[9] This includes generation, transportation, treatment, storage, and disposal. Academic and research laboratories may be subject to specific regulations, such as Subpart K of the hazardous waste generator rules, which provides alternative requirements for managing hazardous waste in laboratories.[10][11]

  • OSHA (Occupational Safety and Health Administration): OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[12] This plan must include procedures for the safe handling, storage, and disposal of hazardous chemicals.[12][13] All laboratory personnel must be trained on the contents of the CHP and the hazards of the chemicals they work with.[14]

It is imperative that your laboratory's specific disposal protocols align with your institution's Chemical Hygiene Plan and adhere to both federal and any applicable state regulations, which may be more stringent.[9]

Part 3: Step-by-Step Disposal Protocol for trans-Zeatin Glucoside

The following protocol provides a systematic approach to the disposal of various waste streams containing trans-Zeatin glucoside.

Decision Pathway for Disposal

The following diagram outlines the critical decision-making process for the proper segregation and disposal of trans-Zeatin glucoside waste.

G cluster_0 Waste Stream Identification cluster_1 Solid Waste Management cluster_2 Liquid Waste Management cluster_3 Contaminated Labware Disposal cluster_4 Final Disposal Route start Waste Containing trans-Zeatin Glucoside is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste primarily liquid? start->is_liquid is_labware Is it contaminated labware? start->is_labware solid_waste Unused/Expired Solid trans-Zeatin Glucoside is_solid->solid_waste Yes liquid_waste Aqueous Solutions or Organic Solvent Mixtures is_liquid->liquid_waste Yes labware Pipette tips, tubes, gloves, bench paper, etc. is_labware->labware Yes solid_disposal Dispose as Hazardous Chemical Waste. Place in a labeled, sealed container. solid_waste->solid_disposal final_disposal Follow Institutional EHS Procedures for Hazardous Waste Pickup solid_disposal->final_disposal liquid_disposal Collect in a designated, labeled hazardous waste container. Do not dispose down the drain. liquid_waste->liquid_disposal liquid_disposal->final_disposal labware_disposal Collect in a designated solid hazardous waste container. Segregate sharps appropriately. labware->labware_disposal labware_disposal->final_disposal

Caption: Decision workflow for the disposal of trans-Zeatin glucoside waste.

Experimental Protocols for Disposal

1. Solid Waste (Unused or Expired Chemical)

  • Objective: To safely containerize and label solid trans-Zeatin glucoside for disposal.

  • Materials:

    • Original container of trans-Zeatin glucoside

    • Appropriate hazardous waste container (sealable, compatible material)

    • Hazardous waste label

    • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

  • Procedure:

    • Ensure the original container is tightly sealed.

    • If the original container is damaged, carefully transfer the solid to a new, compatible, and sealable container.

    • Affix a completed hazardous waste label to the container. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "trans-Zeatin glucoside"

      • The concentration and quantity

      • The date of accumulation

      • The associated hazards (e.g., "Irritant")

    • Store the container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.[15]

2. Liquid Waste (Aqueous Solutions and Organic Solvent Mixtures)

  • Objective: To collect all liquid waste containing trans-Zeatin glucoside for proper disposal.

  • Causality: Due to its biological activity and potential for irritation, trans-Zeatin glucoside solutions should not be disposed of down the drain.[16]

  • Procedure:

    • Collect all aqueous and organic solvent waste containing trans-Zeatin glucoside in a designated, leak-proof hazardous waste container.[17]

    • Ensure the waste container is made of a material compatible with the solvents used (e.g., do not store acidic solutions in metal containers).[17]

    • Keep the container closed except when adding waste.[15]

    • Label the container clearly with "Hazardous Waste" and list all chemical constituents, including "trans-Zeatin glucoside" and any solvents (e.g., DMSO, ethanol, water), with their approximate percentages.

    • Store the container in a designated satellite accumulation area, away from incompatible materials.

3. Contaminated Labware and PPE

  • Objective: To manage solid waste generated from handling trans-Zeatin glucoside.

  • Procedure:

    • Collect all disposable labware (e.g., pipette tips, microfuge tubes, flasks) and PPE (e.g., gloves, absorbent paper) that have come into contact with trans-Zeatin glucoside.

    • Place these materials in a designated, lined container for solid hazardous waste.

    • Label the container as "Solid Hazardous Waste" and specify the contaminant as "trans-Zeatin glucoside."

    • Sharps (needles, scalpels) must be disposed of in a designated sharps container that is also labeled as hazardous waste.[6]

Part 4: Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean a small spill, don appropriate PPE, including safety goggles, a lab coat, and double nitrile gloves.

  • Containment and Cleanup (for small spills of solid material):

    • Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.

    • Carefully sweep the material into a dustpan and place it in a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., 70% ethanol) and absorbent pads.

    • Place all cleanup materials into the hazardous waste container.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.

Conclusion: Fostering a Culture of Safety

The proper disposal of trans-Zeatin glucoside is a critical aspect of responsible research. By adhering to these guidelines, which are grounded in established safety principles and regulatory standards, you contribute to a safer laboratory environment for yourself and your colleagues. This commitment to meticulous waste management not only ensures compliance but also reinforces the trust and expertise that are the hallmarks of scientific excellence.

References

  • Weizmann Institute of Science. (n.d.). Cytotoxic waste disposal. Retrieved from [Link]

  • Daniels Health. (2024, March 29). How Do You Dispose of Cytotoxic Waste? Retrieved from [Link]

  • Gandhi, P., et al. (2018). Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines. Journal of Pharmacy and Bioallied Sciences, 10(3), 115–123. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • NetRegs. (n.d.). Cytotoxic and cytostatic drugs. Retrieved from [Link]

  • Daniels Health. (2019, July 4). Guide to Cytotoxic Waste Compliance. Retrieved from [Link]

  • Gajdošová, S., et al. (2020). trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana. bioRxiv. [Link]

  • Ohio EPA. (n.d.). Managing Hazardous Waste Generated in Laboratories. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Großkinsky, D. K., et al. (2013). Cis- and trans-zeatin differentially modulate plant immunity. Plant Signaling & Behavior, 8(9), e25333. [Link]

  • Gajdošová, S., et al. (2020). Trans-Zeatin-N-glucosides delay chlorophyll degradation in detached cotyledons. ResearchGate. [Link]

  • Gajdošová, S., et al. (2020). trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana. PLoS ONE, 15(6), e0234321. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Piotrowska-Niczyporuk, A., et al. (2022). Mitigating Effect of Trans-Zeatin on Cadmium Toxicity in Desmodesmus armatus. International Journal of Molecular Sciences, 23(21), 13395. [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]

  • Frébort, I., et al. (2011). Evolution of cytokinin biosynthesis and degradation. Journal of Experimental Botany, 62(8), 2431–2452. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Ramireddy, E., et al. (2025, May 30). trans-Zeatin N-glucosides can delay salt accelerated leaf senescence in Arabidopsis thaliana. Journal of Experimental Botany. [Link]

  • MED-FLEX. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Panpan Industry Co., Limited. (n.d.). Trans-zeatin-Material Safety Data Sheet. Retrieved from [Link]

  • Kudo, T., et al. (2012). Cytokinin Activity of cis-Zeatin and Phenotypic Alterations Induced by Overexpression of Putative cis-Zeatin-O-glucosyltransferase in Rice. Plant Physiology, 160(1), 319–331. [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

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×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Zeatin glucoside
Reactant of Route 2
trans-Zeatin glucoside

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.